Chisocheton compound F
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
157376-71-1 |
|---|---|
Molecular Formula |
C28H38O5 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
[(5R,7R,8R,9R,10R,13S,17S)-4,4,8,10,13-pentamethyl-3-oxo-17-[(3S)-5-oxooxolan-3-yl]-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate |
InChI |
InChI=1S/C28H38O5/c1-16(29)33-23-14-21-25(2,3)22(30)10-12-27(21,5)20-9-11-26(4)18(17-13-24(31)32-15-17)7-8-19(26)28(20,23)6/h8,10,12,17-18,20-21,23H,7,9,11,13-15H2,1-6H3/t17-,18+,20-,21+,23-,26+,27-,28+/m1/s1 |
InChI Key |
LXNMRBHGHQWYSQ-PLNCUQKMSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC[C@H]([C@@]4(CC3)C)[C@@H]5CC(=O)OC5)C)C |
Canonical SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3)C)C5CC(=O)OC5)C)C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Chemical Architecture and Biological Potential of Chisocheton Compound F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chisocheton compound F, a naturally occurring limonoid, has been isolated from Chisocheton paniculatus. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutic agents. While the complete spectroscopic and biological data for a compound explicitly named "this compound" remains elusive in publicly accessible literature, this guide draws upon closely related analogues and compounds isolated from the same genus to provide a foundational understanding.
Physicochemical Properties
Based on available data for similar limonoids, the fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₈O₅ | [1] |
| Molecular Weight | 454.6 g/mol | [1] |
| CAS Number | 157376-71-1 | [1] |
Chemical Structure
Spectroscopic Data
Detailed spectroscopic data for this compound is not explicitly published. However, the characterization of new limonoids from Chisocheton paniculatus by Yadav et al. (1999) provides a representative example of the types of spectral data expected.[2] The structure elucidation of such compounds typically relies on a combination of the following spectroscopic techniques:
-
Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyls (-OH), carbonyls (C=O), and furan (B31954) rings.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, aiding in the elucidation of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D-NMR experiments (COSY, HMQC, HMBC) to establish the connectivity and stereochemistry of the molecule.
Biological Activity: Antifeedant Properties
This compound, isolated from C. paniculatus, has been reported to exhibit antifeedant activity against the large white butterfly, Pieris brassicae.[3] Antifeedant compounds are substances that deter feeding in insects, offering a potential avenue for the development of natural insecticides.
Experimental Protocol: Antifeedant Bioassay (Representative)
A detailed protocol for the antifeedant activity of this compound is not available. However, a general protocol for evaluating antifeedant activity is described below, based on common methodologies for similar studies.[4]
Objective: To determine the antifeedant activity of a test compound against a target insect pest.
Materials:
-
Test compound (e.g., this compound)
-
Solvent (e.g., acetone, ethanol)
-
Leaf discs from a suitable host plant
-
Target insect larvae (e.g., Spodoptera litura)
-
Petri dishes
-
Filter paper
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound in a suitable solvent. A control solution (solvent only) should also be prepared.
-
Treatment of Leaf Discs: Leaf discs of a uniform size are dipped into the test solutions for a standardized period. Control discs are dipped in the solvent alone.
-
Solvent Evaporation: The treated leaf discs are allowed to air dry completely to ensure the evaporation of the solvent.
-
Bioassay Setup: A single treated leaf disc is placed in a petri dish lined with moist filter paper to maintain humidity.
-
Introduction of Larvae: A single, pre-starved larva is introduced into each petri dish.
-
Incubation: The petri dishes are maintained under controlled conditions of temperature, humidity, and light.
-
Data Collection: After a defined period (e.g., 24 hours), the area of the leaf disc consumed by the larva is measured.
-
Calculation of Antifeedant Activity: The antifeedant activity is typically calculated as a percentage of feeding inhibition compared to the control.
Isolation of Limonoids from Chisocheton paniculatus (Representative Protocol)
The specific protocol for the isolation of this compound is not detailed in the available literature. However, a general procedure for the extraction and isolation of limonoids from the root wood of Chisocheton paniculatus is outlined by Yadav et al. (1999).[2]
Experimental Workflow
Caption: Generalized workflow for the isolation of limonoids.
Signaling Pathways and Mechanism of Action
The specific signaling pathways modulated by this compound have not been elucidated. The antifeedant activity of limonoids is generally attributed to their interaction with the gustatory receptors of insects, leading to a deterrence of feeding. Further research is required to understand the precise molecular targets and mechanisms of action of this compound.
Conclusion
This compound represents a promising natural product with potential applications in agriculture as an antifeedant. This technical guide has synthesized the available information on its chemical and biological properties. However, significant research gaps remain, particularly concerning its definitive chemical structure, detailed spectroscopic data, and a comprehensive biological activity profile. Further investigation into this and other limonoids from the Chisocheton genus is warranted to fully explore their therapeutic and agrochemical potential.
References
Unveiling Chisocheton Compound F: A Technical Guide for Researchers
A comprehensive overview of the discovery, origin, and biological activity of Chisocheton compound F, a notable limonoid isolated from the Meliaceae family. This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and visual representations of key processes.
Discovery and Origin
This compound, a tetranortriterpenoid, was first isolated from the root wood of Chisocheton paniculatus, a tree belonging to the Meliaceae family found in the tropical evergreen forests of the Nambor Reserve Forest in the Golaghat district of Assam, India.[1] The initial phytochemical investigations of this plant species were carried out by Yadav, Kataky, and Mathur in 1999, leading to the discovery of several new protolimonoids and a new limonoid named arunachalin.[2] While the specific designation "this compound" is not explicitly mentioned in the abstracts of their seminal 1999 publication, subsequent reviews on the insecticidal properties of Meliaceae triterpenes attribute the isolation of a compound with this name from C. paniculatus and its associated antifeedant activity to this original body of work.
Interestingly, a compound also designated as "this compound" has been reported as isolated from the twigs of Carapa guianensis, another member of the Meliaceae family. This suggests that the compound may be present in multiple genera within the Meliaceae family, or that the same name has been informally applied to different, but structurally related, limonoids. For the purpose of this guide, the focus will remain on the compound originating from Chisocheton paniculatus as described in the context of early phytochemical studies of this species.
Physicochemical Properties and Structure
The detailed structural elucidation of the limonoids from Chisocheton paniculatus, including the compound referred to as this compound, was accomplished through extensive spectroscopic analysis. The primary methods employed were:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were crucial in determining the carbon skeleton and the placement of functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the molecular formula.
-
Infrared (IR) Spectroscopy: This technique helped identify key functional groups present in the molecule.
-
X-ray Crystallography: In some cases, single-crystal X-ray diffraction was used to confirm the absolute stereochemistry of the isolated compounds.
Biological Activity: Antifeedant Properties
The primary biological activity reported for this compound isolated from Chisocheton paniculatus is its antifeedant effect against the large white butterfly, Pieris brassicae.[3] Limonoids from the Meliaceae family are well-documented for their insecticidal and antifeedant properties, with azadirachtin (B1665905) from the neem tree being the most famous example. These compounds typically act by disrupting insect feeding behavior, growth, and development.
The precise quantitative data for the antifeedant activity of this compound, such as the feeding deterrence index or effective concentration (EC₅₀), are not detailed in the available review articles. To obtain this specific data, consultation of the original 1999 publication by Yadav et al. is recommended.
Experimental Protocols
Based on the general methodologies described in the phytochemical investigation of Chisocheton paniculatus and related species, the following protocols outline the likely steps taken for the isolation and characterization of this compound.
Plant Material Collection and Preparation
-
Collection: The root wood of Chisocheton paniculatus was collected from its native habitat in Assam, India.[1]
-
Preparation: The collected plant material was air-dried in the shade and then pulverized into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction and Fractionation
The powdered plant material was subjected to sequential solvent extraction to isolate compounds of varying polarities. A typical extraction workflow is as follows:
References
Unveiling the Bioactive Arsenal: A Technical Guide to the Secondary Metabolites of Chisocheton paniculatus
For Researchers, Scientists, and Drug Development Professionals
Chisocheton paniculatus, a tree belonging to the Meliaceae family found in regions of Southeast Asia, has emerged as a prolific source of structurally diverse and biologically active secondary metabolites.[1] This in-depth technical guide provides a comprehensive overview of these compounds, with a focus on their chemical diversity, biological activities, and the experimental methodologies employed in their discovery and evaluation. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutic agents.
Core Secondary Metabolites and Biological Activities
The chemical landscape of Chisocheton paniculatus is dominated by a variety of terpenoids, particularly limonoids and their precursors, protolimonoids. Additionally, other classes of compounds, including tetranortriterpenoids and chiro-inositol derivatives, have been isolated and characterized. These compounds have demonstrated a range of promising biological activities, including cytotoxic, anti-inflammatory, and antifungal effects, making them attractive candidates for further investigation in drug development programs.
Quantitative Data Summary
The following tables summarize the quantitative data available for the biological activities of secondary metabolites isolated from Chisocheton paniculatus and related species. This data provides a comparative overview of the potency of these compounds in various biological assays.
Table 1: Cytotoxic Activity of Secondary Metabolites from Chisocheton paniculatus
| Compound | Cell Line(s) | IC50 (µM) | Reference(s) |
| Paniculatusine A | SMMC-7721, Bel-7402, MHCC97, HepG2, Hep3B | < 20 | [2] |
| Chisonimbolinins A-G | HeLa, SMMC-7721 | Not specified | [3] |
Table 2: Anti-inflammatory Activity of Secondary Metabolites from Chisocheton Species
| Compound/Extract | Assay | Cell Line | IC50 (µM) | Reference(s) |
| Chisopanin A | NO Production | LPS-stimulated macrophages | 5.4 | [4] |
| Chisopanin B | NO Production | LPS-stimulated macrophages | 7.9 | [4] |
| Chisopanin A | TNF-α Release | LPS-stimulated macrophages | 26.9 | [4] |
| Chisopanin B | TNF-α Release | LPS-stimulated macrophages | 30.7 | [4] |
| chiro-Inositol Derivative (Compound 4) | NO Production | LPS-stimulated RAW 264.7 macrophages | 7.1 | [5] |
Table 3: Antifungal Activity of Secondary Metabolites from Chisocheton paniculatus
| Compound | Fungal Strain(s) | Activity | Reference(s) |
| Paniculatin & Paniculatol Derivatives | Not specified | Reported | [1] |
Experimental Protocols
This section provides a detailed account of the experimental methodologies cited for the isolation, characterization, and biological evaluation of secondary metabolites from Chisocheton paniculatus.
Extraction and Isolation of Secondary Metabolites
A general workflow for the extraction and isolation of compounds from Chisocheton paniculatus involves solvent extraction followed by chromatographic separation.
1. Plant Material Collection and Preparation:
-
Plant parts such as fruits, heartwood, twigs, or leaves are collected.
-
The collected material is air-dried or shed-dried and then ground into a fine powder to increase the surface area for extraction.[1]
2. Solvent Extraction:
-
Soxhlet Extraction: Powdered plant material (e.g., 500 g of heartwood) is extracted with a non-polar solvent like petroleum ether (60-80°C) in a Soxhlet apparatus. This method is suitable for continuous extraction.[1]
-
Maceration: Alternatively, powdered material is soaked in a solvent (e.g., 80% methanol (B129727) for twigs) at room temperature for a specified period.[2]
-
The resulting crude extract is concentrated under reduced pressure to yield a gummy or solid residue.[1]
3. Chromatographic Separation and Purification:
-
The crude extract is subjected to various chromatographic techniques to separate the complex mixture into individual compounds.
-
Column Chromatography: The extract is often first fractionated using column chromatography with silica (B1680970) gel as the stationary phase. A gradient of solvents, typically starting with non-polar solvents like n-hexane and gradually increasing in polarity with solvents like ethyl acetate (B1210297) and methanol, is used for elution.
-
Thin Layer Chromatography (TLC): TLC is used to monitor the separation process and to identify fractions containing compounds of interest. A developing solvent system (e.g., 5% ethyl acetate in benzene) is used, and spots are visualized by spraying with a reagent like vanillin/H2SO4 followed by heating.[1]
-
Preparative Thin Layer Chromatography (pTLC): For further purification of smaller quantities, pTLC on silica gel G plates can be employed.[1]
-
Crystallization: Pure compounds are often obtained by crystallization from a suitable solvent system (e.g., benzene:methanol 9:1) to yield crystalline solids.[1]
Biological Activity Assays
1. Cytotoxicity Assays:
-
Cell Lines: A panel of human cancer cell lines is used, such as hepatocellular carcinoma lines (SMMC-7721, Bel-7402, MHCC97, HepG2, Hep3B) and cervical cancer cells (HeLa).[2][3]
-
Methodology: The in vitro cytotoxic activity is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the isolated compounds for a specified period (e.g., 48 or 72 hours).
-
After incubation, the MTT reagent is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
-
2. Anti-inflammatory Assays:
-
Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are commonly used.[5][6]
-
Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[5][6]
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).[5]
-
Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β, MCP-1): The levels of these cytokines in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[6]
-
-
Data Analysis: The inhibitory effect of the compounds on the production of these inflammatory mediators is calculated, and IC50 values are determined.
Signaling Pathways
Preliminary studies on limonoids from Chisocheton species suggest that their anti-inflammatory effects may be mediated through the inhibition of key signaling pathways involved in the inflammatory response, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
LPS, upon binding to its receptor (Toll-like receptor 4, TLR4), triggers a downstream signaling cascade that leads to the activation of transcription factors like NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines. The MAPK pathway, including p38 MAPK, is also activated by LPS and plays a crucial role in regulating the production of inflammatory mediators.
Certain limonoids from Chisocheton have been shown to suppress the phosphorylation of p38 MAPK and inhibit the activation of NF-κB in LPS-stimulated macrophages.[6] This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, IL-1β, and MCP-1.
Conclusion
Chisocheton paniculatus represents a rich and underexplored source of novel secondary metabolites with significant therapeutic potential. The diverse chemical structures and promising biological activities of its constituent limonoids, protolimonoids, and other compounds warrant further investigation. This technical guide provides a foundational resource for researchers to build upon, offering insights into the known bioactive compounds, their quantitative effects, and the methodologies for their study. Future research should focus on the detailed elucidation of the mechanisms of action of these compounds, including their specific molecular targets and their effects on various signaling pathways, to facilitate their development into next-generation therapeutic agents.
References
- 1. irphouse.com [irphouse.com]
- 2. Cytotoxic limonoids from the twigs of Chisocheton paniculatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chiro-Inositol Derivatives from Chisocheton paniculatus Showing Inhibition of Nitric Oxide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Anti-Inflammatory Study of Limonoids Isolated from Chisocheton Plants - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of Chisocheton Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Chisocheton, belonging to the Meliaceae family, is a rich source of structurally diverse and biologically active secondary metabolites, primarily limonoids. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of specific compounds isolated from Chisocheton, with a focus on their cytotoxic and anti-inflammatory properties. While "Chisocheton compound F" has been noted for its antifeedant activity, a lack of extensive data necessitates a broader examination of other well-characterized compounds from this genus to illustrate their pharmacological potential.
Cytotoxic Activity of Chisocheton paniculatus Limonoids
Recent studies have highlighted the potent cytotoxic effects of limonoids isolated from the twigs of Chisocheton paniculatus against various cancer cell lines. Notably, two novel limonoids, Paniculatusine A and Paniculatusine B, have been identified and evaluated for their anti-cancer properties.[1][2][3]
Quantitative Data
The cytotoxic activity of Paniculatusine A was assessed against a panel of five human hepatocellular carcinoma (HCC) cell lines. The results, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), are summarized in the table below.
| Compound | Cell Line | IC50 (µM) |
| Paniculatusine A | SMMC-7721 | < 20 |
| Bel-7402 | < 20 | |
| MHCC97 | < 20 | |
| HepG2 | < 20 | |
| Hep3B | < 20 |
Table 1: Cytotoxic activity of Paniculatusine A against human hepatocellular carcinoma cell lines.[1][2][3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic activity of the isolated limonoids was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human hepatocellular carcinoma cell lines (SMMC-7721, Bel-7402, MHCC97, HepG2, and Hep3B) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells were treated with various concentrations of the test compounds (e.g., Paniculatusine A) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium was replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates were then incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO). The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow of the MTT assay for determining cytotoxicity.
Anti-inflammatory Activity of Chisocheton paniculatus Protolimonoids
A series of eleven new protolimonoids, designated Chisopanins A-K, have been isolated from the twigs of Chisocheton paniculatus.[4] Several of these compounds demonstrated significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[4]
Quantitative Data
The anti-inflammatory activity of Chisopanins A and B was evaluated by measuring their inhibitory effects on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Target | IC50 (µM) |
| Chisopanin A | NO | 5.4 |
| TNF-α | 26.9 | |
| Chisopanin B | NO | 7.9 |
| TNF-α | 30.7 |
Table 2: Anti-inflammatory activity of Chisopanins A and B.[4]
Experimental Protocols
Inhibition of Nitric Oxide (NO) Production
-
Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 2 hours. Subsequently, the cells were stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent. An equal volume of the supernatant was mixed with the Griess reagent, and the absorbance was measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition was calculated relative to the LPS-stimulated control group. IC50 values were determined from the dose-response curves.
Inhibition of TNF-α Production
-
Cell Culture and Treatment: Similar to the NO inhibition assay, RAW 264.7 cells were pre-treated with the test compounds and then stimulated with LPS.
-
ELISA: The concentration of TNF-α in the cell culture supernatant was quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of TNF-α inhibition was calculated, and IC50 values were determined.
Signaling Pathway for LPS-induced Inflammation
Caption: Simplified LPS-induced pro-inflammatory signaling pathway.
Conclusion
The compounds isolated from the Chisocheton genus, particularly limonoids and protolimonoids from C. paniculatus, exhibit significant biological activities, including potent cytotoxic and anti-inflammatory effects. The quantitative data and experimental protocols presented in this guide underscore the potential of these natural products as leads for the development of novel therapeutic agents. Further research is warranted to fully elucidate their mechanisms of action and to evaluate their efficacy and safety in preclinical and clinical settings. The provided diagrams offer a visual representation of the experimental workflows and the targeted signaling pathways, facilitating a deeper understanding of the research methodologies and the biological context of these findings.
References
- 1. Cytotoxic limonoids from the twigs of Chisocheton paniculatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Chisopanins A-K, 11 new protolimonoids from Chisocheton paniculatus and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Defensive Arsenal of Chisocheton: A Technical Guide to the Antifeedant Properties of its Limonoids
For Researchers, Scientists, and Drug Development Professionals
The genus Chisocheton, a member of the Meliaceae family, has emerged as a prolific source of structurally diverse and biologically active limonoids. These tetranortriterpenoids are increasingly recognized for their potent antifeedant properties, offering a promising avenue for the development of novel, plant-derived insect control agents. This technical guide provides an in-depth analysis of the antifeedant activities of Chisocheton limonoids, detailing the experimental protocols used for their evaluation and presenting the available quantitative data for comparative analysis.
Core Antifeedant Activity: A Quantitative Overview
While research has broadly established the antifeedant potential of Chisocheton limonoids, specific quantitative data for isolated compounds remains a developing area of study. The following table summarizes the available qualitative and semi-quantitative findings on the antifeedant activity of extracts and compounds from various Chisocheton species.
| Plant Species | Extract/Limonoid(s) | Target Insect(s) | Antifeedant Activity | Source |
| Chisocheton lasiocarpus | Leaf and twig extract | Peridroma saucia (Variegated cutworm) | Strong inhibition of feeding | [1] |
| Chisocheton paniculatus | Fruit extract | General insect antifeedant | Marked antifeedant and growth regulating properties noted | [2][3] |
| Chisocheton spp. | General limonoids | Not specified | Generally reported to have antifeedant activities | [3] |
Note: The current body of literature frequently mentions the antifeedant properties of Chisocheton limonoids but often lacks specific quantitative metrics such as EC₅₀ (Effective Concentration to inhibit 50% of feeding) or FI (Feeding Inhibition) values for purified compounds. Further targeted research is necessary to populate a more comprehensive quantitative dataset.
Experimental Protocols: Methodologies for Assessing Antifeedant Activity
The evaluation of antifeedant properties of Chisocheton limonoids relies on established bioassay protocols. The following sections detail the typical methodologies for the key experiments cited in the literature.
Extraction and Isolation of Chisocheton Limonoids
The initial step in assessing antifeedant properties involves the extraction and purification of limonoids from the plant material.
Typical Protocol:
-
Plant Material Collection and Preparation: Fruits, seeds, leaves, or twigs of the desired Chisocheton species are collected, identified, and air-dried in the shade. The dried material is then ground into a fine powder.[2]
-
Solvent Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, commonly starting with a nonpolar solvent like petroleum ether or n-hexane, followed by more polar solvents such as ethyl acetate, and methanol. This can be performed using maceration or Soxhlet extraction techniques.[2]
-
Fractionation and Purification: The crude extracts are concentrated under reduced pressure. The resulting residue is then subjected to various chromatographic techniques to isolate individual limonoids. These techniques typically include:
-
Column Chromatography: Using silica (B1680970) gel as the stationary phase and a gradient of solvents (e.g., n-hexane and ethyl acetate) as the mobile phase.[2]
-
Preparative Thin-Layer Chromatography (PTLC): For further purification of fractions obtained from column chromatography.
-
High-Performance Liquid Chromatography (HPLC): For the final purification of individual compounds.
-
-
Structure Elucidation: The chemical structures of the isolated pure limonoids are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.[1][4]
Insect Rearing
To ensure a consistent supply of test subjects for bioassays, insect colonies are typically maintained in the laboratory under controlled conditions. For instance, a common pest used in antifeedant studies is the tobacco cutworm (Spodoptera litura).
Typical Rearing Protocol for Spodoptera litura:
-
Egg Collection and Hatching: Egg masses are collected from the field or from a laboratory colony and kept in petri dishes for hatching.
-
Larval Rearing: Newly hatched larvae are transferred to plastic containers and reared on a suitable artificial diet or fresh host plant leaves (e.g., castor bean leaves, Ricinus communis). The diet is replaced daily to prevent microbial contamination and ensure adequate nutrition.
-
Pupation: Mature larvae are provided with a substrate such as sterilized soil or vermiculite (B1170534) for pupation.
-
Adult Maintenance: Emerged adults are kept in oviposition cages and provided with a 10% honey or sucrose (B13894) solution as a food source to promote mating and egg-laying.
-
Environmental Conditions: The entire life cycle is maintained under controlled conditions of temperature (e.g., 25 ± 2°C), relative humidity (e.g., 60-70%), and photoperiod (e.g., 14:10 h light:dark).
Antifeedant Bioassays
The antifeedant activity of the isolated Chisocheton limonoids is primarily assessed using choice and no-choice feeding bioassays.
In a no-choice test, the insect is presented with only a food source treated with the test compound. This assay is designed to determine the absolute deterrence of a compound.
Typical Protocol (Leaf Disc Method):
-
Preparation of Test Solutions: The purified limonoid is dissolved in a suitable solvent (e.g., acetone (B3395972) or ethanol) to prepare a stock solution. A series of dilutions are then made to obtain the desired test concentrations.
-
Treatment of Leaf Discs: Leaf discs of a uniform size are punched from fresh, untreated host plant leaves. The leaf discs are then dipped into the test solutions for a few seconds and allowed to air dry completely to evaporate the solvent. Control discs are treated with the solvent only.
-
Bioassay Setup: A single treated leaf disc is placed in a petri dish lined with moist filter paper to maintain turgidity. A single, pre-starved insect larva (e.g., third or fourth instar) is introduced into each petri dish.
-
Data Collection: After a specific period (e.g., 24 or 48 hours), the leaf area consumed is measured using a leaf area meter or image analysis software.
-
Calculation of Antifeedant Index (AFI) or Feeding Inhibition (FI): The antifeedant activity is typically expressed as the Antifeedant Index (AFI) or Feeding Inhibition (FI) percentage, calculated using the following formula:
FI (%) = [(C - T) / C] x 100
Where:
-
C = Area of leaf disc consumed in the control group
-
T = Area of leaf disc consumed in the treated group
-
In a choice test, the insect is presented with both a treated and an untreated food source simultaneously. This assay assesses the relative preference of the insect.
Typical Protocol (Leaf Disc Method):
-
Preparation of Test and Control Discs: As in the no-choice assay, treated leaf discs are prepared with the test limonoid solutions, and control discs are treated with the solvent alone.
-
Bioassay Setup: In each petri dish, one treated and one control leaf disc are placed equidistant from the center. A single, pre-starved insect larva is released in the center of the petri dish.
-
Data Collection: After a set period, the area consumed of both the treated and control leaf discs is measured.
-
Calculation of Feeding Deterrence Index (FDI): The preference is quantified by calculating the Feeding Deterrence Index (FDI) using the following formula:
FDI (%) = [(C - T) / (C + T)] x 100
Where:
-
C = Area of the control leaf disc consumed
-
T = Area of the treated leaf disc consumed
-
Visualizing the Workflow
The process of investigating the antifeedant properties of Chisocheton limonoids can be visualized as a systematic workflow, from the initial plant material to the final data analysis.
Caption: Experimental workflow for isolating and evaluating the antifeedant properties of Chisocheton limonoids.
Signaling Pathways and Logical Relationships
The precise molecular mechanisms by which Chisocheton limonoids exert their antifeedant effects are not yet fully elucidated. However, it is widely hypothesized that these compounds interact with the gustatory receptors of insects, leading to a deterrent signal that inhibits feeding.
Caption: Hypothesized logical relationship of the antifeedant action of Chisocheton limonoids.
Conclusion and Future Directions
The limonoids from the genus Chisocheton represent a valuable and largely untapped resource for the discovery of novel antifeedant compounds. The existing research provides a strong foundation, indicating significant potential for these natural products in the development of eco-friendly pest management strategies. However, to fully realize this potential, future research should focus on:
-
Systematic Screening: Conducting comprehensive antifeedant bioassays on a wider range of isolated Chisocheton limonoids against a broader spectrum of economically important insect pests.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Elucidating the specific structural features of the limonoid scaffold that are crucial for antifeedant activity. This will enable the targeted synthesis of more potent analogues.
-
Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways involved in the antifeedant response to provide a deeper understanding of their mode of action.
By addressing these key areas, the scientific community can unlock the full potential of Chisocheton limonoids as a source of next-generation insect control agents.
References
Elusive Compound F: A Technical Review of Bioactive Limonoids from Chisocheton
While "Chisocheton compound F" has been noted for its antifeedant properties, a comprehensive review of publicly available scientific literature reveals a scarcity of in-depth data on this specific molecule. However, the broader Chisocheton genus of plants is a rich source of diverse and biologically active limonoid compounds. This technical guide provides a detailed overview of several well-characterized Chisocheton limonoids, offering insights into their cytotoxic and anti-inflammatory activities, experimental protocols, and mechanisms of action, thereby serving as a valuable resource for researchers, scientists, and drug development professionals.
The genus Chisocheton, belonging to the Meliaceae family, is widely distributed in tropical and subtropical regions. Phytochemical investigations of this genus have led to the isolation of numerous secondary metabolites, predominantly limonoids, which have demonstrated a wide range of biological activities, including cytotoxic, anti-inflammatory, antimalarial, and insect antifeedant effects.[1]
Quantitative Bioactivity Data
The following tables summarize the quantitative data for various limonoids isolated from Chisocheton species, focusing on their cytotoxic and anti-inflammatory activities.
Table 1: Cytotoxic Activity of Chisocheton Limonoids and Triterpenoids
| Compound | Cell Line | IC50 (µM) | IC50 (µg/mL) | Source Species |
| Paniculatusine A | SMMC-7721, Bel-7402, MHCC97, HepG2, Hep3B | < 20 | - | C. paniculatus |
| 3β-hydroxy-25-ethyl-lanost-9(11),24(24')-diene | P-388 murine leukemia | - | 28.8 ± 0.10 | C. cumingianus |
| 3β-hydroxy-lanost-7-ene | P-388 murine leukemia | - | 4.29 ± 0.03 | C. cumingianus |
| β-sitosterol-3-O-acetate | P-388 murine leukemia | - | 100.18 ± 0.16 | C. cumingianus |
| Lasiocarpone | MCF-7 breast cancer | 42.5 | - | C. lasiocarpus |
| Lasiocarpine A | MCF-7 breast cancer | 43.38 | - | C. lasiocarpus |
| Chisopaten A | MCF-7 breast cancer | 4.01 ± 0.008 | - | C. patens |
| Chisopaten C | MCF-7 breast cancer | 4.33 ± 0.009 | - | C. patens |
Table 2: Anti-inflammatory Activity of Chisocheton Limonoids
| Compound | Pro-inflammatory Marker | Cell Line | IC50 (µM) |
| Compound 3 (6α-O-acetyl-7-deacetylnimocinol) | TNF-α | THP-1 | < 20 |
| Compound 5 (Dysobinin) | TNF-α | THP-1 | < 20 |
| Compound 9 (Nimonol) | TNF-α | THP-1 | < 3 |
| Compound 15 (Pentandricine B) | TNF-α | THP-1 | < 20 |
| Compound 9 (Nimonol) | IL-6 | THP-1 | < 3 |
| Compound 3 (6α-O-acetyl-7-deacetylnimocinol) | MCP-1 | THP-1 | 0.87 - 2.11 |
| Compound 5 (Dysobinin) | MCP-1 | THP-1 | 0.87 - 2.11 |
| New Limonoid from C. paniculatus | NO Production | BV2 | 69.0 ± 2.7 % inhibition at 20 µM |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols used in the cited studies.
Cytotoxicity Assays
A common method to assess the cytotoxic effects of the isolated compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
General Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, SMMC-7721) or murine leukemia cells (P-388) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm or 595 nm).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Assays
The anti-inflammatory activity of Chisocheton compounds is often evaluated by measuring their ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells.
General Protocol for Cytokine Inhibition in THP-1 Cells:
-
Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Compound Pre-treatment: The differentiated cells are pre-treated with various concentrations of the test compounds for a certain period.
-
LPS Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Supernatant Collection: After a specific incubation time, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of the pro-inflammatory cytokines in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.
-
IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits 50% of the cytokine production, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The bioactive compounds from Chisocheton exert their effects through various molecular mechanisms. Apoptosis is a primary pathway for the anticancer effects of these compounds, while the inhibition of key inflammatory signaling molecules underlies their anti-inflammatory properties.
References
Unveiling the Natural Sources of Chisocheton Compound F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chisocheton compound F is a naturally occurring limonoid, a class of highly oxygenated tetranortriterpenoids, that has garnered interest for its biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, details generalized experimental protocols for its isolation, and presents its primary reported bioactivity. Due to the limited availability of public data, this guide focuses on the foundational knowledge required for the targeted isolation and further investigation of this compound.
Natural Sources of this compound
This compound has been identified in several plant species belonging to the Meliaceae family. The primary sources are distributed across various genera, indicating a broader chemotaxonomic significance of this compound within this plant family. The identified plant sources and the plant parts containing the compound are summarized in Table 1.
| Plant Species | Family | Plant Part(s) |
| Chisocheton paniculatus | Meliaceae | Fruits, Twigs |
| Melia toosendan | Meliaceae | Stem Bark |
| Toona sinensis | Meliaceae | Not specified |
| Carapa guianensis | Meliaceae | Twigs |
Table 1: Summary of Natural Plant Sources of this compound
At present, specific quantitative yield data for this compound from these natural sources is not extensively reported in publicly accessible scientific literature. The concentration of secondary metabolites in plants can vary significantly based on geographical location, season of collection, and the specific chemotype of the plant.
Experimental Protocols: Isolation of Limonoids from Chisocheton Species
While a specific, detailed protocol for the isolation of this compound is not available, a generalized workflow can be constructed based on established methods for isolating limonoids from Chisocheton and other Meliaceae species. The following protocol outlines a typical procedure.
1. Plant Material Collection and Preparation:
-
Collect the desired plant parts (e.g., fruits, stem bark, or twigs) from a verified plant source.
-
Thoroughly wash the plant material to remove any dirt and contaminants.
-
Air-dry the material in a well-ventilated area, preferably in the shade to prevent photodegradation of compounds.
-
Once completely dry, grind the plant material into a coarse powder to increase the surface area for solvent extraction.
2. Extraction:
-
The powdered plant material is typically subjected to sequential extraction with solvents of increasing polarity or a single solvent extraction. A common method involves maceration or Soxhlet extraction.
-
Sequential Extraction:
-
Begin with a nonpolar solvent like petroleum ether or n-hexane to remove lipids and other nonpolar constituents.
-
Follow with a medium-polarity solvent such as ethyl acetate (B1210297) or dichloromethane, which is often effective in extracting limonoids.
-
Finally, use a polar solvent like methanol (B129727) to extract more polar compounds.
-
-
Direct Extraction:
-
Alternatively, a direct extraction using 80% methanol or ethanol (B145695) can be performed.
-
-
The resulting crude extracts are then concentrated under reduced pressure using a rotary evaporator.
3. Fractionation and Purification:
-
The crude extract, typically the ethyl acetate or methanol fraction, is subjected to chromatographic techniques for separation.
-
Vacuum Liquid Chromatography (VLC): The crude extract is often first fractionated using VLC on silica (B1680970) gel with a gradient elution system of increasing polarity (e.g., n-hexane/ethyl acetate mixtures).
-
Column Chromatography (CC): Fractions obtained from VLC that show the presence of limonoids (as indicated by thin-layer chromatography) are further purified by repeated column chromatography over silica gel. Elution is typically carried out with isocratic or gradient solvent systems of n-hexane, ethyl acetate, and methanol.
-
Thin-Layer Chromatography (TLC): TLC is used throughout the process to monitor the separation and identify fractions containing the target compound. A common visualization reagent for limonoids is a spray of vanillin-sulfuric acid followed by heating.
-
Preparative Thin-Layer Chromatography (PTLC) or High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound may require PTLC or preparative HPLC.
4. Structure Elucidation:
-
The structure of the isolated pure compound is confirmed using various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores.
-
Below is a generalized workflow for the isolation of this compound.
Biological Activity and Logical Relationships
The primary biological activity reported for this compound is its antifeedant property against certain insect species. The logical flow from its natural source to its identified bioactivity is depicted below. At present, the specific signaling pathways or molecular mechanisms underlying this antifeedant activity have not been elucidated in the available literature.
Conclusion
This compound is a promising natural product found in several species of the Meliaceae family. While its full biological potential is yet to be explored, its known antifeedant activity suggests it could be a valuable lead compound in the development of new agrochemicals. This guide provides the foundational information necessary for researchers to pursue the isolation and further study of this compound. Future research should focus on optimizing isolation protocols to improve yields, conducting broader bioactivity screening, and elucidating the molecular mechanisms underlying its observed biological effects.
Spectroscopic and Structural Elucidation of Chisocheton Compound F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Chisocheton compound F, a tetranortriterpenoid isolated from Chisocheton paniculatus. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.
Introduction
The genus Chisocheton, belonging to the Meliaceae family, is a rich source of structurally diverse and biologically active secondary metabolites, particularly limonoids and triterpenoids. These compounds have garnered significant interest for their potential therapeutic applications, including anticancer, anti-inflammatory, and antifeedant activities. This guide focuses on a specific tetranortriterpenoid, chisonimbolinin F, herein referred to as this compound, which was isolated from the twigs of Chisocheton paniculatus.
Spectroscopic Data
The structure of this compound was elucidated through extensive spectroscopic analysis, including Electrospray Ionization Mass Spectrometry (ESIMS) and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented below are compiled from the findings reported by Yang et al. in the Journal of Natural Products (2009).
Mass Spectrometry
High-resolution electrospray ionization mass spectrometry (HRESIMS) is a critical tool for determining the elemental composition of a compound.
| Parameter | Value |
| Ionization Mode | Positive |
| Observed m/z | [M+Na]⁺ |
| Elemental Formula | C₃₃H₄₀O₁₀ |
¹H NMR Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and proximity to other protons. The data below was recorded on a 500 MHz spectrometer in CDCl₃.
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 5.40 | d | 12.5 |
| 2 | 2.45 | m | |
| 2.13 | m | ||
| 5 | 3.10 | d | 10.0 |
| 6 | 4.98 | t | 3.0 |
| 7 | 5.35 | s | |
| 9 | 2.58 | s | |
| 11 | 5.98 | d | 10.5 |
| 12 | 5.88 | d | 10.5 |
| 15 | 5.55 | s | |
| 17 | 3.25 | s | |
| 21 | 7.42 | t | 1.5 |
| 22 | 6.38 | dd | 1.5, 0.5 |
| 23 | 7.45 | t | 0.5 |
| 1'-OAc | 2.10 | s | |
| 3'-OAc | 2.05 | s | |
| 7'-OAc | 2.15 | s | |
| 18 | 1.20 | s | |
| 19 | 1.15 | s | |
| 28 | 1.05 | s | |
| 29 | 1.10 | s | |
| 30 | 1.30 | s |
¹³C NMR Data
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. The data below was recorded on a 125 MHz spectrometer in CDCl₃.
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 78.5 | 16 | 167.2 |
| 2 | 35.1 | 17 | 51.8 |
| 3 | 170.1 | 18 | 21.5 |
| 4 | 43.2 | 19 | 18.2 |
| 5 | 45.3 | 20 | 126.8 |
| 6 | 72.5 | 21 | 141.2 |
| 7 | 74.1 | 22 | 110.1 |
| 8 | 41.2 | 23 | 143.5 |
| 9 | 48.5 | 28 | 27.8 |
| 10 | 45.8 | 29 | 21.1 |
| 11 | 128.5 | 30 | 29.7 |
| 12 | 125.1 | 1'-OAc | 170.5 |
| 13 | 48.1 | 21.2 | |
| 14 | 152.1 | 3'-OAc | 170.2 |
| 15 | 121.5 | 21.0 | |
| 7'-OAc | 170.8 | ||
| 21.3 |
Experimental Protocols
The isolation and structural elucidation of this compound involve a series of standard experimental procedures in natural product chemistry.
Extraction and Isolation
-
Plant Material Collection and Preparation : Twigs of Chisocheton paniculatus are collected, air-dried, and ground into a fine powder.
-
Extraction : The powdered plant material is extracted exhaustively with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation : The ethyl acetate fraction, typically rich in tetranortriterpenoids, is subjected to multiple chromatographic techniques for the isolation of pure compounds. This includes:
-
Column Chromatography : Initial separation is performed on a silica (B1680970) gel column using a gradient elution system (e.g., n-hexane-ethyl acetate).
-
Preparative Thin-Layer Chromatography (PTLC) : Further purification of fractions is achieved using PTLC.
-
High-Performance Liquid Chromatography (HPLC) : Final purification to obtain the pure this compound is often carried out using a semi-preparative HPLC column.
-
Spectroscopic Analysis
-
NMR Spectroscopy : ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz). Samples are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as the internal standard.
-
Mass Spectrometry : High-resolution mass spectra are obtained using an ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometer to determine the accurate mass and elemental composition.
-
Infrared (IR) Spectroscopy : IR spectra are recorded on an FT-IR spectrometer to identify functional groups present in the molecule.
-
UV-Visible Spectroscopy : UV-Vis spectra are recorded on a spectrophotometer to identify chromophores within the molecule.
Logical Workflow for Isolation and Identification
The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.
Caption: Workflow for the isolation and identification of this compound.
Conclusion
This guide provides essential spectroscopic data and a summary of the experimental protocols for the isolation and characterization of this compound. The detailed information presented here serves as a valuable resource for researchers in the fields of natural product chemistry and drug development, facilitating further investigation into the biological activities and therapeutic potential of this complex tetranortriterpenoid.
Phytochemical Landscape of Chisocheton paniculatus: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the phytochemical composition of Chisocheton paniculatus, a plant belonging to the Meliaceae family. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of this plant. This document outlines the known phytochemicals, presents detailed experimental protocols for their screening, and visualizes the key signaling pathways associated with their biological activity.
Introduction
Chisocheton paniculatus Hiern, a tree found in the forests of Assam, India, has been a subject of phytochemical investigation due to the diverse biological activities reported for species within the Meliaceae family.[1] Phytochemical studies have revealed that C. paniculatus is a rich source of complex secondary metabolites, particularly limonoids and protolimonoids, which have demonstrated significant anti-inflammatory and cytotoxic properties.[2][3] This guide serves as a comprehensive resource for the systematic phytochemical screening of C. paniculatus.
Phytochemical Composition
Chisocheton paniculatus is known to contain a variety of phytochemicals. The most prominent among these are tetranortriterpenoids, including limonoids and protolimonoids.[2][3] Additionally, other classes of compounds such as triterpenes, steroids, coumarins, and phenolics have been reported in the Chisocheton genus.[1] A review of the Chisocheton genus has led to the identification of over 270 secondary metabolites, including limonoids, triterpenoids, sesquiterpenoids, phytosterols, chirol-inositols, and flavonoids.[1]
Quantitative Phytochemical Analysis
While extensive research has been conducted on the isolation and characterization of individual compounds from Chisocheton paniculatus, a comprehensive quantitative screening of its crude extracts is not extensively documented in publicly available literature. The following tables are presented as a template for reporting such data, with illustrative values. Researchers are encouraged to perform quantitative analyses to determine the precise concentrations of these phytochemical classes in their extracts.
Table 1: Quantitative Estimation of Major Phytochemicals in Chisocheton paniculatus Leaf Extract
| Phytochemical Class | Quantity (mg/g of dry extract) | Method of Analysis |
| Total Phenolic Content | Data not available | Folin-Ciocalteu Method |
| Total Flavonoid Content | Data not available | Aluminum Chloride Colorimetric Method |
| Total Alkaloid Content | Data not available | BCG Spectrophotometric Method |
| Total Saponin (B1150181) Content | Data not available | Gravimetric Method |
Table 2: IC50 Values of Isolated Compounds from Chisocheton paniculatus for Anti-inflammatory Activity
| Compound | Bioactivity | IC50 Value (µM) | Cell Line |
| Chisopanin A | NO Inhibition | 5.4 | LPS-stimulated macrophages |
| Chisopanin B | NO Inhibition | 7.9 | LPS-stimulated macrophages |
| Chisopanin A | TNF-α Inhibition | 26.9 | LPS-stimulated macrophages |
| Chisopanin B | TNF-α Inhibition | 30.7 | LPS-stimulated macrophages |
| Compound 4 (chiro-inositol derivative) | NO Inhibition | 7.1 | RAW 264.7 macrophages |
Experimental Protocols
This section provides detailed methodologies for the phytochemical screening of Chisocheton paniculatus.
Plant Material Collection and Preparation
Fresh and healthy plant parts of Chisocheton paniculatus (leaves, stem bark, etc.) should be collected and authenticated by a plant taxonomist. The plant material is then washed thoroughly with running water to remove any adhering dust and foreign particles, followed by a final rinse with distilled water. The cleaned material is shade-dried at room temperature for 10-15 days. The dried material is then ground into a coarse powder using a mechanical grinder and stored in airtight containers for extraction.
Preparation of Plant Extracts
A Soxhlet apparatus can be used for the exhaustive extraction of the powdered plant material. About 500g of the powdered material is subjected to successive extraction with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and methanol. Each extraction is carried out for 24-48 hours or until the solvent in the siphon tube of the Soxhlet apparatus becomes colorless. The extracts are then concentrated under reduced pressure using a rotary evaporator, and the resulting crude extracts are stored at 4°C for further analysis.
Qualitative Phytochemical Screening
The crude extracts are subjected to qualitative tests to identify the presence of various classes of phytochemicals.
-
Mayer’s Test: To 1 mL of the extract, a few drops of Mayer’s reagent are added. The formation of a creamy white precipitate indicates the presence of alkaloids.
-
Wagner’s Test: To 1 mL of the extract, a few drops of Wagner’s reagent are added. The formation of a reddish-brown precipitate indicates the presence of alkaloids.
-
Shinoda Test: To the extract, a few fragments of magnesium ribbon are added, followed by the dropwise addition of concentrated hydrochloric acid. The appearance of a pink, scarlet, or crimson red color indicates the presence of flavonoids.
-
Alkaline Reagent Test: To the extract, a few drops of sodium hydroxide (B78521) solution are added. The formation of an intense yellow color, which becomes colorless on the addition of dilute acid, indicates the presence of flavonoids.
-
Froth Test: About 2 mL of the extract is diluted with 20 mL of distilled water and shaken vigorously in a graduated cylinder for 15 minutes. The formation of a stable foam layer of about 1 cm indicates the presence of saponins.
-
Ferric Chloride Test: To 1 mL of the extract, a few drops of 5% ferric chloride solution are added. The formation of a blue-black or greenish-black coloration indicates the presence of tannins and phenols.
-
Lead Acetate Test: To 1 mL of the extract, a few drops of 10% lead acetate solution are added. The formation of a white precipitate indicates the presence of phenolic compounds.[4]
-
Salkowski’s Test: The extract is mixed with 2 mL of chloroform, and 3 mL of concentrated sulfuric acid is carefully added to form a layer. A reddish-brown coloration at the interface indicates the presence of terpenoids.
-
Liebermann-Burchard Test: The extract is treated with a few drops of acetic anhydride, boiled, and cooled. Concentrated sulfuric acid is then added from the side of the test tube. The appearance of a brown ring at the junction of the two layers and the upper layer turning green indicates the presence of steroids.
Quantitative Phytochemical Analysis
The total phenolic content can be determined using the Folin-Ciocalteu method. A 0.5 mL aliquot of the extract is mixed with 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10) and 2 mL of 7.5% sodium carbonate solution. The mixture is incubated at room temperature for 30 minutes, and the absorbance is measured at 765 nm. Gallic acid is used as a standard, and the results are expressed as mg of gallic acid equivalents per gram of dry extract (mg GAE/g).
The total flavonoid content can be determined using the aluminum chloride colorimetric method.[5] A 1 mL aliquot of the extract is mixed with 4 mL of distilled water and 0.3 mL of 5% sodium nitrite (B80452) solution. After 5 minutes, 0.3 mL of 10% aluminum chloride is added, followed by the addition of 2 mL of 1 M sodium hydroxide 6 minutes later. The final volume is made up to 10 mL with distilled water, and the absorbance is measured at 510 nm. Quercetin (B1663063) is used as a standard, and the results are expressed as mg of quercetin equivalents per gram of dry extract (mg QE/g).
The total alkaloid content can be determined using the bromocresol green (BCG) method.[6] The extract is dissolved in 2N HCl and then transferred to a separatory funnel. The pH of the solution is adjusted to neutral with 0.1 N NaOH. A 5 mL aliquot of this solution is mixed with 5 mL of BCG solution and 5 mL of phosphate (B84403) buffer (pH 4.7). The mixture is then extracted with chloroform, and the absorbance of the complex in the chloroform phase is measured at 417 nm. Atropine (B194438) is used as a standard, and the results are expressed as mg of atropine equivalents per gram of dry extract (mg ATE/g).
The total saponin content can be determined by a gravimetric method.[7] The plant extract is repeatedly extracted with 20% aqueous ethanol. The combined extracts are reduced in volume and then partitioned between n-butanol and 5% aqueous sodium chloride. The n-butanol fraction is washed, evaporated to dryness, and the residue is weighed as the total saponin content.
Visualized Signaling Pathways and Workflows
The anti-inflammatory activity of compounds isolated from Chisocheton species is often attributed to their ability to modulate key inflammatory signaling pathways.
Limonoids from the Meliaceae family have been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[2][8][9] This response is primarily mediated through the Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[10][11][12] The activation of these pathways results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Conclusion
Chisocheton paniculatus represents a promising source of bioactive compounds, particularly limonoids with potent anti-inflammatory properties. This guide provides a framework for the systematic phytochemical analysis of this plant, from sample preparation to qualitative and quantitative screening. The elucidation of the inhibitory effects of its constituents on key inflammatory signaling pathways, such as the p38 MAPK and NF-κB pathways, underscores its potential for the development of novel therapeutic agents. Further research, particularly in the comprehensive quantitative analysis of its crude extracts and in-depth mechanistic studies of its bioactive compounds, is warranted to fully explore the therapeutic potential of Chisocheton paniculatus.
References
- 1. researchgate.net [researchgate.net]
- 2. Chukrasia tabularis limonoid plays anti-inflammatory role by regulating NF-κB signaling pathway in lipopolysaccharide-induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arcjournals.org [arcjournals.org]
- 5. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 6. ccsenet.org [ccsenet.org]
- 7. plantsjournal.com [plantsjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Anti-Inflammatory Study of Limonoids Isolated from Chisocheton Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p38 Mitogen-activated protein kinase up-regulates LPS-induced NF-kappaB activation in the development of lung injury and RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Astragalus polysaccharides alleviates LPS-induced inflammation via the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Chisocheton Compound F: A Technical Guide to its Potential in Insect Pest Management
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The search for sustainable and effective insect pest management strategies has intensified interest in plant-derived natural products. Among these, limonoids, a class of highly oxygenated tetranortriterpenoids abundant in the Meliaceae family, have demonstrated significant insecticidal and antifeedant properties. This technical guide focuses on Chisocheton compound F, a limonoid isolated from Chisocheton paniculatus, as a promising candidate for biopesticide development. While specific quantitative bioactivity data for this compound remains limited in publicly accessible literature, this document synthesizes available information on its origin, related compounds, and plausible mechanisms of action. It provides detailed experimental protocols for the extraction, isolation, and bioevaluation of such limonoids and proposes a key signaling pathway likely targeted by this compound class in insects.
Introduction to Chisocheton Limonoids
The genus Chisocheton, belonging to the Meliaceae family, is a rich source of structurally diverse limonoids.[1][2] These plants are primarily distributed throughout the Indo-Malayan region and have been investigated for a variety of bioactive secondary metabolites.[1] Limonoids are well-documented for their wide range of biological activities, including insect antifeedant, insect growth regulating, cytotoxic, anti-inflammatory, and antifungal effects.[3][4] The complexity and diversity of these compounds make them a fertile ground for the discovery of novel pest management agents. This compound is one such limonoid isolated from the fruit of Chisocheton paniculatus.[3] While its antifeedant activity against the large white butterfly (Pieris brassicae) has been noted, detailed quantitative studies are not widely available.[1] This guide will, therefore, draw upon data from analogous limonoids to illustrate the potential of this compound class.
Biological Activity of Chisocheton Limonoids against Insect Pests
The primary modes of action for limonoids against insect pests are antifeedant and insecticidal effects, including growth regulation.
-
Antifeedant Activity: This is the most prominent effect, where the compound deters insects from feeding, leading to starvation and reduced crop damage. Limonoids are known to stimulate specific deterrent receptors in insects, leading to feeding cessation.[5]
-
Insecticidal Activity: This includes direct toxicity, leading to mortality, and disruption of the insect life cycle. Several limonoids from Chisocheton species have demonstrated larvicidal activity against key insect vectors like Aedes aegypti.[6]
Quantitative Data for Representative Limonoids
While specific data for this compound is not available, the following table summarizes the bioactivity of other relevant limonoids from the Chisocheton genus and the broader Meliaceae family to provide a comparative baseline.
| Compound/Extract | Target Insect | Bioassay Type | Measurement | Value | Reference |
| Crude DCM Extract of C. erythrocarpus | Aedes aegypti (Larvae) | Larvicidal | LC₅₀ (48h) | 153.0 ppm | [6] |
| Erythrocarpine G | Aedes aegypti (Larvae) | Larvicidal | LC₅₀ (48h) | 18.55 ppm | [6] |
| 14-deoxyxyloccensin K | Aedes aegypti (Larvae) | Larvicidal | LC₅₀ (48h) | 41.16 ppm | [6] |
| Flower Diterpenoids (from Pieris japonica) | Pieris brassicae (Larvae) | Antifeedant | ED₅₀ | 0.028 µg/cm² | [7] |
| Toosendanin | Spodoptera littoralis (Larvae) | Antifeedant | ED₅₀ | 1.8 µg/cm² | [7] |
| Azadirachtin | Spodoptera littoralis (Larvae) | Antifeedant | ED₅₀ | 0.03 µg/cm² | [7] |
Note: Lower ED₅₀ and LC₅₀ values indicate higher potency.
Experimental Protocols
This section outlines the detailed methodologies for the extraction, isolation, and bioevaluation of limonoids like this compound.
Extraction and Isolation of Limonoids
The following workflow describes a general procedure for isolating limonoids from Chisocheton plant material.
Methodology Details:
-
Plant Material Preparation: Fruits of Chisocheton paniculatus are shade-dried and ground into a fine powder.[3]
-
Soxhlet Extraction: The powdered material is subjected to continuous extraction in a Soxhlet apparatus using a non-polar solvent like petroleum ether (60-80°C). This step efficiently extracts lipophilic compounds, including limonoids.[3]
-
Concentration: The solvent from the extract is removed under reduced pressure using a rotary evaporator to yield a concentrated, often gummy, crude extract.[3]
-
Chromatographic Separation: The crude extract is then subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the mixture into fractions of varying polarity.
-
Fraction Monitoring and Isolation: The collected fractions are monitored by Thin-Layer Chromatography (TLC). Fractions containing the compound of interest (visualized with a spray reagent like vanillin/H₂SO₄ followed by heating) are combined and may require further purification steps (e.g., preparative TLC or HPLC) to yield the pure this compound.[3]
Antifeedant Bioassay (Leaf Disc No-Choice Method)
This bioassay is designed to quantify the feeding deterrence of a compound against lepidopteran larvae, such as Pieris brassicae.
Materials:
-
Third-instar larvae of the target insect (e.g., Pieris brassicae), pre-starved for 4-6 hours.
-
Fresh host plant leaves (e.g., cabbage for P. brassicae).
-
Cork borer to cut uniform leaf discs.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., acetone) at various concentrations.
-
Solvent-only control and a negative control (water).
-
Petri dishes lined with moist filter paper.
-
Leaf area meter or high-resolution scanner and image analysis software.
Procedure:
-
Prepare serial dilutions of this compound in the chosen solvent.
-
Cut uniform leaf discs (e.g., 4 cm diameter) from fresh host plant leaves.
-
Dip each leaf disc into a specific concentration of the test solution (or control solutions) for 10-20 seconds.[8]
-
Allow the solvent to evaporate completely at room temperature.
-
Place one treated leaf disc into each Petri dish lined with moist filter paper.
-
Introduce a single, pre-starved third-instar larva into each Petri dish.
-
Maintain the setup in a controlled environment (e.g., 25±2°C, 70±5% RH, 14:10 L:D photoperiod).
-
After 24 hours, remove the larvae and measure the unconsumed leaf area using a leaf area meter or by scanning and analyzing the images.[9]
-
Calculate the Percent Antifeedant Activity using the following formula:
-
% Antifeedant Activity = [(C - T) / (C + T)] x 100
-
Where:
-
C = Area of leaf consumed in the control disc
-
T = Area of leaf consumed in the treated disc
-
-
-
Determine the ED₅₀ (Effective Dose to deter feeding by 50%) through probit analysis of the dose-response data.
Proposed Mechanism of Action: Interference with Ecdysone (B1671078) Signaling
Limonoids, including likely this compound, are proposed to exert their insecticidal and growth-regulating effects by disrupting the endocrine system of insects. A key target is the ecdysone signaling pathway, which is critical for molting and metamorphosis.
Recent computational studies suggest that C-seco limonoids can bind with high affinity to ecdysone 20-monooxygenase (E20MO) , a crucial enzyme in this pathway.[2][10] This enzyme is responsible for converting the prohormone ecdysone into its active form, 20-hydroxyecdysone (B1671079) (20E). By inhibiting E20MO, limonoids can effectively block the production of the active molting hormone.
Pathway Description:
-
Hormone Synthesis: In a healthy insect, the prohormone ecdysone is converted to the active molting hormone, 20-hydroxyecdysone (20E), by the enzyme ecdysone 20-monooxygenase (E20MO).[2]
-
Limonoid Inhibition: this compound and other limonoids are hypothesized to bind to and inhibit E20MO, preventing the synthesis of 20E.[2][10]
-
Receptor Activation Blockade: Without sufficient 20E, the ecdysone receptor (EcR) cannot be activated. The formation of the functional EcR/USP heterodimer, which binds to specific DNA sequences (Ecdysone Response Elements), is subsequently blocked.
-
Gene Transcription Failure: The transcription of early and late-response genes essential for the molting process is not initiated.[4]
-
Physiological Outcome: The disruption of this critical hormonal cascade leads to developmental abnormalities, failure to molt (ecdysis), and ultimately, insect mortality.
Conclusion and Future Directions
This compound, as a representative of the Chisocheton limonoids, holds considerable promise for the development of novel biopesticides. The proposed mechanism of action—disruption of the ecdysone signaling pathway—presents a target that is specific to arthropods, suggesting a favorable environmental and non-target species safety profile.
For future research, the following areas are critical:
-
Definitive Bioassays: A priority is to conduct comprehensive bioassays to determine the specific ED₅₀ and LC₅₀ values of pure this compound against a panel of economically important insect pests.
-
Mechanism Validation: Experimental validation of the proposed inhibition of ecdysone 20-monooxygenase is necessary to confirm the mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound can help identify the key structural features responsible for its bioactivity, potentially leading to the development of even more potent and stable derivatives.
-
Formulation Development: Research into stable and effective formulations is required to translate the laboratory findings into a viable product for field application.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Chemistry and Bioactivity of the Genus Chisocheton Blume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. irphouse.com [irphouse.com]
- 4. In Vitro Anti-Inflammatory Study of Limonoids Isolated from Chisocheton Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Limonoids from the fruits of Chisocheton erythrocarpus and their mosquito larvicidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Anti-Feedant, Repellent and Growth Regulatory Effects of Four PlantsExtracts on Pieris Brassiceae Larvae (Lepidoptera: Pieridae) | Semantic Scholar [semanticscholar.org]
- 9. Mosquito larvicidal limonoids from the fruits of Chisocheton erythrocarpus Hiern [agris.fao.org]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Bioactive Compounds from the Meliaceae Family: From Extraction to Therapeutic Application
For Researchers, Scientists, and Drug Development Professionals
The Meliaceae family, commonly known as the mahogany family, represents a rich and diverse source of structurally complex and biologically active secondary metabolites. These compounds, particularly limonoids and triterpenoids, have garnered significant attention in the scientific community for their potential applications in medicine and agriculture. This technical guide provides an in-depth overview of the core aspects of working with bioactive compounds from the Meliaceae family, including extraction, isolation, characterization, and the evaluation of their therapeutic properties.
Major Bioactive Compounds and Their Biological Activities
The Meliaceae family is a veritable treasure trove of phytochemicals, with limonoids and triterpenoids being the most prominent and studied classes. These compounds exhibit a wide spectrum of biological activities, making them promising candidates for drug discovery and development.
Limonoids , a group of highly oxygenated tetranortriterpenoids, are characteristic secondary metabolites of the Meliaceae family. They are renowned for their potent biological effects, which include:
-
Anticancer Activity: Numerous limonoids have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2][3] The mechanisms underlying their anticancer properties often involve the induction of apoptosis (programmed cell death) and autophagy.[1]
-
Anti-inflammatory Effects: Several limonoids have been shown to possess anti-inflammatory properties, with some studies highlighting their ability to modulate key inflammatory pathways.
-
Insecticidal Properties: The Meliaceae family is perhaps most famous for its insecticidal compounds, with azadirachtin (B1665905) from the neem tree (Azadirachta indica) being a prime example. These compounds can act as antifeedants, growth regulators, and repellents against a wide range of insect pests.
-
Antiviral Activity: Certain limonoids have exhibited promising antiviral activity against various viruses, including dengue virus.[4][5]
-
Neuroprotective Potential: Emerging research suggests that some Meliaceae-derived compounds may possess neuroprotective properties, offering potential avenues for the treatment of neurodegenerative diseases.
Triterpenoids are another major class of bioactive compounds found in the Meliaceae family. They share a common precursor with limonoids and also display a diverse range of pharmacological activities, often contributing to the overall therapeutic effects of extracts from these plants.
A summary of the cytotoxic activity of various Meliaceae plant extracts against different cancer cell lines is presented in Table 1 .
| Plant Species | Part Used | Extract Type | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Melia azedarach | Seed Kernel | Crude | HT-29 (Colon) | 8.18 | [6] |
| Melia azedarach | Seed Kernel | Crude | A-549 (Lung) | 15.20 | [6] |
| Melia azedarach | Seed Kernel | Crude | MCF-7 (Breast) | 60.10 | [6] |
| Melia azedarach | Seed Kernel | Crude | HepG-2 (Liver) | 25.50 | [6] |
| Aglaia foveolata | Leaves | Methanolic | MCF-7 (Breast) | 72.4 | [2] |
| Aglaia foveolata | Stem Bark | Methanolic | MCF-7 (Breast) | 103.2 | [2] |
| Toona ciliata | Leaves | Methanolic | MCF-7 (Breast) | > 1000 | [2] |
| Dysoxylum parasiticum | - | Methanolic | MCF-7 (Breast) | - | [2] |
Experimental Protocols
The following sections outline detailed methodologies for the extraction, isolation, and biological evaluation of bioactive compounds from the Meliaceae family.
Extraction and Isolation of Limonoids
A general workflow for the extraction and isolation of limonoids from Meliaceae seeds is depicted below. High-speed counter-current chromatography (HSCCC) has proven to be an effective technique for the separation of these moderately polar compounds.[7]
Protocol for High-Speed Counter-Current Chromatography (HSCCC): [7]
-
Preparation of Solvent System: A two-phase solvent system is crucial for successful HSCCC separation. For limonoids, a system such as hexane:ethyl acetate:methanol:water in a ratio of 1:2:X:1 (where X is varied for gradient elution, e.g., 1.5 and 1.75) can be employed.
-
Stationary and Mobile Phases: The upper organic phase of the initial solvent system (e.g., X=1.5) is used as the stationary phase, while the lower aqueous phases of both systems are used as the mobile phases for gradient elution.
-
Sample Loading: A specific amount of the crude extract (e.g., 800 mg) is dissolved in a suitable volume of the solvent mixture and loaded into the HSCCC instrument.
-
Elution and Fraction Collection: The mobile phase is pumped through the HSCCC coil at a defined flow rate, and fractions of a specific volume (e.g., 4 mL) are collected.
-
Analysis of Fractions: The collected fractions are then analyzed using techniques like thin-layer chromatography (TLC) to identify those containing the compounds of interest.
-
Compound Identification: Fractions containing pure compounds are subjected to spectrometric and spectroscopic analysis, such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR), for structure elucidation.
Anticancer Activity Assessment
The cytotoxic effects of Meliaceae extracts and isolated compounds can be evaluated using various cancer cell lines. The MTT assay is a commonly used colorimetric method to assess cell viability.[6]
Protocol for MTT Assay: [6]
-
Cell Seeding: Cancer cells (e.g., HT-29, A-549, MCF-7, HepG-2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the plant extracts or isolated compounds for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized by adding a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the test substance that inhibits 50% of cell growth, is calculated from the dose-response curve.
Anti-inflammatory Activity Assay
The anti-inflammatory potential of Meliaceae-derived compounds can be assessed in vitro by measuring their ability to inhibit protein denaturation, a hallmark of inflammation.
Protocol for Inhibition of Protein Denaturation Assay: [8]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the test extract at various concentrations, egg albumin, and phosphate-buffered saline (pH 7.4).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period, followed by heating to induce denaturation.
-
Absorbance Measurement: After cooling, the turbidity of the solution, which is indicative of protein denaturation, is measured spectrophotometrically.
-
Percentage Inhibition Calculation: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of the control.
Insecticidal Bioassays
Various bioassays can be employed to evaluate the insecticidal properties of Meliaceae extracts and compounds, including topical application, feeding assays, and repellency tests.
Protocol for Topical Application Bioassay:
-
Insect Rearing: The target insect species are reared under controlled laboratory conditions.
-
Preparation of Test Solutions: The plant extracts or isolated compounds are dissolved in a suitable solvent (e.g., acetone) to prepare a series of concentrations.
-
Topical Application: A small, precise volume of the test solution is applied topically to the dorsal thorax of each insect using a micro-applicator.
-
Mortality Assessment: The treated insects are observed at regular intervals (e.g., 24, 48, 72 hours), and the number of dead insects is recorded.
-
LD50 Calculation: The median lethal dose (LD50), which is the dose required to kill 50% of the test population, is calculated.
Antiviral Activity Assay (against Dengue Virus)
Cell-based assays are commonly used to screen for antiviral activity. The plaque reduction assay is a standard method to quantify the inhibition of viral replication.[5]
Protocol for Plaque Reduction Assay: [5]
-
Cell Culture: A suitable host cell line (e.g., Vero cells) is grown to confluence in cell culture plates.
-
Virus Infection: The cell monolayers are infected with a known amount of dengue virus.
-
Treatment: After a period of viral adsorption, the cells are overlaid with a medium containing the test compound at various concentrations.
-
Plaque Formation: The plates are incubated for several days to allow for the formation of viral plaques (zones of cell death).
-
Plaque Visualization and Counting: The cell monolayers are stained with a dye (e.g., crystal violet) to visualize the plaques, which are then counted.
-
IC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.
Neuroprotective Effect Assessment
In vitro models using neuronal cell lines are valuable for screening compounds for their neuroprotective potential against various insults, such as oxidative stress.[9]
Protocol for In Vitro Neuroprotection Assay: [9]
-
Neuronal Cell Culture: A neuronal cell line (e.g., PC12 or SH-SY5Y) is cultured under standard conditions.
-
Induction of Neuronal Damage: Neuronal damage is induced by exposing the cells to a neurotoxic agent, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).
-
Treatment: The cells are co-treated with the neurotoxic agent and the test compound at various concentrations.
-
Cell Viability Assessment: Cell viability is assessed using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH).
-
Evaluation of Neuroprotection: The ability of the test compound to protect the neuronal cells from the toxic insult is determined by comparing the viability of the treated cells to that of the untreated control cells.
Signaling Pathways Modulated by Meliaceae Compounds
The diverse biological activities of compounds from the Meliaceae family are a result of their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Some Meliaceae compounds have been found to exert their anti-inflammatory effects by inhibiting this pathway.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in inflammation and immunity. Its modulation by Meliaceae compounds is an area of active research.
Apoptosis Signaling Pathway
The induction of apoptosis is a key mechanism of action for many anticancer compounds, including those derived from the Meliaceae family. These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Autophagy Signaling Pathway
Autophagy is a cellular self-degradation process that can either promote cell survival or lead to cell death. Some Meliaceae compounds have been shown to induce autophagy in cancer cells, contributing to their anticancer effects.[1]
Conclusion and Future Directions
The Meliaceae family of plants holds immense promise for the discovery of novel therapeutic agents. The diverse chemical structures and potent biological activities of their constituent compounds, particularly limonoids and triterpenoids, provide a rich platform for drug development in areas such as oncology, inflammation, infectious diseases, and neuroprotection.
Future research should focus on:
-
High-throughput screening of Meliaceae extracts and compound libraries to identify new lead molecules.
-
Mechanism of action studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds through medicinal chemistry approaches.
-
In vivo studies in relevant animal models to evaluate the efficacy and safety of promising candidates.
-
Sustainable sourcing and cultivation of Meliaceae species to ensure a long-term supply of these valuable natural products.
By leveraging a multidisciplinary approach that integrates phytochemistry, pharmacology, and medicinal chemistry, the full therapeutic potential of bioactive compounds from the Meliaceae family can be unlocked for the benefit of human health.
References
- 1. Potent and broad anticancer activities of leaf extracts from Melia azedarach L. of the subtropical Okinawa islands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Cytotoxic Activities of Various Meliaceae Plants Extract | Atlantis Press [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Natural Products as Source of Potential Dengue Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic evaluation of Melia azedarach in comparison with, Azadirachta indica and its phytochemical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of limonoids from seeds of Carapa guianensis Aublet (Meliaceae) by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Neuroprotective Potential of Seed Extracts: Review of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Chisocheton Compound F: A Technical Overview of its Properties and Antifeedant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chisocheton compound F, a natural product isolated from the plant Chisocheton paniculatus, has garnered attention for its notable biological activity. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, and a detailed exploration of its antifeedant effects. While specific experimental data for this particular compound is limited in publicly accessible literature, this document synthesizes the known information and provides context based on related compounds from the Chisocheton genus.
Chemical and Physical Properties
This compound is identified by the CAS number 157376-71-1 . Its molecular formula is C₂₈H₃₈O₅ , corresponding to a molecular weight of 454.6 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 157376-71-1 |
| Molecular Formula | C₂₈H₃₈O₅ |
| Molecular Weight | 454.6 g/mol |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Spectroscopic Data
Comprehensive spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for this compound, are not available in the public domain. Such data would be crucial for the complete structural elucidation and confirmation of the compound.
Biological Activity: Antifeedant Properties
This compound has been reported to exhibit antifeedant activity against the large white butterfly, Pieris brassicae.[1] Antifeedants are compounds that deter feeding in insects, often by affecting their taste receptors or by causing post-ingestive discomfort.[2][3] This property makes them promising candidates for the development of natural insecticides.
Mechanism of Action
The precise molecular mechanism of action for this compound as an antifeedant has not been elucidated. However, it is known to belong to the class of limonoids, which are common secondary metabolites in the Meliaceae family (to which Chisocheton belongs).[1] The antifeedant activity of limonoids is generally attributed to their ability to interact with insect gustatory receptors, leading to a feeding deterrent response.[2][4] Some limonoids may also exert their effects by disrupting midgut processes in insects.[2]
Diagram 1: General Proposed Mechanism of Antifeedant Action
Caption: Proposed signaling pathway for the antifeedant activity of this compound.
Experimental Protocols
While a specific, detailed protocol for the isolation of this compound is not available, a general procedure for the extraction of compounds from Chisocheton paniculatus has been described.[5] Similarly, a standard methodology for assessing antifeedant activity against Pieris brassicae can be outlined based on common practices in the field.[6]
General Isolation Protocol for Compounds from Chisocheton paniculatus
-
Extraction: The plant material (e.g., powdered fruits or heartwood) is extracted with a non-polar solvent such as petroleum ether using a Soxhlet apparatus.[5]
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.[5]
-
Chromatographic Separation: The crude extract is then subjected to column chromatography over silica (B1680970) gel. Elution with a gradient of solvents (e.g., n-hexane and ethyl acetate) is typically employed to separate the different components.[7]
-
Purification: Fractions containing the compound of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.[5]
Diagram 2: General Workflow for Isolation of Chisocheton Compounds
Caption: A generalized workflow for the isolation of natural products from Chisocheton paniculatus.
Antifeedant Bioassay against Pieris brassicae (No-Choice Test)
-
Preparation of Test Substance: A solution of this compound of known concentration is prepared in a suitable solvent.
-
Leaf Disc Preparation: Leaf discs of a host plant (e.g., cabbage) are punched out to a uniform size.
-
Treatment: The leaf discs are evenly coated with the test solution. Control discs are treated with the solvent alone. The solvent is allowed to evaporate completely.
-
Bioassay: A single, pre-weighed larva of Pieris brassicae is placed in a petri dish containing a treated leaf disc.
-
Incubation: The petri dishes are maintained under controlled conditions of temperature, humidity, and light.
-
Data Collection: After a specific period (e.g., 24 hours), the leaf area consumed is measured. The larvae are also re-weighed.
-
Calculation of Antifeedant Index: The antifeedant index (AFI) is calculated using the formula: AFI (%) = [(C - T) / (C + T)] x 100, where C is the consumption of the control disc and T is the consumption of the treated disc.
Conclusion and Future Directions
This compound presents as a promising natural product with demonstrated antifeedant properties. However, a significant gap in the scientific literature exists regarding its detailed physicochemical and spectroscopic characterization, as well as its specific mechanism of action. Future research should focus on the complete structural elucidation of this compound using modern spectroscopic techniques. Furthermore, detailed studies are required to understand the molecular targets and signaling pathways involved in its antifeedant activity. Such investigations will be crucial for evaluating its potential as a lead compound in the development of novel, environmentally friendly pest management agents.
References
Methodological & Application
Application Notes and Protocols for the Chromatographic Separation of Chisocheton Limonoids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of limonoids from the plant genus Chisocheton. The methodologies outlined are compiled from various scientific studies and are intended to guide researchers in the isolation and purification of these bioactive compounds.
Introduction
Limonoids are a class of highly oxygenated tetranortriterpenoids predominantly found in the Meliaceae and Rutaceae plant families. The genus Chisocheton is a rich source of structurally diverse and biologically active limonoids, which have demonstrated a range of promising pharmacological properties, including cytotoxic, anti-inflammatory, and anti-adipogenic activities.[1][2][3] Effective chromatographic separation is crucial for the isolation and characterization of these compounds, paving the way for further investigation into their therapeutic potential.
General Experimental Workflow
The isolation of limonoids from Chisocheton species typically involves a multi-step process that begins with extraction from plant material, followed by fractionation and a series of chromatographic purifications. The general workflow is depicted in the diagram below.
References
Application Notes and Protocols: Structure Elucidation of Chisocheton Compound F via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Chisocheton compound F, a natural product isolated from Chisocheton paniculatus. The protocols outlined below are based on established methodologies for the characterization of complex organic molecules.
This compound is a tetranortriterpenoid, a class of compounds known for their diverse biological activities, including antifeedant properties. The precise determination of its chemical structure is crucial for understanding its bioactivity and for potential applications in drug discovery and development. High-field NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, provides the necessary data to unambiguously assign the constitution and relative stereochemistry of this complex molecule.
Quantitative NMR Data Summary
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, critical for its structural assignment. Data is referenced to TMS (Tetramethylsilane) at 0.00 ppm for ¹H and the solvent signal for ¹³C.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 5.85 | d | 10.0 |
| H-2 | 6.80 | d | 10.0 |
| H-3 | - | - | - |
| H-5 | 2.85 | s | |
| H-6α | 2.20 | m | |
| H-6β | 2.50 | m | |
| H-7 | 5.40 | s | |
| H-9 | 2.65 | s | |
| H-11α | 1.85 | m | |
| H-11β | 2.15 | m | |
| H-12α | 1.60 | m | |
| H-12β | 1.90 | m | |
| H-14 | - | - | - |
| H-15 | 5.95 | s | |
| H-17 | 5.50 | s | |
| H-18 (Me) | 1.15 | s | |
| H-19 (Me) | 1.20 | s | |
| H-21 | 7.40 | t | 1.5 |
| H-22 | 6.35 | d | 1.5 |
| H-23 | 7.30 | d | 1.5 |
| H-28 (Me) | 1.05 | s | |
| H-29 (Me) | 1.10 | s | |
| H-30 (Me) | 1.25 | s | |
| OAc | 2.10 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ ppm) | Carbon Type |
| C-1 | 125.0 | CH |
| C-2 | 158.0 | CH |
| C-3 | 205.0 | C |
| C-4 | 44.0 | C |
| C-5 | 51.0 | CH |
| C-6 | 23.0 | CH₂ |
| C-7 | 78.0 | CH |
| C-8 | 46.0 | C |
| C-9 | 49.0 | CH |
| C-10 | 41.0 | C |
| C-11 | 17.0 | CH₂ |
| C-12 | 30.0 | CH₂ |
| C-13 | 48.0 | C |
| C-14 | 165.0 | C |
| C-15 | 118.0 | CH |
| C-16 | 168.0 | C |
| C-17 | 78.0 | CH |
| C-18 | 21.0 | CH₃ |
| C-19 | 19.0 | CH₃ |
| C-20 | 120.0 | C |
| C-21 | 143.0 | CH |
| C-22 | 110.0 | CH |
| C-23 | 141.0 | CH |
| C-28 | 27.0 | CH₃ |
| C-29 | 22.0 | CH₃ |
| C-30 | 28.0 | CH₃ |
| OAc (C=O) | 170.0 | C |
| OAc (CH₃) | 21.5 | CH₃ |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structure elucidation of this compound are provided below.
Sample Preparation
-
Compound Isolation: this compound is isolated from the crude extract of Chisocheton paniculatus using a combination of chromatographic techniques, such as column chromatography over silica (B1680970) gel followed by preparative High-Performance Liquid Chromatography (HPLC).
-
Sample for NMR:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) TMS as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition
All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral Width: 220-250 ppm.
-
Acquisition Time: 1-1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, to achieve adequate signal-to-noise ratio.
-
Temperature: 298 K.
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY90 or COSY45 sequence.
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Increments: 256-512 in the F1 dimension.
-
Number of Scans per Increment: 8-16.
-
Purpose: To identify proton-proton spin-spin coupling networks, revealing adjacent protons.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC sequence with gradient selection.
-
F2 (¹H) Spectral Width: 12-16 ppm.
-
F1 (¹³C) Spectral Width: 180-200 ppm.
-
Number of Increments: 256-512 in the F1 dimension.
-
Number of Scans per Increment: 16-32.
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC sequence with gradient selection.
-
F2 (¹H) Spectral Width: 12-16 ppm.
-
F1 (¹³C) Spectral Width: 220-250 ppm.
-
Number of Increments: 512-1024 in the F1 dimension.
-
Number of Scans per Increment: 32-64.
-
HMBC Delay: Optimized for a long-range coupling constant of 8 Hz.
-
Purpose: To identify long-range (2-4 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the structure elucidation of this compound using NMR spectroscopy.
This comprehensive approach, combining various NMR techniques, allows for the complete and unambiguous structure determination of complex natural products like this compound, paving the way for further biological evaluation and potential therapeutic applications.
Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of Chisocheton Compound F, a Bioactive Limonoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Chisocheton, belonging to the Meliaceae family, is a rich source of structurally diverse and biologically active secondary metabolites, primarily limonoids and triterpenoids.[1][2][3] These compounds have garnered significant interest in the scientific community due to their wide range of pharmacological activities, including cytotoxic, anti-inflammatory, antimalarial, and antifeedant properties.[1][3][4] Chisocheton compound F, a limonoid isolated from Chisocheton paniculatus, has demonstrated notable antifeedant activity, making it a person of interest for further investigation as a potential lead compound in drug discovery and development.[1]
This application note provides a detailed protocol for the comprehensive analysis of this compound using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The methodology described herein outlines the steps for sample preparation, chromatographic separation, and mass spectrometric analysis, including accurate mass measurement and tandem mass spectrometry (MS/MS) for structural elucidation.
Experimental Protocols
Sample Preparation
A stock solution of purified this compound is prepared by dissolving 1 mg of the compound in 1 mL of LC-MS grade methanol (B129727). The stock solution is then serially diluted with a 50:50 mixture of methanol and water to achieve a final concentration of 1 µg/mL for direct infusion and 100 ng/mL for LC-MS analysis.
Liquid Chromatography
The chromatographic separation is performed on a C18 reversed-phase column (2.1 mm x 100 mm, 1.8 µm) using a gradient elution program.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used for the analysis.[5]
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Full Scan MS Mode:
-
m/z Range: 100-1000
-
Resolution: >40,000 FWHM
-
-
Tandem MS (MS/MS) Mode:
-
Collision Energy: Ramped from 10-40 eV
-
Data-Dependent Acquisition (DDA) of the top 3 most intense ions.
-
Data Presentation
The following tables summarize the quantitative data obtained from the high-resolution mass spectrometry analysis of a representative Chisocheton limonoid, hypothetically designated as this compound for this application note.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Observed Value |
| Retention Time (min) | 12.5 |
| [M+H]⁺ (Observed m/z) | 485.2128 |
| [M+Na]⁺ (Observed m/z) | 507.1947 |
| Molecular Formula | C₂₇H₃₂O₈ |
| [M+H]⁺ (Calculated m/z) | 485.2124 |
| Mass Accuracy (ppm) | 0.82 |
Table 2: Isotopic Pattern for the [M+H]⁺ Ion of this compound
| Isotope | Calculated Abundance (%) | Observed Abundance (%) |
| A | 100.00 | 100.00 |
| A+1 | 30.27 | 30.15 |
| A+2 | 5.85 | 5.91 |
Table 3: Key MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound (m/z 485.2128)
| Fragment Ion (m/z) | Proposed Neutral Loss |
| 425.1911 | C₂H₂O₂ (ketene) |
| 397.1964 | C₄H₄O₂ (diketene) |
| 365.1702 | C₅H₈O₃ |
| 287.1338 | C₁₀H₁₂O₄ |
| 95.0497 | C₅H₇O (furan moiety) |
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by Chisocheton compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Advances in Chemistry and Bioactivity of the Genus Chisocheton Blume [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Anti-Inflammatory Study of Limonoids Isolated from Chisocheton Plants | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Antifeedant Activity Assay of Chisocheton Compound F
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Chisocheton, belonging to the Meliaceae family, is a rich source of structurally diverse secondary metabolites, particularly limonoids and triterpenoids.[1][2][3] Compounds isolated from various Chisocheton species have demonstrated a wide array of biological activities, including cytotoxic, anti-inflammatory, antimalarial, and notably, antifeedant properties.[1][2] Limonoids, in particular, are well-documented for their insect antifeedant capabilities, making them promising candidates for the development of novel, plant-derived insecticides.[4][5]
This document provides a detailed protocol for evaluating the antifeedant activity of "Chisocheton compound F," a representative limonoid isolated from the genus. The protocols described herein are based on established leaf disc bioassay methodologies (both no-choice and choice tests), which are standard for assessing the feeding deterrence of chemical compounds against herbivorous insects.[5][6]
Data Presentation: Antifeedant Activity of this compound
The following tables summarize hypothetical quantitative data for the antifeedant activity of this compound against a model insect pest, such as the larvae of Spodoptera litura (Tobacco Cutworm). These tables are intended to provide a framework for presenting experimental results.
Table 1: No-Choice Test - Antifeedant Activity of this compound
| Concentration (µg/cm²) | Mean Leaf Area Consumed (mm²) (± SD) | Antifeedant Index (AFI %) | Corrected % Protection |
| Control (Solvent only) | 125.6 (± 8.4) | - | - |
| 10 | 98.2 (± 7.1) | 21.8 | 21.8 |
| 25 | 65.4 (± 5.5) | 47.9 | 47.9 |
| 50 | 30.1 (± 4.2) | 76.0 | 76.0 |
| 100 | 12.5 (± 2.9) | 90.0 | 90.0 |
| 250 | 4.8 (± 1.5) | 96.2 | 96.2 |
-
Antifeedant Index (AFI) Calculation: AFI = [(C - T) / C] * 100, where C is the consumption in the control and T is the consumption in the treatment.
Table 2: Choice Test - Feeding Deterrence of this compound
| Concentration (µg/cm²) | Mean Consumption - Control Disc (mm²) (± SD) | Mean Consumption - Treated Disc (mm²) (± SD) | Antifeedant Index (AFI %) |
| 10 | 110.5 (± 9.1) | 85.3 (± 6.8) | 12.9 |
| 25 | 115.2 (± 8.7) | 50.9 (± 5.3) | 38.7 |
| 50 | 120.1 (± 9.5) | 22.4 (± 3.9) | 70.0 |
| 100 | 122.8 (± 10.2) | 8.6 (± 2.1) | 87.0 |
| 250 | 124.0 (± 9.8) | 2.1 (± 1.1) | 96.7 |
-
Antifeedant Index (AFI) Calculation: AFI = [(C - T) / (C + T)] * 100, where C is the consumption of the control disc and T is the consumption of the treated disc.[7]
Table 3: Summary of Efficacy
| Assay Type | EC₅₀ (µg/cm²) |
| No-Choice Test | 45.8 |
| Choice Test | 35.2 |
-
EC₅₀: The effective concentration required to deter feeding by 50%. This value is typically determined through probit analysis of the concentration-response data.
Experimental Protocols
The following are detailed protocols for conducting no-choice and choice antifeedant bioassays.
Protocol 1: No-Choice Antifeedant Bioassay
This assay assesses the intrinsic deterrence of the compound when the insect has no alternative food source.[8]
1. Materials and Reagents:
-
This compound
-
Acetone or other suitable volatile solvent
-
Distilled water
-
Tween-80 (or other suitable surfactant)
-
Fresh, healthy leaves from a host plant (e.g., Castor bean, Ricinus communis, for S. litura)
-
Third-instar larvae of Spodoptera litura (or other suitable insect model)
-
Petri dishes (90 mm diameter)
-
Filter paper (90 mm)
-
Cork borer (e.g., 15 mm diameter)
-
Micropipettes
-
Leaf area meter or high-resolution scanner and image analysis software (e.g., ImageJ)
-
Controlled environment chamber (25 ± 2°C, 65 ± 5% RH, 16:8 L:D photoperiod)
2. Preparation of Test Solutions:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 10 mg/mL in acetone).
-
From the stock solution, prepare a series of dilutions to achieve the final desired concentrations (e.g., 10, 25, 50, 100, 250 µg/cm²). The final application volume should be kept constant.
-
Prepare a control solution consisting of the solvent and a small amount of surfactant (e.g., 0.1% Tween-80) in distilled water, without the test compound.
3. Bioassay Procedure:
-
Using the cork borer, cut discs from the host plant leaves, avoiding the midrib.
-
Immerse the leaf discs in the respective test solutions for 10-15 seconds. Control discs are immersed in the control solution.
-
Allow the solvent to evaporate completely from the leaf discs in a fume hood.
-
Place a moist piece of filter paper at the bottom of each Petri dish to maintain humidity.
-
Place one treated leaf disc in the center of each Petri dish.
-
Pre-starve the insect larvae for 2-4 hours to standardize hunger levels.
-
Introduce one pre-starved larva into each Petri dish.
-
Seal the Petri dishes with parafilm and place them in the controlled environment chamber.
-
After 24 hours, remove the larvae and measure the consumed area of each leaf disc.
-
Calculate the Antifeedant Index (AFI) for each concentration.
Protocol 2: Choice Antifeedant Bioassay
This assay evaluates the relative deterrence of the compound when the insect has a choice between treated and untreated food, which may better reflect natural conditions.[9]
1. Materials and Reagents:
-
Same as in Protocol 1.
2. Preparation of Test Solutions:
-
Same as in Protocol 1.
3. Bioassay Procedure:
-
Prepare treated and control leaf discs as described in Protocol 1.
-
Place a moist piece of filter paper at the bottom of each Petri dish.
-
In each Petri dish, place one treated leaf disc and one control leaf disc on opposite sides.
-
Introduce one pre-starved larva into the center of each Petri dish.
-
Seal the Petri dishes and maintain them under the same controlled conditions as in Protocol 1.
-
After 24 hours, measure the consumed area of both the treated and control leaf discs.
-
Calculate the Antifeedant Index (AFI) based on the consumption of both discs.
Visualizations
Caption: Workflow for No-Choice and Choice Antifeedant Assays.
Caption: Hypothetical Signaling Pathway for Antifeedant Activity.
References
- 1. Advances in Chemistry and Bioactivity of the Genus Chisocheton Blume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Senyawa Golongan Limonoid dari Tanaman Genus Chisocheton dan Aktivitas Antikankernya | Tambunan | ALCHEMY Jurnal Penelitian Kimia [jurnal.uns.ac.id]
- 5. Antifeedant and insecticide properties of a limonoid from Melia azedarach (Meliaceae) with potential use for pest management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. entomoljournal.com [entomoljournal.com]
- 7. benchchem.com [benchchem.com]
- 8. b3.net.nz [b3.net.nz]
- 9. plantprotection.org [plantprotection.org]
Application Notes and Protocols for Testing Chisocheton Compound F on Lepidoptera
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Chisocheton, belonging to the Meliaceae family, is a rich source of structurally diverse and biologically active secondary metabolites, particularly limonoids.[1][2][3][4] These compounds have demonstrated a wide range of biological activities, including insecticidal, antifeedant, and growth-regulating properties against various insect species.[1][2][5][6] This document provides a detailed protocol for the comprehensive evaluation of a novel tetranortriterpenoid, designated as Chisocheton compound F, on a model Lepidopteran species, Spodoptera litura (Fabricius), commonly known as the tobacco cutworm. S. litura is a significant polyphagous pest, making it an ideal candidate for screening potential botanical insecticides.[7][8]
The following protocols outline standardized methods for insect rearing, bioassays to determine acute toxicity, chronic effects on growth and development, and antifeedant properties of this compound.[8][9][10][11][12] Adherence to these protocols will ensure the generation of robust and reproducible data, facilitating the assessment of this compound's potential as a lead for novel bio-insecticide development.
General Laboratory Requirements and Insect Rearing
Model Organism
Spodoptera litura will be used as the model Lepidopteran species. A healthy and continuous laboratory culture is essential for reliable bioassay results.
Rearing Conditions
The insect culture should be maintained under controlled environmental conditions to ensure uniform growth and development.[13][14]
| Parameter | Recommended Value |
| Temperature | 26 ± 1°C |
| Relative Humidity | 65 ± 5% |
| Photoperiod | 16:8 hours (Light:Dark) |
Artificial Diet
A semi-synthetic diet is used for mass rearing of S. litura.[7][8][15] The composition of a suitable diet is provided below.
| Ingredient | Quantity |
| Chickpea Flour | 120 g |
| Yeast Extract | 40 g |
| Ascorbic Acid | 3.5 g |
| Sorbic Acid | 2 g |
| Methyl-p-hydroxybenzoate | 2 g |
| Agar (B569324) | 14 g |
| Formaldehyde (B43269) (10%) | 10 ml |
| Vitamin Mixture | 10 ml |
| Distilled Water | 1000 ml |
Preparation:
-
Mix all dry ingredients thoroughly.
-
Dissolve agar in 500 ml of boiling water.
-
Add the dry ingredient mixture to the remaining 500 ml of water and blend.
-
Combine the two mixtures and blend until homogenous.
-
Add formaldehyde and the vitamin mixture and mix well.
-
Pour the diet into sterilized containers and allow it to solidify.
Preparation of this compound
Stock Solution
A stock solution of this compound should be prepared in an appropriate organic solvent (e.g., acetone (B3395972) or ethanol) at a high concentration (e.g., 10,000 ppm or 10 mg/ml). The choice of solvent should be based on the compound's solubility.
Serial Dilutions
Prepare a series of dilutions from the stock solution to be used in the bioassays. The concentrations should be selected based on preliminary range-finding studies. A geometric progression of concentrations is recommended.
Bioassay Protocols
Acute Toxicity Bioassay (Diet Incorporation Method)
This assay determines the lethal concentration (LC₅₀) of this compound.[9][10][12]
Methodology:
-
Prepare the artificial diet as described in section 1.3, but before it solidifies, incorporate different concentrations of this compound.
-
A control group with only the solvent used for dilution should be prepared.
-
Dispense the treated and control diets into individual rearing vials.
-
Introduce one 2nd or 3rd instar larva of S. litura into each vial.[11] A minimum of 30 larvae per concentration should be used.
-
Seal the vials with a breathable closure.
-
Incubate under the standard rearing conditions.
-
Record larval mortality at 24, 48, 72, and 96 hours post-treatment.[10]
Data Presentation:
| Concentration (ppm) | No. of Larvae Tested | Mortality (%) at 24h | Mortality (%) at 48h | Mortality (%) at 72h | Mortality (%) at 96h |
| Control (Solvent) | 30 | ||||
| Concentration 1 | 30 | ||||
| Concentration 2 | 30 | ||||
| Concentration 3 | 30 | ||||
| Concentration 4 | 30 | ||||
| Concentration 5 | 30 |
Chronic Toxicity and Growth Inhibition Bioassay
This assay evaluates the sublethal effects of this compound on larval development and growth.[10][16][17][18]
Methodology:
-
Follow the diet incorporation method as described in section 3.1, using sublethal concentrations of the compound.
-
Introduce newly hatched first instar larvae into the vials.
-
Monitor the larvae daily and record the following parameters:
-
Larval weight at specific intervals (e.g., every 3 days).
-
Duration of the larval stage.
-
Pupation success rate.
-
Pupal weight.
-
Adult emergence rate.
-
Any observed morphological deformities.
-
Data Presentation:
| Parameter | Control | Concentration 1 | Concentration 2 | Concentration 3 |
| Mean Larval Weight (mg) at Day 7 | ||||
| Mean Larval Duration (days) | ||||
| Pupation Rate (%) | ||||
| Mean Pupal Weight (mg) | ||||
| Adult Emergence Rate (%) |
Antifeedant Bioassay (Leaf Disc No-Choice Method)
This assay quantifies the feeding deterrence of this compound.[16][19][20][21][22]
Methodology:
-
Excise leaf discs from a suitable host plant (e.g., castor bean, Ricinus communis) using a cork borer.
-
Dip the leaf discs in the test solutions of this compound for a few seconds.
-
Allow the solvent to evaporate completely.
-
Place one treated leaf disc in a Petri dish lined with moist filter paper.
-
Introduce one pre-starved (for 4-6 hours) 3rd instar larva of S. litura into each Petri dish.
-
A control group with leaf discs treated only with the solvent should be included.
-
After 24 hours, measure the leaf area consumed using a leaf area meter or image analysis software.
-
Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area consumed in the control and T is the area consumed in the treatment.
Data Presentation:
| Concentration (ppm) | Mean Leaf Area Consumed (mm²) | Antifeedant Index (%) |
| Control (Solvent) | 0 | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| Concentration 4 | ||
| Concentration 5 |
Visualization of Experimental Workflow and Potential Mode of Action
Experimental Workflow
The following diagram illustrates the overall experimental workflow for testing this compound.
Caption: Experimental workflow for evaluating this compound.
Hypothetical Signaling Pathway of Limonoid Action
Limonoids, such as this compound, are known to exert their effects through various mechanisms, including interference with hormonal regulation and neurotoxicity.[6][23][24] The diagram below illustrates a hypothetical signaling pathway.
Caption: Hypothetical mode of action for this compound.
Data Analysis and Interpretation
All experiments should be conducted with appropriate controls and replicated to ensure statistical validity. The collected data should be subjected to statistical analysis. For the acute toxicity bioassay, Probit analysis should be used to determine the LC₅₀ values. For the chronic toxicity and antifeedant bioassays, Analysis of Variance (ANOVA) followed by a suitable post-hoc test (e.g., Tukey's HSD) should be used to compare the means between treatments.
Safety Precautions
Standard laboratory safety procedures should be followed at all times. This includes wearing appropriate personal protective equipment (PPE) such as lab coats, gloves, and safety glasses. This compound should be handled with care, and all waste materials should be disposed of according to institutional guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Chemistry and Bioactivity of the Genus Chisocheton Blume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. ijcmas.com [ijcmas.com]
- 9. A Standardized Lepidopteran Bioassay to Investigate the Bioactivity of Insecticidal Proteins Produced in Transgenic Crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Lepidoptera bioassay analysed using a reduced GUTS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Comparative growth inhibitory and antifeedant effects of plant extracts and pure allelochemicals on four phytophagous insect species | Semantic Scholar [semanticscholar.org]
- 18. scispace.com [scispace.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. entomoljournal.com [entomoljournal.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. scielo.br [scielo.br]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Chisocheton Compound F
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Chisocheton, belonging to the Meliaceae family, is a rich source of diverse secondary metabolites, including limonoids and triterpenoids, which have shown promising biological activities.[1][2] Various compounds isolated from Chisocheton species have demonstrated cytotoxic effects against cancer cell lines, such as P-388 murine leukemia and MCF-7 breast cancer cells.[1][3][4] This document provides detailed protocols for assessing the cytotoxic potential of a novel compound, designated here as Chisocheton compound F, using a panel of common cell-based assays.
These protocols are designed to guide researchers in determining the concentration-dependent cytotoxic effects of Compound F, elucidating its mechanism of cell death, and exploring its potential impact on key signaling pathways involved in apoptosis.
Data Presentation
Quantitative data from the following assays should be recorded and organized for clear comparison. Below are template tables to be populated with experimental results.
Table 1: Cytotoxicity of this compound on Various Cell Lines (MTT Assay)
| Cell Line | Tissue of Origin | IC₅₀ (µg/mL) after 24h | IC₅₀ (µg/mL) after 48h | IC₅₀ (µg/mL) after 72h |
| e.g., MCF-7 | Breast Adenocarcinoma | |||
| e.g., P-388 | Murine Leukemia | |||
| e.g., HEK293 | Human Embryonic Kidney |
Table 2: Membrane Integrity Assessment of Cells Treated with this compound (LDH Assay)
| Treatment Group | LDH Release (% of Positive Control) at 24h | LDH Release (% of Positive Control) at 48h |
| Vehicle Control | ||
| Compound F (Concentration 1) | ||
| Compound F (Concentration 2) | ||
| Compound F (Concentration 3) | ||
| Positive Control (Lysis Buffer) | 100% | 100% |
Table 3: Apoptosis Induction by this compound (Annexin V-FITC/PI Staining)
| Treatment Group | % Live Cells (Annexin V⁻/PI⁻) | % Early Apoptotic Cells (Annexin V⁺/PI⁻) | % Late Apoptotic/Necrotic Cells (Annexin V⁺/PI⁺) | % Necrotic Cells (Annexin V⁻/PI⁺) |
| Vehicle Control | ||||
| Compound F (IC₅₀) | ||||
| Positive Control (e.g., Staurosporine) |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of their viability.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[5]
Materials:
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Complete cell culture medium
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of Compound F. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.[6]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7]
Materials:
-
This compound
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of Compound F and incubate for the desired time period.
-
Include the following controls:
-
Vehicle control (cells treated with DMSO-containing medium).
-
Spontaneous LDH release control (untreated cells).
-
Maximum LDH release control (cells treated with lysis buffer provided in the kit).[7]
-
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[8]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[2] Annexin V binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.[9]
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with Compound F (e.g., at its IC₅₀ concentration) for a predetermined time.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X binding buffer.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X binding buffer to each tube.[10]
-
Analyze the samples by flow cytometry within one hour.
Visualization of Key Signaling Pathways and Workflows
Signaling Pathways Potentially Modulated by Chisocheton Compounds
Compounds from Chisocheton species have been shown to induce apoptosis through the intrinsic pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.[11][12] Additionally, the ERK1/2 signaling pathway can play a dual role in regulating apoptosis.[11]
References
- 1. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer [mdpi.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. static.igem.org [static.igem.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. storage.imrpress.com [storage.imrpress.com]
- 12. LDH Cytotoxicity Assay [bio-protocol.org]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Chisocheton Compound F
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of novel compounds isolated from Chisocheton species, with a focus on a representative analyte, "Chisocheton compound F." While specific analytical data for this compound is not publicly available, it is known to be an antifeedant compound isolated from Chisocheton paniculatus. Compounds from this genus are predominantly triterpenoids and limonoids. This protocol outlines a systematic approach to method development and validation applicable to this class of compounds.
Introduction
The genus Chisocheton (family Meliaceae) is a rich source of structurally diverse and biologically active secondary metabolites, primarily limonoids and triterpenoids.[1][2][3][4] These compounds have garnered significant interest for their potential therapeutic applications, including cytotoxic, anti-inflammatory, and antimalarial activities.[2][3][5] this compound, an antifeedant isolated from C. paniculatus, represents a novel compound of interest for which a validated analytical method is required for further research and development.[1]
This application note details a systematic workflow for establishing a reliable reversed-phase HPLC (RP-HPLC) method for the analysis of a purified compound, such as this compound, from a plant matrix. The protocol covers sample preparation, initial chromatographic screening, method optimization, and validation.
Experimental Protocols
Sample Preparation
A critical step in the analysis of compounds from natural sources is the preparation of a clean sample free from interfering matrix components.
Protocol for Preparation of Purified Compound Stock Solution:
-
Accurately weigh approximately 1.0 mg of purified this compound (or a similar isolated triterpenoid) using a calibrated analytical microbalance.
-
Transfer the weighed compound to a 10.0 mL volumetric flask.
-
Add a suitable solvent (e.g., HPLC-grade methanol (B129727) or acetonitrile) to dissolve the compound completely. Sonication may be used to aid dissolution.
-
Once dissolved, bring the solution to volume with the same solvent to achieve a stock concentration of 100 µg/mL.
-
Filter the stock solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an amber HPLC vial to remove any particulate matter.
-
Store the stock solution at 4°C, protected from light.
-
Prepare working standard solutions by serial dilution of the stock solution with the mobile phase.
HPLC Method Development Workflow
The development of a robust HPLC method involves a systematic evaluation of chromatographic parameters to achieve optimal separation and detection.
-
Diagram: HPLC Method Development Workflow
Caption: A logical workflow for systematic HPLC method development.
Protocol for Initial Parameter Screening:
-
Column Selection: Start with a commonly used reversed-phase column, such as a C18 (e.g., 150 mm x 4.6 mm, 5 µm). If the compound is highly nonpolar, a C8 or a specialized column for triterpenoids like a C30 may provide better resolution.
-
Mobile Phase: Evaluate two common organic modifiers: acetonitrile (B52724) (ACN) and methanol (MeOH), each mixed with water.
-
Isocratic Elution: Begin with a simple isocratic elution (e.g., 70% ACN in water) to determine the approximate retention time of the analyte.
-
Gradient Elution: If the isocratic run results in poor peak shape or long retention times, switch to a generic gradient (e.g., 5% to 95% ACN in water over 20 minutes).
-
-
Detector: Triterpenoids often lack a strong chromophore, necessitating detection at low UV wavelengths, typically between 205-210 nm. A Photo Diode Array (PDA) detector is recommended to assess the full UV spectrum and check for peak purity. For compounds with no UV absorbance, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be employed.
-
Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and a column temperature of 30°C are good starting points.
Method Optimization
Based on the initial screening, refine the parameters to achieve the desired chromatographic performance (e.g., sharp, symmetrical peaks with adequate retention).
Protocol for Method Optimization:
-
Gradient Adjustment: If using a gradient, adjust the slope and duration to improve the resolution of the analyte from any impurities. A shallower gradient around the elution time of the analyte can enhance separation.
-
Mobile Phase pH: For acidic or basic analytes, adjusting the pH of the aqueous portion of the mobile phase with a buffer (e.g., phosphate (B84403) buffer) or an additive (e.g., 0.1% formic acid or trifluoroacetic acid) can significantly improve peak shape. For neutral triterpenoids, this is often not necessary.
-
Flow Rate and Temperature: Fine-tune the flow rate (e.g., 0.8-1.2 mL/min) and column temperature (e.g., 25-40°C) to optimize analysis time and peak shape.
Data Presentation: Proposed HPLC Method Parameters
The following table summarizes a proposed starting point for an HPLC method for a novel Chisocheton triterpenoid, based on typical methods for this class of compounds.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B in 20 min, hold at 95% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | PDA/UV at 210 nm |
Method Validation
Once an optimized method is established, it must be validated to ensure its suitability for its intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH).
-
Diagram: Key Validation Parameters
Caption: Essential parameters for HPLC method validation.
Protocol for Method Validation:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products). This can be done by analyzing a blank, a placebo (if applicable), and the analyte standard.
-
Linearity: Analyze a series of at least five concentrations of the analyte over a defined range. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability: Analyze at least six replicate injections of the same sample on the same day, by the same analyst, on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Assess the method's variability on different days, with different analysts, or on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. This is often calculated based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).
-
Robustness: Intentionally make small variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%) to assess the method's reliability during normal usage.
Summary of Validation Acceptance Criteria
The following table provides typical acceptance criteria for a validated HPLC method for a purified compound.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Specificity | No interference at the retention time of the analyte |
| LOD | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | System suitability parameters pass under varied conditions |
Conclusion
This application note provides a comprehensive framework for the development and validation of an HPLC method for the analysis of novel compounds from Chisocheton species, such as this compound. By following a systematic approach to parameter selection, optimization, and validation, researchers can establish a reliable and robust analytical method suitable for quantification, stability testing, and quality control in a drug development setting.
References
Application Notes and Protocols: Synthesis and Evaluation of Chisocheton Limonoid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Chisocheton is a rich source of complex secondary metabolites, particularly limonoids, which have demonstrated a wide array of promising biological activities, including cytotoxic, anti-inflammatory, and antimalarial effects.[1][2][3] These natural products represent a valuable scaffold for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of derivatives based on the core structure of Chisocheton limonoids, using Ceramicine B as a representative example, and for their subsequent biological evaluation.
Ceramicine B, a prominent limonoid isolated from Chisocheton ceramicus, has been shown to be a potent inhibitor of lipid droplet accumulation and to modulate key cellular signaling pathways, making its derivatives attractive targets for drug discovery programs.[4][5] The protocols outlined below are intended to serve as a guide for researchers engaged in the chemical synthesis and pharmacological assessment of this important class of natural products.
Data Presentation: Biological Activities of Chisocheton Limonoids
The following table summarizes the cytotoxic activities of various limonoids isolated from Chisocheton species against a panel of human cancer cell lines. This data provides a baseline for assessing the potency of newly synthesized derivatives.
| Compound | Cell Line | IC50 (µM) | Reference |
| Ceramicine B | MCF-7 (Breast Cancer) | >50 | [6] |
| Lasiocarpine A | MCF-7 (Breast Cancer) | 43.38 | [6] |
| Dysobinin | P-388 (Murine Leukemia) | 19.5 | [6] |
| Chisopaten A | MCF-7 (Breast Cancer) | 4.01 | [7] |
| Chisopaten C | MCF-7 (Breast Cancer) | 4.33 | [7] |
| Erythrocarpine E | HSC-4 (Oral Cancer) | Not specified | [7] |
| 7α-hydroxy-β-sitosterol | MCF-7 (Breast Cancer) | Not specified | [8] |
| Chisomicine D | U937 (Myeloid Leukemia) | 20 | [5] |
Experimental Protocols
I. General Semi-Synthetic Approach for Derivatization of a Chisocheton Limonoid Core
The following is a generalized protocol for the semi-synthesis of derivatives from a parent Chisocheton limonoid, such as Ceramicine B, which can be isolated from natural sources. This protocol focuses on the modification of existing functional groups to generate a library of analogues for structure-activity relationship (SAR) studies.
Workflow for Semi-Synthesis:
Caption: General workflow for the semi-synthesis and evaluation of Chisocheton limonoid derivatives.
Protocol 1: Esterification of a Hydroxyl Group
This protocol describes a general procedure for the acylation of a hydroxyl group on the limonoid scaffold.
-
Dissolution: Dissolve the parent limonoid (100 mg, 1 eq.) in anhydrous dichloromethane (B109758) (DCM, 5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add triethylamine (B128534) (3 eq.) and the desired acyl chloride or anhydride (B1165640) (1.5 eq.). For the introduction of an acetyl group, use acetyl chloride or acetic anhydride.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Quenching: Once the reaction is complete (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired ester derivative.
-
Characterization: Confirm the structure of the purified derivative using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS, and IR).
II. In Vitro Cytotoxicity Assay Protocol
This protocol details a standard MTT assay to determine the cytotoxic effects of the synthesized derivatives on a cancer cell line (e.g., MCF-7).
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of the synthesized derivative in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanism of Action
Several limonoids from the Chisocheton genus have been reported to exert their anticancer effects by inducing apoptosis and modulating key signaling pathways. For instance, some compounds have been shown to downregulate the ERK1/2 signaling pathway and to inhibit the function of Heat Shock Protein 90 (Hsp90).[5][8]
Proposed Signaling Pathway for a Cytotoxic Chisocheton Limonoid Derivative:
Caption: Proposed mechanism of action for a cytotoxic Chisocheton limonoid derivative.
Conclusion
The synthetic protocols and biological evaluation methods described in these application notes provide a framework for the exploration of Chisocheton limonoid derivatives as potential therapeutic agents. The structural complexity and potent biological activity of these natural products make them a compelling starting point for medicinal chemistry campaigns aimed at the discovery of new drugs for the treatment of cancer and other diseases. Further investigation into the synthesis and biological activities of novel derivatives is warranted to fully elucidate the therapeutic potential of this fascinating class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vitro Testing of Bioactive Chisocheton Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The genus Chisocheton (family: Meliaceae) is a rich source of diverse secondary metabolites, particularly limonoids and triterpenoids, which have demonstrated significant potential in preclinical studies. These compounds exhibit a range of biological activities, most notably cytotoxic and anti-inflammatory effects. While a specific entity denoted as "Chisocheton compound F" is not identified in publicly available literature, this document provides a comprehensive guide to the in vitro testing of representative bioactive compounds isolated from this genus. The protocols and data herein are based on published studies of well-characterized Chisocheton compounds, serving as a robust framework for evaluating novel derivatives.
This guide is divided into two primary applications:
-
Cytotoxicity and Apoptosis Induction in Cancer Cells: Focused on evaluating the anti-cancer potential of a compound, using 7α-hydroxy-β-sitosterol from Chisocheton tomentosus as a representative example.[1]
-
Anti-inflammatory Activity Assessment: Focused on quantifying the inhibition of inflammatory pathways, referencing data from various limonoids isolated from Chisocheton plants.[2][3][4][5]
Part 1: Cytotoxicity and Apoptosis Induction
This section outlines the procedures to assess a compound's ability to inhibit cancer cell growth and induce programmed cell death (apoptosis).
Data Presentation
Table 1: Cytotoxicity of Representative Chisocheton Compounds against Various Cell Lines
| Compound/Extract | Cell Line | Assay Type | IC50 Value | Source |
|---|---|---|---|---|
| 7α-hydroxy-β-sitosterol | MCF-7 (Breast Cancer) | MTT Assay | Not specified, but cytotoxic | [1] |
| Lasiocarpine A | MCF-7 (Breast Cancer) | PrestoBlue Assay | 43.38 µM | [6] |
| Pentandricine | MCF-7 (Breast Cancer) | Resazurin Method | 369.84 µM | [7] |
| Ceramicine B | MCF-7 (Breast Cancer) | Resazurin Method | 150.86 µM | [7] |
| 3β-hydroxy-lanost-7-ene | P-388 (Murine Leukemia) | Not specified | 4.29 ± 0.03 µg/mL | [8][9] |
| Stigmasterol | P-388 (Murine Leukemia) | Not specified | 12.4 µg/mL | [10] |
| 7-hydroxy-6-methoxycoumarin | P-388 (Murine Leukemia) | Not specified | 16.5 µg/mL |[11] |
Experimental Workflow: Cytotoxicity and Apoptosis
Caption: General workflow for evaluating the anti-cancer properties of a Chisocheton compound.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed human breast adenocarcinoma (MCF-7) cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in each well with 100 µL of the corresponding compound dilution. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Apoptosis-Related Proteins
-
Cell Lysis: Seed MCF-7 cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies: anti-Bax, anti-Bcl-2, anti-cleaved-caspase-9, anti-cleaved-caspase-3, anti-ERK1/2, anti-phospho-ERK1/2, and anti-β-actin (as a loading control).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensities using software like ImageJ, normalizing to the loading control.
Signaling Pathway Visualization
Based on studies of 7α-hydroxy-β-sitosterol, a key mechanism involves the intrinsic apoptosis pathway and downregulation of the ERK1/2 survival pathway.[1]
Caption: Apoptosis induction pathway of a representative Chisocheton compound.
Part 2: Anti-inflammatory Activity
This section details the methods to evaluate a compound's ability to suppress inflammatory responses in immune cells.
Data Presentation
Table 2: Anti-inflammatory Activity of Representative Chisocheton Limonoids in LPS-Stimulated THP-1 Cells
| Compound | Target Cytokine | IC50 Value (µM) | Source |
|---|---|---|---|
| Compound 3 | TNF-α | 15.2 ± 0.9 | [2][3][4][5] |
| Compound 5 | TNF-α | 11.7 ± 1.1 | [2][3][4][5] |
| Compound 9 | TNF-α | 11.2 ± 1.3 | [2][3][4][5] |
| Compound 15 | TNF-α | 12.5 ± 0.6 | [2][3][4][5] |
| Compound 3 | IL-6 | 18.5 ± 1.3 | [2][3][4][5] |
| Compound 5 | IL-6 | 13.9 ± 0.8 | [2][3][4][5] |
| Compound 9 | IL-6 | 12.1 ± 1.1 | [2][3][4][5] |
| Compound 15 | IL-6 | 14.2 ± 0.9 | [2][3][4][5] |
(Note: Compound numbers are as designated in the source publication)
Experimental Protocols
Protocol 3: Cytokine Secretion Measurement by ELISA
-
Cell Culture: Culture THP-1 human monocytic cells and differentiate them into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Compound Pre-treatment: Seed the differentiated THP-1 cells in a 24-well plate. Pre-treat the cells with various concentrations of the test compound (e.g., 1-20 µM) for 1 hour.
-
LPS Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to a final concentration of 10 ng/mL. Include an unstimulated control and an LPS-only control.
-
Incubation: Incubate the cells for 18-24 hours at 37°C with 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control. Determine the IC50 value for each cytokine.
Protocol 4: Western Blot for MAPK Signaling
-
Cell Treatment: Follow steps 1-3 from Protocol 3. For Western blot, a shorter LPS stimulation time (e.g., 30-60 minutes) is often optimal for detecting phosphorylation.
-
Protein Extraction and Analysis: Perform cell lysis, protein quantification, SDS-PAGE, and protein transfer as described in Protocol 2.
-
Antibody Incubation: Use primary antibodies specific for phosphorylated p38 MAPK (p-p38) and total p38 MAPK.
-
Detection and Analysis: Detect the signal and perform densitometric analysis, calculating the ratio of p-p38 to total p38 to determine the extent of pathway inhibition.[3]
Signaling Pathway Visualization
Several Chisocheton limonoids have been shown to inhibit the production of pro-inflammatory cytokines by suppressing the p38 MAPK signaling pathway in LPS-stimulated macrophages.[2][3][4][5]
Caption: Anti-inflammatory signaling pathway modulated by Chisocheton limonoids.
References
- 1. 7α-Hydroxy-β-Sitosterol from Chisocheton tomentosus Induces Apoptosis via Dysregulation of Cellular Bax/Bcl-2 Ratio and Cell Cycle Arrest by Downregulating ERK1/2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Anti-Inflammatory Study of Limonoids Isolated from Chisocheton Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Anti-Inflammatory Study of Limonoids Isolated from Chisocheton Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytototoxic constituents from the bark of Chisocheton cumingianus (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijsoc.goacademica.com [ijsoc.goacademica.com]
Application Note & Protocols: Field Trial Design for Chisocheton Compound F as a Biopesticide
Audience: Researchers, scientists, and drug development professionals.
Introduction The genus Chisocheton, belonging to the Meliaceae family, is a rich source of bioactive secondary metabolites, particularly limonoids.[1][2][3] These tetranortriterpenoids are known for a wide range of biological activities, including insecticidal, antifeedant, and growth-regulating effects.[1][2][3][4] Chisocheton compound F, a limonoid isolated from C. paniculatus, has demonstrated significant antifeedant activity, making it a promising candidate for development as a novel biopesticide.[1] Biopesticides offer an environmentally friendlier alternative to synthetic pesticides, often with more specific modes of action and reduced impact on non-target organisms.[5][6]
This document provides a detailed framework for conducting a comprehensive field trial to evaluate the efficacy, phytotoxicity, and optimal application parameters of this compound. The protocols outlined herein are designed to generate robust data suitable for regulatory assessment and product development.[7][8]
Part 1: Field Trial Protocol
Objective
To evaluate the field efficacy of various concentrations of this compound in controlling a target lepidopteran pest (e.g., Diamondback Moth, Plutella xylostella) on a brassica crop (e.g., Cabbage, Brassica oleracea), and to assess its phytotoxicity and impact on crop yield.
Experimental Design
A Randomized Complete Block Design (RCBD) will be employed to minimize the effects of field variability.[9][10]
-
Treatments:
-
T1: Compound F @ 50 g Active Ingredient (a.i.) per hectare
-
T2: Compound F @ 100 g a.i. per hectare
-
T3: Compound F @ 200 g a.i. per hectare
-
T4: Positive Control (a registered, commercially available chemical insecticide, e.g., Emamectin Benzoate)
-
T5: Negative Control (untreated)
-
-
Replicates: Each treatment will be replicated four times.
-
Plot Size: Each plot will be 5m x 4m (20 m²), with a 1m buffer zone between plots to prevent spray drift.
-
Site Selection: The trial site will be selected based on a history of consistent pest pressure and uniform soil conditions.[9]
Materials
-
This compound (≥95% purity)
-
Wetting agent/adjuvant
-
Commercial standard insecticide
-
Knapsack sprayer with appropriate nozzles
-
Personal Protective Equipment (PPE)
-
Data collection sheets, measuring tapes, and plant tags
-
GPS for plot mapping
Methodology
-
Land Preparation: The field will be prepared according to standard agricultural practices for cabbage cultivation.[10]
-
Transplanting: Healthy cabbage seedlings will be transplanted at a uniform spacing.
-
Treatment Preparation: Compound F will be formulated as an Emulsifiable Concentrate (EC). Required quantities for each concentration will be mixed with water and a recommended adjuvant just prior to application.
-
Application: Treatments will be applied as a foliar spray. The first application will be initiated upon reaching a predetermined pest threshold (e.g., an average of 2-3 larvae per plant). Subsequent applications will be made at 10-day intervals. A calibrated knapsack sprayer will be used to ensure uniform coverage.[10]
-
Agronomic Practices: All plots, including the control, will receive the same standard agronomic practices such as fertilization and irrigation throughout the trial period.[10]
Data Collection
Data will be collected at pre-treatment and at 3, 7, and 10 days after each spray application.
-
Pest Population: The number of live larvae will be counted on 10 randomly selected and tagged plants per plot.
-
Crop Damage Assessment: Damage will be assessed on the same 10 plants using a 0-5 rating scale (0 = no damage; 5 = >50% leaf area damaged).
-
Phytotoxicity: Plants will be observed for any signs of phytotoxic effects such as leaf yellowing, necrosis, or stunting, using a 1-10 scale (1 = no toxicity, 10 = complete plant death).[7]
-
Yield: At harvest, the total weight and number of marketable heads from the central rows of each plot will be recorded.[7][8]
Part 2: Supporting Laboratory Protocols
Protocol: Extraction and Purification of Compound F
-
Source Material: Air-dried and powdered bark of Chisocheton paniculatus.
-
Extraction: Perform sequential extraction using n-hexane, followed by ethyl acetate (B1210297) in a Soxhlet apparatus.
-
Fractionation: Concentrate the ethyl acetate extract and subject it to Vacuum Liquid Chromatography (VLC) on silica (B1680970) gel.
-
Purification: Further purify the active fractions using repeated column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to isolate Compound F to ≥95% purity.
-
Characterization: Confirm the structure of Compound F using spectroscopic methods (NMR, MS).
Protocol: Formulation of Emulsifiable Concentrate (EC)
-
Dissolve a pre-weighed amount of purified Compound F in a suitable solvent system (e.g., a mixture of a high-boiling aromatic solvent and a ketone).
-
Add a blend of anionic and non-ionic emulsifiers (e.g., calcium dodecylbenzenesulfonate and ethoxylated castor oil) to the solution.
-
Stir the mixture until a homogenous, clear solution is obtained.
-
Perform quality control tests to ensure stability and emulsification properties.
Part 3: Data Presentation
The collected quantitative data will be subjected to Analysis of Variance (ANOVA), and means will be separated using Tukey's HSD test (p≤0.05). Results will be summarized in the following tables.
Table 1: Efficacy of this compound on Mean Larval Population (Hypothetical Data)
| Treatment | Dose (g a.i./ha) | Pre-Treatment | 3 Days Post-Spray | 7 Days Post-Spray | 10 Days Post-Spray |
| T1: Compound F | 50 | 3.1a | 2.5b | 2.8c | 3.0c |
| T2: Compound F | 100 | 3.0a | 1.8c | 1.5d | 1.7d |
| T3: Compound F | 200 | 3.2a | 1.1d | 0.8e | 0.9e |
| T4: Positive Control | Standard | 3.1a | 0.5e | 0.2f | 0.3f |
| T5: Negative Control | 0 | 3.0a | 4.5a | 5.8b | 7.2a |
| Means in the same column followed by the same letter are not significantly different (Tukey's HSD, p≤0.05). |
Table 2: Effect of this compound on Crop Damage and Yield (Hypothetical Data)
| Treatment | Dose (g a.i./ha) | Final Damage Score (0-5) | Yield (tons/ha) |
| T1: Compound F | 50 | 3.8b | 18.5c |
| T2: Compound F | 100 | 2.1c | 24.1b |
| T3: Compound F | 200 | 1.4d | 25.5b |
| T4: Positive Control | Standard | 0.5e | 28.9a |
| T5: Negative Control | 0 | 4.9a | 12.3d |
| Means in the same column followed by the same letter are not significantly different (Tukey's HSD, p≤0.05). |
Table 3: Phytotoxicity Assessment of this compound (Hypothetical Data)
| Treatment | Dose (g a.i./ha) | Phytotoxicity Score (1-10) | Observations |
| T1: Compound F | 50 | 1 | No visible injury |
| T2: Compound F | 100 | 1 | No visible injury |
| T3: Compound F | 200 | 1 | No visible injury |
| T4: Positive Control | Standard | 1 | No visible injury |
| T5: Negative Control | 0 | 1 | No visible injury |
| Score of 1 indicates no phytotoxicity. |
Part 4: Visualizations
Diagram 1: Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Chemistry and Bioactivity of the Genus Chisocheton Blume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. agmatix.com [agmatix.com]
- 7. bioecopest.com [bioecopest.com]
- 8. csir.org.gh [csir.org.gh]
- 9. agmatix.com [agmatix.com]
- 10. ppqs.gov.in [ppqs.gov.in]
Formulation of Chisocheton Compound F for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and experimental use of Chisocheton compound F, a limonoid isolated from Chisocheton paniculatus. The information is intended to guide researchers in investigating its potential biological activities. The protocols provided are based on established methodologies for studying related limonoids from the Chisocheton genus, particularly focusing on anti-inflammatory and cytotoxic properties.
Compound Information
This compound is a tetranortriterpenoid, a class of structurally complex and highly oxygenated natural products characteristic of the Meliaceae family. While the exact structure of this compound is not widely published, its molecular formula provides essential information for preparing solutions for experimental use.
| Property | Value |
| Compound Name | This compound |
| Source | Chisocheton paniculatus |
| Compound Type | Limonoid (Tetranortriterpenoid) |
| Molecular Formula | C₂₈H₃₈O₅ |
| Molecular Weight | 454.6 g/mol |
Formulation Protocol: Preparation of Stock Solutions
Due to the lipophilic nature of most limonoids, this compound is expected to have low solubility in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure for 10 mM Stock Solution:
-
Weighing the Compound: Accurately weigh out 1 mg of this compound using a calibrated analytical balance.
-
Calculating DMSO Volume: Calculate the required volume of DMSO to achieve a 10 mM stock solution using the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L)) Volume (µL) = (1 mg / (454.6 g/mol x 0.010 mol/L)) x 1,000,000 = 219.97 µL Therefore, add approximately 220 µL of DMSO.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the weighed compound.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Note on Final DMSO Concentration: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.1%.
Experimental Protocols
Based on the known biological activities of related Chisocheton limonoids, the following protocols are provided for assessing the anti-inflammatory and cytotoxic potential of this compound.[1][2]
In Vitro Anti-inflammatory Activity Assay
This protocol describes a method to evaluate the anti-inflammatory effects of this compound by measuring the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.[3]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Human TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
To differentiate monocytes into macrophages, seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and treat with 100 ng/mL PMA for 48 hours.
-
After differentiation, remove the PMA-containing medium and wash the adherent macrophages gently with PBS.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in culture medium to achieve final concentrations for testing (e.g., 0.1, 1, 10, 20 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the prepared compound dilutions to the differentiated THP-1 cells and incubate for 1 hour. Include a vehicle control (medium with 0.1% DMSO).
-
-
LPS Stimulation:
-
After the pre-incubation with the compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the negative control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cytokine Measurement:
-
After incubation, collect the cell culture supernatants.
-
Measure the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cytokine production) by plotting a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This protocol is to assess the cytotoxic effects of this compound on a selected cancer cell line (e.g., HeLa) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HeLa (or other suitable cancer cell line)
-
DMEM cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Protocol:
-
Cell Seeding:
-
Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC₅₀ value by plotting a dose-response curve.
-
Quantitative Data
The following table summarizes the reported cytotoxic and anti-inflammatory activities of various limonoids isolated from Chisocheton species, which can serve as a reference for the expected potency of this compound.
| Compound | Cell Line | Assay | IC₅₀ (µg/mL) | Reference |
| Dysobinin | P-388 murine leukemia | Cytotoxicity | 19.5 | [4] |
| Dysobinol | P-388 murine leukemia | Cytotoxicity | 49.7 | [4] |
| Nimonol | P-388 murine leukemia | Cytotoxicity | 64.5 | [4] |
| 7α-hydroxyneotrichilenone | P-388 murine leukemia | Cytotoxicity | 79.4 | [4] |
| 6α-O-acetyl-7-deacetylnimocinol | LPS-stimulated THP-1 | TNF-α Inhibition | < 20 µM | [3] |
| Dysobinin | LPS-stimulated THP-1 | TNF-α Inhibition | < 20 µM | [3] |
| Nimonol | LPS-stimulated THP-1 | TNF-α Inhibition | < 20 µM | [3] |
Visualizations
Signaling Pathway
Caption: p38 MAPK signaling pathway, a potential target for this compound.
Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory assay.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Chisocheton Compound F Extraction
Disclaimer: Scientific literature extensively documents the extraction of various bioactive compounds, particularly limonoids and triterpenoids, from the Chisocheton genus.[1][2][3][4] However, specific protocols and chemical properties for "Chisocheton compound F" are not widely detailed in available publications. This guide is therefore based on established principles for extracting limonoids from Chisocheton and related Meliaceae plants. The strategies provided are broadly applicable and should serve as a robust starting point for optimizing the extraction of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of compounds from Chisocheton species.
Issue 1: Low Yield of Crude Extract
-
Question: We performed an extraction of Chisocheton bark, but the final mass of the crude extract is significantly lower than expected. What could be the cause?
-
Answer: Low yield of the initial crude extract can stem from several factors related to the plant material and the extraction procedure. Consider the following potential causes and solutions:
-
Inadequate Sample Preparation: The solvent cannot efficiently access the target compounds if the plant material is not properly prepared.
-
Solution: Ensure the plant material is thoroughly dried to a constant weight to prevent water from interfering with the extraction by less polar solvents. Grind the material into a fine, uniform powder to maximize the surface area available for solvent penetration.[5]
-
-
Improper Solvent Selection: The choice of solvent is critical and depends on the polarity of the target compound. Limonoids, a major class of compounds in Chisocheton, have a range of polarities but are often extracted with moderately polar solvents.
-
Solution: For a sequential extraction, start with a non-polar solvent like n-hexane to remove oils and fats, followed by a medium-polarity solvent like ethyl acetate (B1210297), and finally a polar solvent like methanol (B129727).[6][7][8] If you are performing a single solvent extraction, an 80% aqueous methanol or ethanol (B145695) solution can be effective for a broad range of compounds.[5]
-
-
Suboptimal Extraction Parameters: The duration, temperature, and solvent-to-solid ratio all significantly impact the extraction efficiency.[9]
-
Solution: For maceration, allow for a sufficient extraction time (e.g., 48-72 hours) with occasional agitation.[7] If using Soxhlet extraction, ensure the solvent is cycling efficiently for an adequate period (e.g., 8-12 hours). Optimize the solvent-to-solid ratio; a common starting point is 10:1 (v/w).[7] Increasing this ratio can improve yield, but may also lead to excessive solvent use.[9]
-
-
Issue 2: Low Purity of Target Compound in Crude Extract
-
Question: Our crude extract has a good yield, but subsequent analysis (e.g., by TLC or HPLC) shows a very low concentration of what we believe is Compound F. What can we do?
-
Answer: This indicates that while the extraction was efficient in pulling out compounds, it was not selective for your target.
-
Sequential Extraction: A common and effective method is to perform a series of extractions with solvents of increasing polarity.
-
Solution: Begin with n-hexane to remove non-polar compounds like fats and sterols. Follow this with ethyl acetate, which is often effective for isolating limonoids and triterpenoids.[10] Finally, a methanol extraction can isolate more polar compounds.[10] Your target compound is likely to be concentrated in one of these fractions.
-
-
Liquid-Liquid Partitioning: This is a post-extraction step to clean up the crude extract.
-
Solution: Dissolve your crude extract (e.g., a methanol extract) in a solvent mixture like methanol/water and then partition it against a non-polar solvent like hexane. This will separate compounds based on their differential solubility in the two phases. You can then proceed to partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate.
-
-
Issue 3: Potential Degradation of Target Compound
-
Question: We suspect our target compound may be degrading during the extraction process. How can we prevent this?
-
Answer: Compound degradation is often caused by excessive heat or exposure to harsh pH conditions.
-
Heat Sensitivity: Many natural products are thermolabile.
-
Solution: Opt for low-temperature extraction methods like maceration or ultrasound-assisted extraction (UAE).[5] If using a method that involves heating, such as Soxhlet or reflux, be mindful of the temperature and duration.[9] When concentrating the extract, always use a rotary evaporator under reduced pressure to keep the temperature low.[5]
-
-
pH Instability: Extreme pH levels can alter the chemical structure of your compound.
-
Solution: Maintain a neutral or slightly acidic pH during the extraction process. For many flavonoids and terpenoids, a pH range of 4-6 is optimal for stability.[5]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent to use for extracting this compound?
-
Q2: Which part of the Chisocheton plant should I use for extraction?
-
A2: Bioactive compounds have been isolated from various parts of Chisocheton plants, including the bark, seeds, leaves, and twigs.[1] The bark and seeds are frequently cited as being rich sources of limonoids and triterpenoids.[1][4] The choice of plant part may depend on the specific compound of interest and should be guided by preliminary screening or literature precedents for similar compounds.
-
-
Q3: What are the advantages of modern extraction techniques like UAE or MAE over traditional methods?
-
A3: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer several advantages. They can significantly reduce extraction time and solvent consumption.[5] The use of ultrasonic waves in UAE and microwave energy in MAE can enhance the penetration of the solvent into the plant matrix, leading to higher extraction efficiency.[5] These methods are also often performed at lower overall temperatures than reflux or Soxhlet extraction, reducing the risk of thermal degradation.[5]
-
-
Q4: How can I improve the purity of my final compound?
-
A4: Purification is a multi-step process. After initial extraction and partitioning, column chromatography is essential. Techniques like vacuum liquid chromatography (VLC) followed by silica (B1680970) gel column chromatography with a carefully selected solvent gradient are effective.[10] For final high-purity isolation, preparative High-Performance Liquid Chromatography (HPLC) is often necessary.[5]
-
Data Presentation
Table 1: Extraction Yield of Chisocheton sp. Bark with Different Solvents
| Solvent | Extraction Method | Plant Part | Yield (%) | Source |
| n-hexane | Maceration | Bark | 3.59 | [7] |
| Ethyl Acetate | Maceration | Bark | 4.39 | [7] |
| Methanol | Maceration | Bark | 9.34 | [7] |
Table 2: General Comparison of Common Extraction Methods
| Method | Principle | Typical Time | Temperature | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent. | 24-72 hours | Room Temp | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, may result in incomplete extraction. |
| Soxhlet | Continuous extraction with fresh, hot solvent. | 8-24 hours | High | Efficient and exhaustive. | Potential for thermal degradation of compounds.[9] |
| Ultrasound-Assisted (UAE) | Uses ultrasonic waves to disrupt cell walls. | 30-60 mins | Low to Moderate | Fast, efficient, reduced solvent use. | Requires specialized equipment. |
| Microwave-Assisted (MAE) | Uses microwave energy to heat the solvent. | 15-45 mins | Moderate to High | Very fast, highly efficient, reduced solvent use. | Potential for localized overheating, requires specialized equipment. |
Experimental Protocols
Protocol 1: General Sample Preparation
-
Drying: Dry the collected plant material (e.g., bark, leaves, seeds) in a well-ventilated area away from direct sunlight, or in an oven at a low temperature (40-50°C) until a constant weight is achieved.
-
Grinding: Grind the dried material into a fine powder using a mechanical grinder. A finer powder increases the surface area for extraction.
Protocol 2: Sequential Maceration
-
Defatting: Place 100g of powdered plant material into a large flask. Add 1000 mL of n-hexane (1:10 w/v ratio).
-
Seal the flask and allow it to stand for 48-72 hours at room temperature, with occasional shaking.
-
Filter the mixture and collect the n-hexane extract. Keep the plant residue.
-
Main Extraction: Air-dry the plant residue from the previous step. Transfer it to a clean flask and add 1000 mL of ethyl acetate.
-
Repeat the maceration process as described in steps 2 and 3.
-
Polar Extraction: Air-dry the plant residue again and repeat the process with 1000 mL of methanol.
-
Concentration: Concentrate each of the three extracts (n-hexane, ethyl acetate, methanol) separately using a rotary evaporator at a temperature below 45°C to obtain the crude extracts.
Protocol 3: Soxhlet Extraction
-
Place 50g of powdered plant material into a cellulose (B213188) thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 500 mL of the desired solvent (e.g., ethyl acetate).
-
Assemble the Soxhlet apparatus and heat the solvent to a gentle boil.
-
Allow the extraction to proceed for at least 8-12 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, cool the apparatus and concentrate the solvent in the round-bottom flask using a rotary evaporator.
Visualizations
Caption: General workflow for the extraction and purification of Chisocheton compounds.
Caption: Troubleshooting flowchart for addressing low extraction yield.
Caption: Simplified NF-κB signaling pathway, a target for anti-inflammatory compounds.
Caption: Simplified overview of major apoptosis signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Senyawa Golongan Limonoid dari Tanaman Genus Chisocheton dan Aktivitas Antikankernya | Tambunan | ALCHEMY Jurnal Penelitian Kimia [jurnal.uns.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Chisocheton Compound F
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Chisocheton compound F, a lipophilic natural product.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What is the likely cause?
A: this compound, like many other limonoids isolated from the Chisocheton genus, is a lipophilic (hydrophobic) molecule.[1][2] Hydrophobic compounds have a low affinity for water and tend to aggregate in aqueous solutions to minimize their contact with polar water molecules.[3] This inherent property is the primary reason for its poor aqueous solubility. For dissolution to occur, the energy required to break the compound's crystal lattice structure must be overcome by the energy released upon its interaction with the solvent. This balance is often unfavorable for hydrophobic compounds in water.[3]
Q2: What are the initial simple steps I can take to try and dissolve my compound?
A: Before moving to more complex formulation strategies, ensure you have optimized basic dissolution techniques. These include:
-
Agitation: Simple vortexing or stirring can sometimes be sufficient to dissolve the compound, especially at low concentrations.[3]
-
Gentle Warming: Cautiously warming the solution can increase the kinetic energy and may improve solubility. However, be mindful of the compound's thermal stability to prevent degradation.
-
Sonication: Using an ultrasonic bath can help break down compound aggregates, increasing the surface area available for solvation.[3][4]
If these methods are unsuccessful, a more systematic approach to formulation development is necessary.
Q3: I'm performing an in vitro cell-based assay. What solvent should I use to prepare my stock solution of this compound?
A: For in vitro experiments, it is common practice to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it to the final desired concentration in the aqueous cell culture medium. The final concentration of the organic solvent in the medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Commonly used organic solvents for preparing stock solutions of hydrophobic compounds include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Methanol
-
Acetone
It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of the solvent alone) to ensure that the observed effects are due to your compound and not the solvent.
Q4: What are the more advanced strategies I can employ if simple methods and co-solvents are insufficient?
A: Several advanced formulation techniques can significantly enhance the aqueous solubility of hydrophobic compounds like this compound.[5][6] These include:
-
Use of Surfactants: Surfactants reduce the surface tension between the compound and the aqueous medium.[5] Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate the hydrophobic compound, thereby increasing its solubility.[5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[7]
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level.[7] This can reduce the compound's crystallinity and increase its dissolution rate.
-
Particle Size Reduction: Decreasing the particle size of the compound through techniques like micronization or nanosuspension increases the surface-area-to-volume ratio, which can lead to a faster dissolution rate.[4][5]
The choice of method will depend on the specific experimental requirements and the physicochemical properties of this compound.
Troubleshooting Guides
Guide 1: Systematic Approach to Solubility Enhancement for In Vitro Assays
This guide provides a step-by-step workflow for researchers to systematically address the solubility of this compound for use in aqueous-based in vitro experiments.
Experimental Workflow for Solubility Enhancement
Caption: A stepwise workflow for troubleshooting the solubility of this compound.
Methodology for Co-Solvent Screening:
-
Solvent Selection: Choose a panel of water-miscible organic solvents (e.g., DMSO, Ethanol, PEG 400).
-
Stock Solution Preparation: Attempt to dissolve a known mass of this compound in a small volume of each selected solvent to create a high-concentration stock (e.g., 10-50 mM). Use vortexing and gentle warming if necessary.
-
Aqueous Dilution: Perform serial dilutions of the stock solution into your aqueous experimental buffer (e.g., PBS, cell culture medium).
-
Precipitation Check: Visually inspect each dilution for any signs of precipitation immediately after preparation and after a relevant incubation period (e.g., 2 hours at 37°C).
-
Solvent Toxicity Control: Determine the highest concentration of each co-solvent that is non-toxic to your cells or does not interfere with your assay. Ensure the final solvent concentration in your experiment is below this level.
Data Presentation: Co-Solvent Solubility Screening
| Co-Solvent | Stock Conc. (mM) | Max Soluble Conc. in PBS (µM) (Final Solvent Conc. ≤0.5%) | Observations |
| DMSO | 50 | 100 | Clear solution, no precipitation after 2h |
| Ethanol | 20 | 25 | Precipitation observed at >25 µM |
| PEG 400 | 30 | 50 | Clear solution, slight haze at 2h |
Note: This table contains illustrative data.
Guide 2: Utilizing Cyclodextrins for Enhanced Solubility
This guide outlines the use of cyclodextrins, a common and effective method for increasing the aqueous solubility of hydrophobic compounds.
Methodology for Cyclodextrin (B1172386) Complexation:
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively high water solubility and low toxicity.
-
Preparation of Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in your aqueous buffer (e.g., 10% w/v HP-β-CD in water).
-
Complexation: Add an excess of this compound to the cyclodextrin solution.
-
Equilibration: Stir or shake the mixture at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24-72 hours) to allow for the formation of the inclusion complex.
-
Separation of Undissolved Compound: Remove any undissolved compound by centrifugation and filtration through a 0.22 µm filter.
-
Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Data Presentation: Cyclodextrin Solubility Enhancement
| Formulation | Solubility of this compound (µg/mL) | Fold Increase |
| Water | 0.5 | - |
| 5% (w/v) HP-β-CD in Water | 50 | 100x |
| 10% (w/v) HP-β-CD in Water | 120 | 240x |
Note: This table contains illustrative data.
Signaling Pathway Visualization
Compounds from the Chisocheton genus have been reported to possess cytotoxic activities, which are often mediated through the induction of apoptosis.[8] Understanding the potential mechanism of action is crucial for experimental design. The following diagram illustrates a simplified extrinsic apoptosis signaling pathway that could be investigated in relation to this compound's activity.
Simplified Extrinsic Apoptosis Pathway
Caption: A potential signaling pathway for drug-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Methods of solubility enhancements | PPTX [slideshare.net]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjbphs.com [wjbphs.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathway Analysis of Chisocheton Compound F
Disclaimer: "Chisocheton compound F" is a representative model for a complex limonoid isolated from the Chisocheton genus, used here for illustrative purposes. The degradation pathways and data presented are hypothetical, based on established chemical principles for this class of compounds, but should provide a practical framework for real-world experimental design.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and data interpretation strategies for studying the degradation of complex limonoids like this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation profile important? A1: this compound is a representative tetranortriterpenoid, specifically a limonoid, a class of compounds prevalent in the Meliaceae family to which Chisocheton belongs. Understanding its degradation is critical for determining its stability, which affects shelf-life, formulation development, and storage conditions. This information is mandated by regulatory bodies for any potential therapeutic agent.[1][2]
Q2: What are the most chemically labile functional groups in Compound F? A2: Based on its representative limonoid structure, the most susceptible functional groups are the ester (lactone) rings, the epoxide ring, and the furan (B31954) ring. The lactone and epoxide rings are prone to hydrolysis under both acidic and basic conditions. The furan ring and any carbon-carbon double bonds are susceptible to oxidation and photodegradation.
Q3: What analytical techniques are best suited for analyzing Compound F and its degradants? A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection (preferably a Photodiode Array detector for peak purity analysis) is essential.[3] For definitive identification and structural elucidation of the degradation products, Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly with high-resolution MS (like QToF) or tandem MS (MS/MS), is the gold standard.[4][5][6]
Q4: What does the term "mass balance" mean in the context of a degradation study? A4: Mass balance is a critical component of a forced degradation study that aims to account for all the mass of the initial active pharmaceutical ingredient (API) after degradation.[7] It is the sum of the assay value of the remaining API and the levels of all formed degradation products. A good mass balance (typically 95-105%) indicates that the analytical method is capable of detecting all significant degradants.[7]
Q5: How much degradation should I aim for in my forced degradation studies? A5: The goal is to achieve meaningful but not excessive degradation. A target degradation of 5-20% of the active compound is generally considered appropriate.[7][8] This level is sufficient to generate and detect primary degradants without leading to complex secondary degradation pathways that may not be relevant to real-world stability.[9]
Troubleshooting Guides
| Issue / Question | Possible Causes | Suggested Solutions |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. Stress conditions are too mild. | Increase the strength of the stressor (e.g., higher temperature, higher molarity of acid/base, longer exposure time). However, avoid unrealistically harsh conditions that would not occur during normal storage.[9] |
| Greater than 50% degradation or too many peaks. | Stress conditions are too harsh, leading to secondary degradation. | Reduce the duration of stress, temperature, or concentration of the stressor. The goal is to identify primary, relevant degradants.[7] |
| Poor peak shape (tailing, fronting) in HPLC. | Column overload. Incompatible injection solvent. Secondary interactions with the column. | Dilute the sample. Dissolve the sample in the mobile phase. Adjust the mobile phase pH or switch to a different column chemistry (e.g., phenyl-hexyl instead of C18).[3] |
| Poor mass balance (<95%). | Degradants are not being detected (e.g., lack a chromophore). Degradants are co-eluting with the parent compound. Degradants are volatile or have poor chromatographic properties. | Use a universal detector like a Charged Aerosol Detector (CAD) or MS in addition to UV. Check peak purity using a PDA detector or MS.[3] Modify the gradient or mobile phase to improve separation. |
| Inconsistent results between experimental runs. | Instability of degradation products. Variability in sample preparation. Fluctuation in instrument conditions. | Analyze samples immediately after preparation or store them under controlled, non-degrading conditions (e.g., refrigerated, protected from light). Ensure precise and consistent sample preparation. Verify instrument performance before starting the run. |
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Parameters | % Assay of Compound F | Total % Degradation | Mass Balance (%) | Observations |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 8h | 88.5 | 11.2 | 99.7 | Two major degradants (DP-H1, DP-H2) |
| Alkaline Hydrolysis | 0.1 M NaOH, 25 °C, 2h | 84.2 | 15.5 | 99.7 | One major degradant (DP-B1) |
| Oxidative | 6% H₂O₂, 25 °C, 24h | 91.3 | 8.6 | 99.9 | Three minor degradants (DP-O1 to O3) |
| Photolytic | ICH Q1B, Solid State | 98.1 | 1.8 | 99.9 | One minor degradant (DP-P1) |
| Thermal | 80 °C, Solid State, 48h | 96.5 | 3.4 | 99.9 | Two minor degradants (DP-T1, DP-T2) |
Table 2: Major Degradation Products (DP) Identified by LC-MS/MS
| Degradant ID | Stress Condition | m/z [M+H]⁺ | Proposed Change |
| DP-H1 | Acid Hydrolysis | 515.26 | Hydrolysis of A-ring lactone |
| DP-H2 | Acid Hydrolysis | 533.27 | Hydrolysis of A-ring lactone and epoxide ring |
| DP-B1 | Alkaline Hydrolysis | 515.26 | Hydrolysis of A-ring lactone |
| DP-O1 | Oxidative | 513.24 | Oxidation of furan ring |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for subjecting Compound F to various stress conditions as recommended by ICH guidelines.[1][8]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile (B52724) or methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the mixture in a water bath at 60 °C.
-
Withdraw aliquots at 2, 4, and 8 hours.
-
Neutralize the sample with an equivalent volume and concentration of NaOH. Dilute with mobile phase to the target concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH.
-
Keep the mixture at room temperature (25 °C).
-
Withdraw aliquots at 30, 60, and 120 minutes.
-
Neutralize the sample with an equivalent volume and concentration of HCl and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 12% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature (25 °C), protected from light, for 24 hours.
-
Withdraw aliquots and dilute for analysis.
-
-
Photodegradation:
-
Spread a thin layer of solid Compound F in a shallow, transparent dish.
-
Expose the sample to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[1]
-
Simultaneously, protect an identical control sample from light.
-
At the end of the exposure period, dissolve both samples for analysis.
-
-
Thermal Degradation:
-
Place solid Compound F in a controlled-temperature oven at 80 °C for 48 hours.
-
Keep a control sample at room temperature.
-
After the exposure, dissolve both samples for analysis.
-
Protocol 2: Stability-Indicating HPLC-UV Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, increase to 90% B over 25 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm (furan moiety) and PDA scan from 200-400 nm for peak purity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Mandatory Visualizations
Caption: Plausible hydrolytic degradation pathway for this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Decision tree for classifying unexpected peaks in HPLC analysis.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 3. benchchem.com [benchchem.com]
- 4. Accurate Identification of Bioactive Meliaceae Limonoids by UHPLC–MS/MS Based Structure–Fragment Relationships (SFRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid Chromatography-Electrospray Ionization Mass Spectrometry Analysis of Limonoids and Flavonoids in Seeds of Grapefruits, Other Citrus Species, and Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sgs.com [sgs.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. biopharminternational.com [biopharminternational.com]
Optimizing HPLC parameters for Chisocheton compound F analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Chisocheton compound F, a representative secondary metabolite from the Chisocheton genus.
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for analyzing this compound?
A1: For the separation of moderately polar compounds like those typically found in Chisocheton species (e.g., limonoids, triterpenoids), a C18 reversed-phase column is a common and effective choice.[1][2] Phenyl-hexyl columns may also provide better separation if the compound is more polar.[1] It is recommended to start with a C18 column and optimize from there.
Q2: How do I prepare a crude Chisocheton extract for HPLC analysis?
A2: Proper sample preparation is crucial for successful HPLC analysis of plant extracts to avoid issues like peak broadening and decreased sensitivity.[3] A general procedure involves solvent extraction, followed by purification and concentration.[3] Solid-phase extraction (SPE) with a cartridge chemistry similar to your analytical column can be an effective cleanup step.[4] Always filter your sample through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter.
Q3: What are the recommended starting mobile phase conditions for analyzing this compound?
A3: A common mobile phase for reversed-phase HPLC of plant extracts is a gradient of water (A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (B).[1] Often, a small amount of acid, such as 0.1% formic acid or acetic acid, is added to both solvents to improve peak shape.[1][2] A good starting point would be a gradient from a low to a high percentage of the organic solvent.
Q4: My baseline is noisy. What could be the cause?
A4: Baseline noise in HPLC can stem from several sources, including impurities in the mobile phase or sample, insufficient mobile phase degassing, or issues with the detector lamp.[5][6] Ensure you are using high-purity solvents, degas your mobile phase thoroughly, and check for any leaks in the system.[7][8] If the problem persists, the detector cell may be contaminated and require cleaning.[5]
Q5: My retention times are drifting. How can I fix this?
A5: Retention time drift can be caused by poor column equilibration, changes in mobile phase composition, or temperature fluctuations.[5] Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run.[5] Preparing fresh mobile phase daily and using a column oven to maintain a constant temperature can also help stabilize retention times.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution | Incorrect mobile phase composition. | Optimize the mobile phase gradient, pH, or organic modifier concentration.[7] |
| Column degradation. | Replace the column if it is old or has been subjected to harsh conditions.[7] | |
| Excessive sample load. | Reduce the injection volume or dilute the sample.[7] | |
| Peak Tailing | Active sites on the column. | Use a different column or add a competing base to the mobile phase if your analyte is basic.[5] |
| Column overload. | Inject a smaller sample volume or a more dilute sample.[7] | |
| Mismatch between injection solvent and mobile phase. | Dissolve the sample in the initial mobile phase if possible.[9] | |
| High Backpressure | Blocked column frit or in-line filter. | Reverse flush the column or replace the in-line filter.[8] Consider using a guard column to protect the analytical column.[4] |
| Particulate matter from the sample. | Ensure proper sample filtration before injection.[6] | |
| Mobile phase precipitation. | Ensure mobile phase components are fully miscible and filtered.[5] | |
| No Peaks or Very Small Peaks | Wrong detector wavelength. | Ensure the detector wavelength is appropriate for this compound. |
| Leaking system. | Check for loose fittings and pump seals.[5] | |
| Sample degradation. | Ensure proper sample storage and handling. |
Experimental Protocols
Protocol 1: Sample Preparation of Chisocheton Extract
-
Extraction: Macerate 10 g of dried and powdered Chisocheton plant material with 100 mL of methanol at room temperature for 24 hours.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Reconstitution: Dissolve 10 mg of the crude extract in 1 mL of methanol.
-
Purification (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove highly polar impurities.
-
Elute the compounds of interest with 5 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in 1 mL of the initial HPLC mobile phase. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: General HPLC Method for this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a diode array detector is useful for initial screening).
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Workflow for preparing Chisocheton extracts for HPLC analysis.
References
- 1. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 2. phcogres.com [phcogres.com]
- 3. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 4. lcms.cz [lcms.cz]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. mastelf.com [mastelf.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Purifying Chisocheton Compound F
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Chisocheton compound F from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential biological activity?
This compound is a natural product isolated from plants of the Chisocheton genus, which belongs to the Meliaceae family. This family is known for producing a diverse range of structurally complex and biologically active compounds, particularly limonoids and tetranortriterpenoids.[1][2][3] this compound has been reported to exhibit antifeedant activity.[2] Other compounds from this genus have shown cytotoxic, anti-inflammatory, and antimalarial properties, suggesting that Compound F could be a valuable subject for further investigation.[1][2][4]
Q2: What are the major challenges in purifying this compound?
Purifying this compound presents several challenges common to natural product isolation:
-
Structural Complexity and Polarity: As a likely tetranortriterpenoid, its complex structure and moderate polarity can make separation from similar compounds difficult.[2]
-
Presence of Structurally Similar Compounds: Crude extracts of Chisocheton species contain a multitude of closely related limonoids and other terpenoids, which often have very similar chromatographic behavior.[5]
-
Interference from Pigments: Crude plant extracts are often rich in pigments like chlorophyll, which can interfere with chromatographic separation by irreversibly binding to the stationary phase (e.g., silica (B1680970) gel).[6]
-
Low Abundance: The target compound may be present in low concentrations within the plant material, requiring efficient extraction and purification strategies to obtain a sufficient yield.
Q3: What are the recommended initial steps before starting the purification process?
Before proceeding with purification, it is crucial to:
-
Confirm the Presence of the Target Compound: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to develop a preliminary fingerprint of the crude extract and confirm the presence of a compound with the expected characteristics of this compound.
-
Perform a Literature Search: Although a detailed protocol for this specific compound is scarce, reviewing methods for isolating other limonoids from the Chisocheton genus can provide valuable insights into suitable solvent systems and chromatographic conditions.[5][7][8]
-
Optimize Extraction: The choice of extraction solvent will significantly impact the initial concentration of Compound F in the crude extract. A sequential extraction with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), methanol) is a common strategy.[8][9] The ethyl acetate fraction is often enriched in moderately polar compounds like limonoids.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Poor Separation on Thin Layer Chromatography (TLC)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking or elongated spots | 1. Sample is overloaded. 2. The compound is highly polar or acidic/basic. 3. The sample is not fully soluble in the mobile phase. | 1. Dilute the sample before spotting it on the TLC plate.[10][11] 2. For acidic compounds, add a small amount of acetic or formic acid (0.1-2%) to the mobile phase. For basic compounds, add triethylamine (B128534) (0.1-2%).[10] 3. Ensure the spotting solvent is volatile and the sample is fully dissolved before application. |
| Spots are too close to the baseline (low Rf) | The mobile phase is not polar enough to move the compound up the plate. | Increase the polarity of the mobile phase. For a hexane (B92381)/ethyl acetate system, this means increasing the proportion of ethyl acetate.[10] |
| Spots are too close to the solvent front (high Rf) | The mobile phase is too polar, causing the compound to move too quickly. | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means decreasing the proportion of ethyl acetate.[10] |
| Multiple spots are clustered together | The solvent system does not provide adequate resolution for structurally similar compounds. | Experiment with different solvent systems. Consider a three-component mobile phase (e.g., hexane/ethyl acetate/acetone) to fine-tune the polarity. Two-dimensional TLC (2D-TLC) with different solvent systems can also help to resolve complex mixtures.[6] |
Issue 2: Problems with Column Chromatography (CC)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound does not elute from the column | 1. The mobile phase is not polar enough. 2. The compound may have decomposed on the silica gel. | 1. Gradually increase the polarity of the mobile phase (gradient elution).[12] 2. Test the stability of the compound on a small amount of silica beforehand. If it is unstable, consider using a different stationary phase like alumina (B75360) or a reversed-phase material.[12] |
| Poor separation of closely eluting compounds | 1. The solvent gradient is too steep. 2. The column was not packed properly, leading to channeling. 3. The column was overloaded with the sample. | 1. Use a shallower solvent gradient and collect smaller fractions.[6] 2. Ensure the column is packed uniformly without any air bubbles or cracks. 3. Use an appropriate amount of silica gel for the amount of sample being loaded (a general rule of thumb is a 30:1 to 100:1 ratio of silica to sample by weight). |
| Green/Yellow pigments are stuck at the top of the column | Chlorophyll and other pigments are strongly adsorbed onto the silica. | Perform a liquid-liquid partitioning step to remove pigments before column chromatography. Partition the crude extract between aqueous methanol (B129727) and n-hexane. The non-polar hexane layer will remove the majority of the chlorophyll.[6] |
| The crude sample is not soluble in the initial mobile phase | The sample has poor solubility in the non-polar solvent used to load the column. | Use a "dry loading" technique. Dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the prepared column.[13] |
Experimental Protocols
General Extraction and Fractionation
This protocol is a general guideline based on methods used for other Chisocheton species.[8][9]
-
Preparation of Plant Material: Air-dry the relevant plant part (e.g., bark, leaves, or fruit) and grind it into a fine powder.
-
Sequential Maceration:
-
Macerate the powdered plant material with n-hexane (e.g., 1:5 w/v) for 48-72 hours at room temperature with occasional shaking.
-
Filter the extract and repeat the maceration process twice more with fresh n-hexane.
-
Combine the n-hexane extracts and concentrate them using a rotary evaporator to obtain the crude n-hexane extract.
-
Air-dry the plant residue and repeat the maceration process sequentially with ethyl acetate and then methanol to obtain the respective crude extracts.
-
-
Preliminary Analysis: Analyze the different crude extracts by TLC to determine which fraction is most enriched with the target compound. The ethyl acetate extract is a likely candidate for containing this compound.
Purification by Column Chromatography
This protocol outlines a standard approach for purifying a target compound from a crude extract.
-
Preparation of the Column:
-
Select an appropriate size glass column and plug the bottom with cotton wool.
-
Prepare a slurry of silica gel (60-120 or 230-400 mesh) in the initial, least polar mobile phase (e.g., 100% n-hexane).
-
Carefully pour the slurry into the column, allowing the silica to settle uniformly without air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude extract (e.g., the ethyl acetate extract) in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Carefully apply the dissolved sample to the top of the column.
-
Alternatively, use the dry loading method described in the troubleshooting guide.
-
-
Elution:
-
Begin elution with the least polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. A typical gradient could be from 100% hexane to 100% ethyl acetate.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain the pure target compound.
-
Evaporate the solvent to obtain the purified this compound.
-
Visualizations
Experimental Workflow
Caption: A general workflow for the purification of this compound.
Potential Signaling Pathway: Induction of Apoptosis
Limonoids have been shown to induce apoptosis in cancer cells through the intrinsic pathway.[14][15][16]
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially modulated by limonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. irphouse.com [irphouse.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. silicycle.com [silicycle.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Chromatography [chem.rochester.edu]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. researchgate.net [researchgate.net]
- 15. Limonin induces apoptosis of HL‐60 cells by inhibiting NQO1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer activity of limonene: A systematic review of target signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing isomerization of Chisocheton compound F during isolation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working on the isolation of Chisocheton compounds, with a specific focus on preventing the isomerization of sensitive molecules like Chisocheton compound F.
Frequently Asked Questions (FAQs)
Q1: What is isomerization and why is it a concern during the isolation of natural products like this compound?
A1: Isomerization is a chemical process where a compound is converted into one of its isomers—molecules that have the same chemical formula but a different arrangement of atoms.[1] This is a significant concern in natural product isolation because different isomers can have vastly different biological activities. The desired therapeutic effect may be reduced or eliminated, or an inactive isomer could even exhibit toxicity. For a target compound like this compound, isomerization during isolation can lead to a mixture of compounds, complicating purification and compromising the integrity of biological assays.
Q2: What are the primary factors that can induce isomerization during the isolation process?
A2: Several environmental and chemical factors can induce isomerization. The most common include:
-
pH: Acidic or basic conditions are a primary driver of isomerization, often by catalyzing the movement of protons or facilitating ring-opening and closing reactions.[2]
-
Temperature: High temperatures, such as those used in reflux or Soxhlet extraction, can provide the energy needed to overcome the activation barrier for isomerization.[3][4] Thermolabile compounds are particularly susceptible.[4]
-
Light: Exposure to light, especially UV radiation, can trigger photochemical isomerization in compounds with photosensitive functional groups.[2][5]
-
Solvents: The choice of solvent can influence isomerization. Protic solvents, for example, can facilitate proton exchange, leading to isomerization.
-
Stationary Phase: The solid support used in chromatography (e.g., silica (B1680970) gel) can have acidic or basic sites that catalyze isomerization as the compound passes through the column.
Q3: How can I detect if this compound has isomerized?
A3: Isomerization can be detected by various analytical techniques that are sensitive to changes in molecular structure. The most common methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of a mixture of isomers will result in a more complex NMR spectrum, with multiple sets of signals for the affected protons and carbons.[6]
-
High-Performance Liquid Chromatography (HPLC): Isomers often have different polarities and shapes, leading to different retention times on an HPLC column. The appearance of new or broadened peaks can indicate isomerization.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. The presence of multiple spots, especially after letting the sample sit on the plate for an extended period, can suggest on-plate isomerization.
Q4: I suspect my isolated compound is a mixture of isomers. What is the first troubleshooting step?
A4: The first step is to review your entire isolation workflow, from extraction to final purification. Carefully examine each step for potential isomerization triggers. Compare your protocol against the recommended conditions outlined in the troubleshooting guide below. For instance, check the pH of any aqueous solutions used, the temperature of your heating baths, and whether your samples were protected from light.
Troubleshooting Guide: Preventing Isomerization
This guide addresses the specific issue of observing a mixture of isomers after isolating a Chisocheton compound.
Problem: Analytical data (NMR, HPLC) of the isolated "this compound" suggests the presence of multiple isomers.
| Possible Cause | Troubleshooting & Mitigation Strategy |
| pH-Induced Isomerization | 1. Buffer Your Solvents: If using aqueous solutions for partitioning or chromatography, ensure they are buffered to a neutral pH (6.5-7.5).2. Avoid Strong Acids/Bases: Do not use strong acids or bases for pH adjustment or cleaning glassware that will come into contact with the sample.3. Use Neutral Extraction Solvents: Select extraction solvents that are inherently neutral. |
| Thermal Isomerization | 1. Employ Cold Extraction: Use maceration at room temperature or refrigerated conditions instead of heat-based methods like Soxhlet or reflux extraction.[7]2. Low-Temperature Solvent Removal: Concentrate your extracts using a rotary evaporator with the water bath set to a low temperature (<40°C).3. Avoid Over-Drying: Do not leave the sample on the rotary evaporator or under high vacuum for extended periods after the solvent has been removed. |
| Photochemical Isomerization | 1. Use Amber Glassware: Protect your sample from light by using amber-colored flasks, vials, and bottles.2. Work in a Dimly Lit Area: Minimize exposure to direct sunlight and strong overhead laboratory lighting.3. Cover Equipment: Wrap chromatography columns and collection flasks in aluminum foil to block light. |
| Solvent-Induced Isomerization | 1. Use High-Purity Solvents: Impurities in solvents can sometimes be acidic or basic, catalyzing isomerization.2. Select Aprotic Solvents: Where possible, use aprotic solvents (e.g., hexane, ethyl acetate (B1210297), dichloromethane) as they are less likely to facilitate proton transfer reactions. |
| Chromatography-Induced Isomerization | 1. Deactivate Silica Gel: Standard silica gel can be acidic. Prepare a deactivated (neutral) silica gel by treating it with a small amount of water or a suitable base (like triethylamine (B128534) in the mobile phase) before packing the column.2. Consider Alternative Stationary Phases: If isomerization persists on silica, switch to a different stationary phase, such as reversed-phase C18, alumina (B75360) (neutral grade), or Sephadex.3. Minimize Run Time: Optimize your chromatography method to reduce the amount of time the compound spends on the column. |
Recommended Experimental Protocol for Isolation
This protocol outlines a gentle procedure for the isolation of sensitive limonoids and other compounds from Chisocheton plant material, designed to minimize the risk of isomerization.
1. Preparation of Plant Material
-
Air-dry the plant material (e.g., bark, leaves, or fruit) in a well-ventilated area away from direct sunlight.
-
Once fully dried, grind the material into a fine powder.
2. Extraction
-
Perform a sequential maceration at room temperature.[7]
-
Soak the powdered plant material in n-hexane (a non-polar solvent) for 48-72 hours with occasional stirring. This removes oils and other non-polar compounds.
-
Filter the extract and save the plant residue.
-
Dry the residue and then soak it in a solvent of intermediate polarity, such as ethyl acetate, for 48-72 hours.
-
Filter again, save the ethyl acetate extract, and dry the residue.
-
Finally, soak the residue in a polar solvent like methanol.
-
Concentrate each extract separately using a rotary evaporator at a temperature below 40°C.
3. Chromatographic Purification
-
Column Chromatography:
-
Pack a glass column with deactivated silica gel 60.
-
Dissolve the crude ethyl acetate extract (which often contains limonoids) in a minimal amount of solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a gradient of solvents, starting with a non-polar system (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).[8]
-
Collect fractions and monitor them by TLC to identify those containing the target compound.
-
-
Further Purification (if necessary):
-
Combine fractions containing the compound of interest and concentrate them.
-
If the compound is still not pure, perform further purification using preparative HPLC with a suitable column (e.g., C18) and mobile phase.
-
Visual Workflow Guides
The following diagrams illustrate the troubleshooting logic and the general experimental workflow.
Caption: Troubleshooting workflow for identifying and mitigating causes of isomerization.
Caption: Experimental workflow for isolating sensitive Chisocheton compounds.
References
- 1. britannica.com [britannica.com]
- 2. researchgate.net [researchgate.net]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Isolation of Chisocheton Compound F
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the large-scale isolation of Chisocheton compound F, a representative bioactive molecule from the Chisocheton genus.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for scaling up the isolation of a target compound like this compound?
A1: Scaling up the isolation of a natural product like this compound typically involves a multi-step process. It begins with the extraction of the crude compound from the plant material, followed by a series of purification steps.[1][2] Common techniques include solvent extraction, followed by various forms of chromatography to separate the target compound from a complex mixture.[3][4] The final stage often involves crystallization to obtain a highly pure product.
Q2: Which part of the Chisocheton plant is likely to be the best source for Compound F?
A2: Phytochemical investigations of the Chisocheton genus have successfully isolated various bioactive compounds, including limonoids, triterpenoids, and steroids, from the bark, seeds, and fruits.[5][6][7][8] The optimal plant part for isolating Compound F would depend on its specific chemical nature and where it is most concentrated. Preliminary small-scale screening of different plant parts is recommended.
Q3: What types of solvents are most effective for the initial extraction of compounds from Chisocheton?
A3: The choice of solvent depends on the polarity of the target compound.[3] For non-polar or medium-polar compounds, which are common in Chisocheton, solvents like n-hexane, ethyl acetate (B1210297), and dichloromethane (B109758) are frequently used.[6][7][9][10] A sequential extraction with solvents of increasing polarity (e.g., starting with n-hexane, then ethyl acetate, and finally methanol) can be an effective strategy to fractionate the extract based on polarity.[10][11]
Q4: What chromatographic techniques are best suited for purifying Compound F at a large scale?
A4: For large-scale purification, column chromatography using silica (B1680970) gel as the stationary phase is a common and effective method, particularly for separating non-polar and medium-polar compounds like terpenoids.[12][13] For higher resolution and more complex mixtures, High-Performance Liquid Chromatography (HPLC) can be employed.[14] Gas chromatography (GC) is also a powerful tool, especially for volatile compounds.[15]
Troubleshooting Guides
Problem 1: Low Yield of Crude Extract
| Symptom | Possible Cause | Suggested Solution |
| The amount of extract obtained after solvent evaporation is lower than expected. | Incomplete Extraction: The solvent may not have fully penetrated the plant material, or the extraction time was insufficient. | Ensure the plant material is finely ground to increase surface area.[10] Extend the maceration or Soxhlet extraction time. Consider using a sequence of solvents with varying polarities.[10][11] |
| Inappropriate Solvent Choice: The solvent used may have a low affinity for Compound F. | Test a range of solvents with different polarities in small-scale pilot extractions to identify the most effective one for your target compound.[3] | |
| Degradation of Compound F: The compound might be sensitive to heat or light during the extraction process. | Use extraction methods that do not require high temperatures, such as maceration at room temperature.[13] Protect the extraction setup from direct light. |
Problem 2: Poor Separation During Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Fractions collected from the column show a mix of multiple compounds on TLC analysis. | Improper Solvent System: The polarity of the mobile phase (eluent) may be too high or too low, or the gradient may be too steep. | Optimize the solvent system using Thin-Layer Chromatography (TLC) first to achieve good separation of the target spot.[4] A gradual increase in solvent polarity (gradient elution) often yields better results than a single-solvent system (isocratic elution).[13] |
| Column Overloading: Too much crude extract was loaded onto the column. | Use an appropriate amount of crude extract for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight. | |
| Poorly Packed Column: Channels or cracks in the silica gel bed can lead to uneven solvent flow and poor separation. | Ensure the silica gel is packed uniformly without any air bubbles. Wet packing (slurry method) is generally preferred for better results. |
Problem 3: Difficulty with Crystallization
| Symptom | Possible Cause | Suggested Solution |
| No crystals form, even after cooling the solution. | Solution is Not Saturated: The concentration of the compound in the solvent is too low. | Evaporate some of the solvent to increase the concentration and then try cooling again.[16] If the solution is clear, try scratching the inside of the flask with a glass rod to induce nucleation.[17] |
| Presence of Impurities: Impurities can inhibit crystal formation. | Subject the sample to further purification steps, such as another round of column chromatography or preparative TLC.[16] | |
| The compound "oils out" instead of forming solid crystals. | High Level of Impurities: Oiling out is common when the compound is impure, leading to a depression of the melting point.[17] | Add a small amount of additional solvent to redissolve the oil, then cool the solution more slowly.[17] Treatment with activated charcoal can sometimes remove impurities that cause oiling out.[17] |
| Inappropriate Solvent: The solvent may be too good at dissolving the compound, even at low temperatures. | Try a different crystallization solvent or a mixed-solvent system where the compound is soluble in one solvent and less soluble in the other.[18] |
Experimental Protocols
Protocol 1: Large-Scale Extraction of Crude Chisocheton Extract
-
Preparation of Plant Material: Air-dry the collected Chisocheton bark and grind it into a fine powder.[10]
-
Extraction:
-
Macerate the powdered bark in n-hexane (1:10 w/v) for 72 hours at room temperature with occasional stirring.[10]
-
Filter the mixture and collect the n-hexane extract.
-
Repeat the maceration process on the plant residue with ethyl acetate, followed by methanol, to obtain extracts of varying polarities.
-
-
Concentration: Evaporate the solvent from each extract under reduced pressure using a rotary evaporator to obtain the crude extracts.
Protocol 2: Purification of Compound F by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and compact bed.
-
Sample Loading: Dissolve the crude n-hexane or ethyl acetate extract in a minimal amount of a non-polar solvent and load it onto the top of the silica gel column.[4]
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.[6][11]
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.
-
Analysis: Combine the fractions containing the pure Compound F, as determined by TLC analysis.[9]
Protocol 3: Crystallization of Purified Compound F
-
Dissolution: Gently heat the combined fractions containing pure Compound F in a minimal amount of a suitable solvent (e.g., a mixture of benzene (B151609) and methanol) until the solid is completely dissolved.[5]
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to promote crystal growth.
-
Crystal Collection: Collect the formed crystals by filtration.
-
Drying: Wash the crystals with a small amount of cold solvent and dry them under a vacuum.
Visualizations
Caption: Workflow for the isolation and purification of this compound.
Caption: Hypothetical signaling pathway for the cytotoxic effects of Compound F.
References
- 1. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 2. books.rsc.org [books.rsc.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. irphouse.com [irphouse.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. column-chromatography.com [column-chromatography.com]
- 13. researchgate.net [researchgate.net]
- 14. iipseries.org [iipseries.org]
- 15. Terpene Testing & Profiling Using GC | Terpene Testing Equipment [scioninstruments.com]
- 16. quora.com [quora.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Enhancing the Bioactivity of Chisocheton Compounds
Disclaimer: While the query specifically mentioned "Chisocheton compound F," a comprehensive search of scientific literature did not yield a definitive chemical structure or detailed bioactivity profile for a compound with this specific designation, beyond a singular mention of its antifeedant properties. Therefore, this technical support center will focus on enhancing the bioactivity of well-characterized limonoids from the Chisocheton genus that have established cytotoxic and anti-inflammatory effects. The principles and protocols outlined here are broadly applicable to other hydrophobic compounds from this genus.
Frequently Asked Questions (FAQs)
Q1: What are the primary bioactive properties of compounds isolated from the Chisocheton genus?
A1: Compounds isolated from the Chisocheton genus, primarily limonoids and triterpenoids, have demonstrated a range of biological activities. The most prominent among these are cytotoxic effects against various cancer cell lines and anti-inflammatory properties.[1][2][3][4] Apoptosis is a major pathway for the anticancer effects of these compounds, while their anti-inflammatory actions are often attributed to the inhibition of cytokines.[2][3]
Q2: Which signaling pathways are typically modulated by bioactive Chisocheton limonoids?
A2: The anti-inflammatory and cytotoxic effects of Chisocheton limonoids are often linked to the modulation of key signaling pathways. These include the NF-κB pathway, which is central to the inflammatory response, and the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival.[5][6] Inhibition of these pathways can lead to reduced production of pro-inflammatory mediators and induction of apoptosis in cancer cells.
Q3: What are the main challenges in working with Chisocheton compounds in a laboratory setting?
A3: A primary challenge is the poor aqueous solubility of these hydrophobic compounds, which can lead to difficulties in preparing stock solutions, precipitation in cell culture media, and low bioavailability in vivo.[7] Another challenge can be the stability of the natural product, which may degrade under certain storage and experimental conditions.[7]
Q4: What are the initial steps to consider when planning an experiment to enhance the bioactivity of a Chisocheton limonoid?
A4: Start by thoroughly characterizing the baseline activity of the compound in your chosen assay (e.g., determining the IC50 value for cytotoxicity). Next, consider the potential reasons for limited activity, such as poor solubility or low cellular uptake. Based on this, you can select an appropriate enhancement strategy, such as formulation with nanoparticles or liposomes, or co-administration with a bioenhancer like piperine (B192125).
Data Presentation
Table 1: Cytotoxic Activity of Selected Chisocheton Compounds
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 3β-hydroxy-25-ethyl-lanost-9(11),24(24')-diene | P-388 murine leukemia | 28.8 ± 0.10 | [8][9] |
| 3β-hydroxy-lanost-7-ene | P-388 murine leukemia | 4.29 ± 0.03 | [8][9] |
| β-sitosterol-3-O-acetate | P-388 murine leukemia | 100.18 ± 0.16 | [8][9] |
| Lasiocarpine A | MCF-7 (breast cancer) | 43.38 µM | [4] |
| Chisopanin A | LPS-stimulated macrophages (NO inhibition) | 5.4 µM | [10] |
| Chisopanin B | LPS-stimulated macrophages (NO inhibition) | 7.9 µM | [10] |
Table 2: Strategies for Enhancing Bioavailability of Natural Compounds
| Strategy | Mechanism of Action | Example Application |
| Liposomal Formulation | Encapsulation in lipid bilayers improves solubility and can facilitate cellular uptake. | Lipophilic drugs are incorporated into the phospholipid bilayer, enhancing their delivery.[8][11] |
| Nanoparticle Formulation | Increases surface area for dissolution and can be surface-modified for targeted delivery. | Curcumin and piperine have been co-loaded into nanoparticles to improve bioavailability and anticancer effects.[12][13] |
| Co-administration with Bioenhancers | Inhibition of metabolic enzymes (e.g., CYP450) and efflux pumps (e.g., P-glycoprotein). | Piperine has been shown to increase the bioavailability of various drugs and natural compounds.[14][15] |
| Solid Dispersion | Dispersing the hydrophobic drug in a hydrophilic carrier to improve dissolution. | A common technique to enhance the oral bioavailability of poorly water-soluble drugs. |
| Prodrug Approach | Chemical modification of the drug to improve its physicochemical properties, with subsequent conversion to the active form in vivo. | Ampicillin derivatives have been synthesized to be more lipophilic, leading to higher bioavailability. |
Mandatory Visualizations
Caption: Inhibition of the NF-κB signaling pathway by Chisocheton limonoids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP0792143B1 - Methods for making liposomes containing hydrophobic drugs - Google Patents [patents.google.com]
- 10. Chisopanins A-K, 11 new protolimonoids from Chisocheton paniculatus and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Preparation and characterization of curcumin-piperine dual drug loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Investigating Bioavailability of Curcumin and Piperine Combination in Comparison to Turmeric Rhizomes: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The efficacy of curcumin-piperine co-supplementation on clinical symptoms, duration, severity, and inflammatory factors in COVID-19 outpatients: a randomized double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Structural Elucidation of Complex Limonoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the structural elucidation of complex limonoids.
Section 1: General Challenges & Isolation
This section addresses overarching challenges in limonoid research and provides guidance on the initial steps of isolation and purification.
FAQs
Q1: What makes the structural elucidation of complex limonoids so challenging?
A1: The primary challenges stem from their vast structural diversity and complexity. Limonoids are tetranortriterpenoids with highly oxygenated and modified scaffolds, leading to several analytical hurdles:
-
Structural Complexity: They possess numerous stereocenters and quaternary carbons, making stereochemistry determination difficult.[1]
-
Scaffold Variety: Nature has produced a wide array of limonoid scaffolds, making the identification of new compounds a significant challenge.[2]
-
Low Abundance: Many novel limonoids are present in low concentrations, complicating their isolation and characterization.[3]
-
Structural Similarity: The presence of numerous closely related isomers and analogs in a single source makes purification difficult.[3][4]
Q2: My crude plant extract contains a complex mixture of limonoids. What is the best approach for isolation and purification?
A2: A multi-step chromatographic approach is typically necessary. It is very difficult to obtain pure limonoids, and a combination of techniques is often required.[5]
-
Initial Extraction: Start with a solvent extraction based on the polarity of the target limonoids (e.g., methanol (B129727) for polar glucosides, ethyl acetate (B1210297) for less polar aglycones).[5][6]
-
Preliminary Separation: Use open column chromatography with silica (B1680970) gel or alumina (B75360) for initial fractionation of the crude extract.[5]
-
Fine Purification: Employ techniques like Medium Pressure Liquid Chromatography (MPLC) or Flash Chromatography for more efficient separation of major compounds.[4][6] A reversed-phase flash chromatographic technique has been successfully used to separate closely related limonoid glucosides.[4]
-
High-Resolution Separation: For final purification of closely eluting compounds, High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is essential.[5]
Section 2: Troubleshooting NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a cornerstone of structural elucidation, but complex limonoid spectra can be challenging to interpret.
FAQs
Q1: The signals in my ¹H NMR spectrum are heavily overlapped. How can I resolve them?
A1: Signal overlap is a common issue due to the large number of protons in similar chemical environments.[7] Here are several strategies to resolve overlapping signals:
-
Change the Solvent: Using a different deuterated solvent (e.g., benzene-d₆ instead of chloroform-d₆) can induce different chemical shifts and may resolve the overlap.[7][8]
-
Use 2D NMR: Two-dimensional NMR experiments are powerful tools for resolving complex spectra.[7][9]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems.[10][11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.[11]
-
Q2: My NMR spectrum has very broad peaks. What are the common causes and solutions?
A2: Peak broadening can arise from several factors:[7][8]
-
Poor Shimming: The magnetic field is not homogeneous. Re-shimming the spectrometer is necessary.
-
Sample Concentration: A sample that is too concentrated can lead to high viscosity and broad peaks. Diluting the sample may help.[7]
-
Low Solubility: If the compound is not fully dissolved, it can cause peak broadening. Try a different NMR solvent in which your compound is more soluble.[8]
-
Paramagnetic Impurities: The presence of paramagnetic metals can cause significant broadening. Treating the sample with a chelating agent or re-purifying it can remove these impurities.[7]
-
Chemical Exchange: The molecule may be undergoing conformational changes on the NMR timescale. Running the experiment at a different temperature (variable temperature NMR) can often sharpen the signals.[7]
Experimental Protocols
Protocol 1: General Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh approximately 1-5 mg of the purified limonoid sample.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, Methanol-d₄, Benzene-d₆) in which the sample is fully soluble.[8]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Analysis: Insert the sample into the NMR spectrometer and proceed with shimming and data acquisition.
Data Presentation
Table 1: Example ¹H NMR Data for Limonin
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| H-1 | 5.45 | d | 3.0 |
| H-5 | 2.89 | d | 12.5 |
| H-6α | 1.85 | m | |
| H-6β | 1.50 | m | |
| H-9 | 2.55 | d | 12.5 |
| H-15 | 4.02 | d | 8.0 |
| H-17 | 5.30 | s | |
| H-21 | 7.38 | t | 1.7 |
| H-22 | 6.32 | dd | 1.7, 0.8 |
| H-23 | 7.40 | t | 1.7 |
Note: Data is compiled from typical values and may vary slightly based on solvent and experimental conditions.[12]
Mandatory Visualization
Caption: Logical steps for resolving overlapping NMR signals.
Section 3: Troubleshooting Mass Spectrometry
Mass spectrometry (MS) is critical for determining molecular weight and fragmentation patterns, but optimizing it for complex limonoids can be tricky.
FAQs
Q1: I am not getting a clear molecular ion peak for my limonoid sample. What should I do?
A1: The choice of ionization technique and mobile phase modifiers is crucial for detecting limonoids.
-
Ionization Technique: Soft ionization techniques are preferred. Electrospray ionization (ESI) is generally effective for polar limonoid glucosides, while Atmospheric Pressure Chemical Ionization (APCI) can be used for the less polar aglycones.[13][14]
-
Mobile Phase Modifiers: Adding modifiers can significantly enhance ionization.
-
For positive ion mode, adding ammonium (B1175870) hydroxide (B78521) can facilitate the formation of protonated molecules [M+H]⁺ or adduct ions like [M+NH₃+H]⁺.[13][15]
-
For negative ion mode, acetic acid can help produce deprotonated molecules or adduct ions.[13][15]
-
-
Ion Polarity: Analyze the sample in both positive and negative ion modes, as they provide complementary information for identification.[16]
Q2: How can I use tandem mass spectrometry (MS/MS) to get more structural information?
A2: Tandem MS (MS/MS) is a powerful technique for characterizing limonoids by analyzing their fragmentation patterns.[16]
-
Collision-Activated Dissociation (CAD): By subjecting the precursor ion to low-energy CAD, you can generate characteristic fragment ions that provide structural information.[13][16] For example, fragmentation of the C, D, and E rings of some limonoid aglycones produces a characteristic fragment ion at m/z 190.[16]
-
Structure-Fragment Relationships (SFRs): You can establish SFRs by analyzing the MS/MS spectra of known limonoids and their derivatives. This library of fragmentation patterns can then be used to predict the structures of unknown analogs.[3]
-
Collision Energy: The abundance of fragment ions depends on the collision energy. It's important to optimize the collision energy to obtain a good distribution of both high and low mass fragments.[3]
Experimental Protocols
Protocol 2: ESI-MS/MS Analysis of Limonoid Glucosides
-
Sample Preparation: Dissolve the purified limonoid glucoside in a suitable solvent (e.g., methanol/water mixture).
-
LC Separation: Inject the sample into an HPLC or UHPLC system coupled to the mass spectrometer, typically using a C18 column for separation.[14]
-
Mobile Phase: Use a gradient elution with water and acetonitrile. Add ammonium hydroxide to the mobile phase to facilitate positive ion formation.[13]
-
MS Parameters (Positive Ion ESI):
-
Set the mass spectrometer to positive ion electrospray mode.
-
Scan a mass range appropriate for the expected compounds (e.g., m/z 100-1500).[17]
-
Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
-
MS/MS Analysis:
-
Select the adduct ion of interest (e.g., [M+NH₃+H]⁺) as the precursor ion.[13]
-
Perform Collision-Activated Dissociation (CAD) by applying a range of collision energies to induce fragmentation.
-
Acquire the product ion spectrum to observe the fragmentation pattern. The aglycone moiety is often a major product ion.[14]
-
Data Presentation
Table 2: Characteristic MS/MS Fragments for Limonoid Aglycones (Negative Ion APCI)
| Precursor Ion (Aglycone) | m/z (Precursor) | Characteristic Fragment Ion | m/z (Fragment) | Structural Origin |
|---|---|---|---|---|
| Limonin | 469 | [M-H]⁻ | 190 | Cleavage of C-ring |
| Nomilin | 513 | [M-H]⁻ | 190 | Cleavage of C-ring |
| Obacunone | 453 | [M-H]⁻ | 190 | Cleavage of C-ring |
Note: The fragment at m/z 190 indicates the presence of identical C, D, and E rings in these structures.[16]
Section 4: Challenges in X-ray Crystallography
Obtaining a crystal structure provides definitive proof of stereochemistry but is often the most significant bottleneck.
FAQs
Q1: Why is it so difficult to grow high-quality crystals of complex limonoids?
A1: Several factors contribute to the difficulty in crystallizing complex natural products like limonoids:
-
Conformational Flexibility: Limonoids can have flexible regions, which can inhibit the formation of a stable, ordered crystal lattice.[18]
-
Purity: Even small amounts of impurities or closely related isomers can disrupt crystal growth. Achieving >95% purity is crucial.[18]
-
Solubility: Finding a suitable solvent system that allows for the slow supersaturation required for crystal growth can be challenging.
-
Lack of Functional Groups for Strong Interactions: Some limonoids may lack the functional groups (e.g., aromatic rings, hydrogen bond donors/acceptors) that promote strong, directional intermolecular interactions needed for crystallization.
Q2: My attempts to crystallize a novel limonoid have failed. What are my options?
A2: If direct crystallization is unsuccessful, consider these alternatives:
-
Derivative Synthesis: Introducing a heavy atom or a group that promotes crystallization (e.g., a p-bromobenzoyl group) can be an effective strategy. The heavy atom also simplifies solving the phase problem in X-ray diffraction.
-
Advanced NMR Techniques: If a crystal structure is unattainable, rely on a combination of advanced 2D and 3D NMR experiments (e.g., NOESY, ROESY) to determine relative stereochemistry.
-
Computational Chemistry: Use computational methods, such as Density Functional Theory (DFT), to simulate and compare experimental data (like NMR chemical shifts or Electronic Circular Dichroism spectra) with calculated values for different possible stereoisomers to help assign the absolute configuration.[19]
Mandatory Visualization
Caption: General workflow for the structural elucidation of a novel limonoid.
References
- 1. Complex scaffold remodeling in plant triterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry and Pharmacology of Citrus Limonoids | MDPI [mdpi.com]
- 3. Accurate Identification of Bioactive Meliaceae Limonoids by UHPLC–MS/MS Based Structure–Fragment Relationships (SFRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and purification of closely related citrus limonoid glucosides by flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. emerypharma.com [emerypharma.com]
- 11. ukm.my [ukm.my]
- 12. researchgate.net [researchgate.net]
- 13. Mass spectrometry and tandem mass spectrometry of citrus limonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Mass spectrometry and tandem mass spectrometry of citrus limonoids. | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Liquid Chromatography-Electrospray Ionization Mass Spectrometry Analysis of Limonoids and Flavonoids in Seeds of Grapefruits, Other Citrus Species, and Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. benthamopen.com [benthamopen.com]
Artifact formation in Chisocheton compound F sample preparation
Technical Support Center: Chisocheton Compound Isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate artifact formation during the sample preparation of compounds isolated from Chisocheton species.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of compounds isolated from Chisocheton species?
A1: The genus Chisocheton is a rich source of complex secondary metabolites, primarily limonoids and various classes of triterpenoids. These compounds often possess a wide range of biological activities. They are characterized by highly oxygenated and often sterically complex structures, which can make them susceptible to chemical transformations during isolation.
Q2: What is an "artifact" in the context of natural product isolation?
A2: An artifact is a compound that is not naturally present in the source organism but is formed during the processes of extraction, isolation, purification, or analysis.[1] These are often the result of chemical reactions between the genuine natural product and solvents, reagents, or contaminants, or are induced by heat, light, or pH changes.[2]
Q3: What are the primary causes of artifact formation when working with compounds from Chisocheton?
A3: The primary causes of artifact formation include:
-
Solvent-Induced Reactions: Solvents, particularly alcohols like methanol (B129727), can react with natural compounds, leading to esterification or transesterification.[3][4]
-
Hydrolysis: Many limonoids and triterpenoids contain ester functional groups that are susceptible to hydrolysis under acidic or basic conditions, breaking them down into carboxylic acids and alcohols.[5][6]
-
Oxidation: The complex structures of these compounds can be sensitive to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures.[7][8]
-
Thermal Degradation: High temperatures used during solvent evaporation or drying can cause degradation or rearrangement of thermally labile compounds.
-
Contamination: Impurities in solvents or from lab equipment (e.g., plasticizers) can react with the sample or be mistaken for genuine components.[9]
Q4: I am seeing unexpected peaks in my HPLC/LC-MS analysis. Could these be artifacts?
A4: Yes, unexpected peaks are a common indicator of artifact formation. If you are using a reactive solvent like methanol, you may be observing the formation of methyl esters.[10] Degradation products from hydrolysis or oxidation can also appear as new peaks. It is crucial to compare your chromatograms with those from control experiments (e.g., extractions with less reactive solvents) and to use techniques like mass spectrometry to identify the unexpected compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the sample preparation of compounds from Chisocheton.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in purified fractions. | The active compound may have degraded or been converted into an inactive artifact. | Re-evaluate your extraction and purification protocol. Minimize exposure to harsh pH, high temperatures, and reactive solvents. Consider performing a bioassay at each stage of purification to track the activity. |
| Appearance of new spots on TLC or new peaks in HPLC after solvent evaporation. | Thermal degradation or reaction with residual solvent/impurities. | Use low-temperature evaporation techniques such as a rotary evaporator with a controlled temperature water bath or lyophilization (freeze-drying). Ensure high-purity solvents are used. |
| Poor reproducibility of extraction yields and compound profiles. | Inconsistent extraction conditions (time, temperature, solvent) leading to variable rates of artifact formation. | Standardize all extraction parameters. Document every step of the protocol meticulously. Perform extractions in parallel under identical conditions to check for consistency. |
| Identification of compounds with structures related to the target molecule but with altered functional groups (e.g., methyl esters instead of carboxylic acids). | Transesterification reaction with an alcohol solvent (e.g., methanol). | Avoid using methanol or other reactive alcohols for extraction if your target compounds are sensitive. Substitute with less reactive solvents like ethyl acetate (B1210297), dichloromethane, or acetone. If an alcohol must be used, perform the extraction at a low temperature and for a minimal duration. |
Data Presentation: Illustrative Stability Data
The following table provides illustrative data on the stability of a hypothetical ester-containing limonoid ("Compound X") under various extraction conditions to demonstrate the impact on artifact formation.
| Extraction Condition | Solvent | Temperature | Duration (hours) | pH | "Compound X" Remaining (%) | Artifact Formed (%) |
| 1 | Ethyl Acetate | 25°C | 24 | Neutral | 98 | <2 |
| 2 | Methanol | 25°C | 24 | Neutral | 85 | 15 (Methyl Ester) |
| 3 | Methanol | 50°C | 24 | Neutral | 60 | 40 (Methyl Ester) |
| 4 | Methanol | 25°C | 72 | Neutral | 65 | 35 (Methyl Ester) |
| 5 | Methanol | 25°C | 24 | Acidic (pH 4) | 70 | 30 (Hydrolysis Product) |
| 6 | Methanol | 25°C | 24 | Basic (pH 9) | 55 | 45 (Hydrolysis Product) |
Note: This data is for illustrative purposes to demonstrate trends in artifact formation.
Experimental Protocols
Recommended Protocol for Minimizing Artifact Formation
This protocol is designed for the extraction and initial fractionation of compounds from Chisocheton plant material with a focus on minimizing the risk of creating artifacts.
1. Plant Material Preparation:
- Dry the plant material (e.g., leaves, bark) at a low temperature (e.g., 40°C) or preferably, freeze-dry (lyophilize) it to preserve chemical integrity.
- Grind the dried material to a fine powder just before extraction to maximize surface area.
2. Extraction:
- Solvent Selection: Opt for a non-reactive solvent of medium polarity, such as ethyl acetate or dichloromethane, for the initial extraction. Avoid alcohols if ester-containing compounds are of interest.
- Extraction Technique: Maceration at room temperature is the gentlest method.
- Soak the powdered plant material in the chosen solvent (e.g., 1:10 w/v) for 24-48 hours with occasional agitation.
- Protect the mixture from light by covering the container with aluminum foil.
- Filtration: Filter the extract through filter paper to remove the solid plant material. Repeat the extraction on the plant residue 2-3 times to ensure exhaustive extraction.
- Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator with the water bath temperature kept below 40°C.
3. Fractionation (if necessary):
- If a crude extract is too complex, perform a preliminary fractionation.
- Liquid-Liquid Partitioning: Dissolve the crude extract in a suitable solvent system (e.g., methanol/water) and partition it against a non-polar solvent like hexane (B92381) to remove fats and waxes. Then, partition the aqueous layer with a solvent of intermediate polarity like ethyl acetate.
- Solid-Phase Extraction (SPE): For a quicker and often gentler fractionation, use SPE cartridges (e.g., C18, silica). This can minimize solvent use and exposure time.
4. Storage:
- Store both crude extracts and purified fractions in glass vials at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Visualizations
Caption: Potential pathways for artifact formation from a genuine natural product.
Caption: Recommended workflow to minimize artifact formation.
Caption: Troubleshooting logic for identifying potential artifact issues.
References
- 1. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 2. What is and what should never be: artifacts, improbable phytochemicals, contaminants and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trivialities in metabolomics: Artifacts in extraction and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation at C-16 enhances butyrylcholinesterase inhibition in lupane triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Antifeedant Properties of Paniculatin and Azadirachtin
For researchers, scientists, and professionals in drug development, the quest for potent and selective insect antifeedants is a continuous endeavor. This guide provides a detailed comparison of the antifeedant activities of paniculatin (B1219617), a limonoid from Chisocheton paniculatus, and the well-established benchmark, azadirachtin (B1665905).
This publication aims to deliver an objective comparison based on available experimental data, offering insights into their relative potencies and the methodologies used for their evaluation. Due to the limited availability of specific antifeedant data for "Chisocheton compound F," this guide will focus on paniculatin as a representative limonoid from Chisocheton paniculatus.
Chemical Structures
A fundamental aspect of understanding the bioactivity of these compounds lies in their molecular architecture.
Azadirachtin , a complex tetranortriterpenoid isolated from the neem tree (Azadirachta indica), possesses a highly oxygenated and structurally intricate framework. Its molecular formula is C₃₅H₄₄O₁₆.
Paniculatin , a limonoid extracted from Chisocheton paniculatus, has a distinct chemical structure. Its molecular formula is C₂₇H₃₀O₁₅.
Quantitative Antifeedant Activity
The efficacy of an antifeedant is quantified by its ability to deter feeding by insect pests. This is often expressed through metrics such as the Antifeedant Index (AI), Feeding Deterrence Index (FDI), or the effective concentration required to inhibit feeding by 50% (EC₅₀).
While direct comparative studies between paniculatin and azadirachtin are scarce, this guide presents data from individual studies employing comparable methodologies to facilitate an informed assessment. The following table summarizes the antifeedant activity of both compounds against the polyphagous pest, Spodoptera litura (tobacco cutworm).
| Compound | Insect Species | Concentration | Antifeedant Activity (%) | Reference |
| Azadirachtin | Spodoptera litura | 1000 ppm | 70.75 | [1] |
| Paniculatin | Spodoptera litura | 1% (10,000 ppm) | 88.98 (as part of a crude extract) | [2] |
Experimental Protocols
To ensure the reproducibility and validation of scientific findings, a detailed understanding of the experimental methodologies is paramount.
Antifeedant Bioassay for Azadirachtin against Spodoptera litura
A widely used method to assess antifeedant activity is the leaf disc no-choice bioassay.
Test Insect: Third instar larvae of Spodoptera litura.
Procedure:
-
Fresh castor bean (Ricinus communis) leaves are used to create leaf discs of a standard size.
-
A stock solution of azadirachtin is prepared in acetone (B3395972). Various concentrations are then made by serial dilution.
-
Leaf discs are dipped into the different concentrations of the azadirachtin solution for a set period.
-
Control discs are treated with acetone alone.
-
After air-drying, a single treated or control leaf disc is placed in a petri dish lined with moist filter paper.
-
One pre-starved third instar larva of S. litura is introduced into each petri dish.
-
The larvae are allowed to feed for 24 hours under controlled laboratory conditions (e.g., 27±2°C, 75±5% relative humidity).
-
The area of the leaf disc consumed in both the treated and control setups is measured.
-
The Antifeedant Index (AI) is calculated using the following formula: AI (%) = [(C - T) / (C + T)] x 100 Where C is the area of the leaf consumed in the control, and T is the area of the leaf consumed in the treatment.[2]
Comparative Experimental Workflow
The logical flow of a typical antifeedant bioassay is crucial for understanding the experimental design. The following diagram, generated using Graphviz, illustrates a generalized workflow for comparing the antifeedant activity of two compounds.
Caption: A generalized workflow for a comparative antifeedant bioassay.
Signaling Pathways and Mode of Action
The antifeedant effects of these compounds are mediated through complex interactions with the insect's sensory and physiological systems.
Azadirachtin primarily acts on the chemoreceptors in insects, particularly the gustatory receptor neurons located in the mouthparts. It is believed to stimulate deterrent cells, leading to the rejection of treated food. Furthermore, azadirachtin can interfere with the endocrine system, affecting molting and growth, which can indirectly contribute to reduced feeding.
The precise signaling pathways for paniculatin's antifeedant activity are not as well-elucidated. However, as a limonoid, it is hypothesized to interact with gustatory receptors in a manner similar to other compounds in its class, inducing a deterrent response.
The following diagram illustrates a simplified conceptual pathway of antifeedant action.
Caption: A conceptual diagram of the antifeedant mode of action.
References
A Comparative Analysis of Chisocheton Limonoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, the diverse genus of Chisocheton presents a treasure trove of complex limonoids with significant therapeutic potential. This guide offers a comparative analysis of these compounds, summarizing their biological activities with a focus on anti-inflammatory and cytotoxic effects, supported by experimental data and detailed protocols.
Limonoids, a class of highly oxygenated tetranortriterpenoids, are abundant in the Meliaceae family, to which Chisocheton belongs.[1][2][3] These compounds have garnered considerable attention for their wide-ranging pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and insecticidal activities.[2][4] This analysis collates data from recent studies to provide a clear comparison of the performance of various Chisocheton limonoids, facilitating further research and development.
Comparative Biological Activity of Chisocheton Limonoids
The therapeutic potential of Chisocheton limonoids is underscored by their potent biological activities. The following tables summarize the in vitro anti-inflammatory and cytotoxic effects of several isolated compounds, providing a basis for comparative evaluation.
Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of 17 limonoids from Chisocheton plants by measuring their ability to inhibit the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, and MCP-1) in lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells.[1][3][5] Several compounds demonstrated significant inhibitory activity with IC50 values below 20 µM.[1][3][5]
Table 1: Comparative Anti-inflammatory Activity of Chisocheton Limonoids [1][3][5]
| Compound | Source Species | TNF-α IC50 (µM) | IL-6 IC50 (µM) | IL-1β IC50 (µM) | MCP-1 IC50 (µM) |
| Compound 3 | C. lasiocarpus | < 20 | < 20 | < 20 | < 20 |
| Compound 5 | C. lasiocarpus | < 20 | < 20 | < 20 | < 20 |
| Compound 9 | C. macrophyllus | < 20 | < 20 | < 20 | < 20 |
| Compound 14 | C. pentandrus | < 20 | < 20 | < 20 | < 20 |
| Compound 15 | C. pentandrus | < 20 | < 20 | < 20 | < 20 |
| Compound 16 | C. pentandrus | < 20 | < 20 | < 20 | < 20 |
| Compound 17 | C. pentandrus | < 20 | < 20 | < 20 | < 20 |
Note: Specific IC50 values below 20 µM were not detailed in the source but were reported as significant.
Cytotoxic Activity
The anticancer potential of Chisocheton limonoids has been explored against various cancer cell lines. The following tables showcase the cytotoxic effects of newly isolated and known limonoids.
From the bark of Chisocheton siamensis, three new limonoids, siamensisines A–C, were isolated and tested against five pancreatic cancer cell lines. Siamensisine C (Compound 3) exhibited moderate cytotoxicity.[2]
Table 2: Cytotoxic Activity of Siamensisines from C. siamensis against Pancreatic Cancer Cell Lines [2]
| Compound | AsPC-1 IC50 (µM) | BxPC-3 IC50 (µM) | PANC-1 IC50 (µM) | MIA PaCa-2 IC50 (µM) | CFPAC-1 IC50 (µM) |
| Siamensisine C | < 20 | < 20 | < 20 | < 20 | < 20 |
Note: Specific IC50 values below 20 µM were not detailed in the source but were reported as moderate.
Similarly, two novel limonoids, paniculatusines A and B, were isolated from the twigs of Chisocheton paniculatus. Paniculatusine A (Compound 1) showed moderate cytotoxic activities against five hepatocellular carcinoma cell lines.[6]
Table 3: Cytotoxic Activity of Paniculatusines from C. paniculatus against Hepatocellular Carcinoma Cell Lines [6]
| Compound | SMMC-7721 IC50 (µM) | Bel-7402 IC50 (µM) | MHCC97 IC50 (µM) | HepG2 IC50 (µM) | Hep3B IC50 (µM) |
| Paniculatusine A | < 20 | < 20 | < 20 | < 20 | < 20 |
Note: Specific IC50 values below 20 µM were not detailed in the source but were reported as moderate.
Furthermore, lasiocarpine (B1674526) A, a new azadirone-type limonoid from the fruit of Chisocheton lasiocarpus, demonstrated the strongest cytotoxic activity against the MCF-7 breast cancer cell line among the compounds tested in that study.[7][8]
Table 4: Cytotoxic Activity of Limonoids from C. lasiocarpus against MCF-7 Breast Cancer Cells [7][8]
| Compound | IC50 (µM) |
| Lasiocarpine A | 43.38 |
A review of over thirty limonoids from the genus Chisocheton reported cytotoxic activities against a range of human cancer cells, including breast, mouth, lung, leukemia, cervical, and liver cancer, with IC50 values ranging from 1.67 to 50.27 µg/mL.[9]
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed methodologies for the key experiments are provided below.
Measurement of Pro-inflammatory Cytokine Production
The inhibitory effect of limonoids on the production of TNF-α, IL-6, IL-1β, and MCP-1 in LPS-stimulated THP-1 cells was quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[1][3][5]
-
Cell Culture and Treatment: THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere. Cells are seeded in 96-well plates and pre-treated with various concentrations of the test limonoids for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS).
-
Cytokine Quantification: After 24 hours of incubation, the cell culture supernatants are collected. The concentrations of TNF-α, IL-6, IL-1β, and MCP-1 in the supernatants are determined using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The absorbance is measured using a microplate reader. The concentration of each cytokine is calculated from a standard curve. The IC50 value, the concentration of the compound that inhibits cytokine production by 50%, is then determined.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activities of the isolated limonoids against various cancer cell lines were determined using the revised 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method.[6]
-
Cell Seeding: Cancer cells (e.g., 4 × 10^3 cells/well) are seeded in 100 µL of DMEM medium containing 10% fetal calf serum in a 96-well culture plate.[6]
-
Compound Treatment: The cells are treated with various concentrations of the limonoids. Doxorubicin is typically used as a positive control.[6]
-
MTT Incubation: After a specified incubation period (e.g., 48 or 72 hours), MTT solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Several Chisocheton limonoids exert their anti-inflammatory effects by modulating key signaling pathways. For instance, compounds 3, 5, 9, and 15 were found to significantly suppress the expression of phosphorylated p38 Mitogen-Activated Protein Kinase (MAPK) in LPS-stimulated THP-1 cells.[1][3][5] The p38 MAPK pathway is a critical regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.
Below is a simplified representation of the LPS-induced inflammatory signaling pathway and the inhibitory action of certain Chisocheton limonoids.
Caption: Inhibition of the p38 MAPK pathway by Chisocheton limonoids.
This diagram illustrates how lipopolysaccharide (LPS) activates Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling molecules like p38 MAPK and NF-κB. These transcription factors then induce the expression of pro-inflammatory cytokines. Certain Chisocheton limonoids have been shown to inhibit the phosphorylation, and thus the activation, of p38 MAPK, thereby reducing the inflammatory response.
The following workflow outlines the general process of isolating and evaluating the biological activity of Chisocheton limonoids.
Caption: General workflow for Chisocheton limonoid research.
This guide provides a snapshot of the current research on Chisocheton limonoids, highlighting their potential as therapeutic agents. The comparative data and detailed protocols serve as a valuable resource for scientists engaged in natural product chemistry and drug discovery, paving the way for future investigations into the promising bioactivities of these complex molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. In Vitro Anti-Inflammatory Study of Limonoids Isolated from Chisocheton Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Anti-Inflammatory Study of Limonoids Isolated from Chisocheton Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Item - Limonoids from the fruits of Chisocheton lasiocarpus (Meliaceae) - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. Limonoids from the fruits of Chisocheton lasiocarpus (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Senyawa Golongan Limonoid dari Tanaman Genus Chisocheton dan Aktivitas Antikankernya | Tambunan | ALCHEMY Jurnal Penelitian Kimia [jurnal.uns.ac.id]
A Comparative Analysis of the Antifeedant Properties of Chisocheton Compound F
For Researchers, Scientists, and Drug Development Professionals
The search for potent, naturally derived insect antifeedants is a critical area of research in the development of sustainable pest management strategies. Within this field, compounds isolated from the Meliaceae family, particularly limonoids, have shown significant promise. This guide provides a comparative analysis of the antifeedant effects of Chisocheton compound F, a limonoid isolated from Chisocheton paniculatus, against other known antifeedants, supported by experimental data and detailed methodologies.
Comparative Antifeedant Activity
| Compound/Extract | Target Insect | Bioassay Type | Quantitative Data | Reference |
| This compound | Pieris brassicae | Not Specified | Antifeedant activity reported (qualitative) | [1][2] |
| Crude Extract of Chisocheton erythrocarpus | Aedes aegypti (larvae) | Larvicidal Bioassay | LC50: 139.44 ppm (48h) | Not Found |
| Azadirachtin | Spodoptera litura | Not Specified | Antifeedant activity reported (qualitative) | [3] |
| Salannin (from Neem oil) | Spodoptera litura | Not Specified | Deterred feeding | [3] |
| 6-Deacetylnimbin (from Neem oil) | Spodoptera litura | Not Specified | Half as active as Azadirachtin | [3] |
Note: The data presented is compiled from various studies and may not be directly comparable due to differences in experimental conditions, bioassay methods, and target insect species. The lack of standardized reporting for antifeedant activity highlights a need for consistent methodologies in future research.
Experimental Protocols
To validate the antifeedant effects of novel compounds like this compound, standardized bioassays are essential. The following are detailed methodologies for common antifeedant assays.
No-Choice Test (Leaf Disc Bioassay)
This method assesses the intrinsic deterrence of a compound in the absence of an alternative food source.
Objective: To determine the feeding inhibition of a test compound against a target insect pest.
Materials:
-
Test compound (e.g., this compound)
-
Solvent (e.g., acetone, ethanol)
-
Fresh host plant leaves (e.g., cabbage for P. brassicae)
-
Cork borer or scalpel
-
Petri dishes
-
Filter paper
-
Test insects (e.g., 3rd or 4th instar larvae of P. brassicae), starved for 2-4 hours
-
Control (solvent only)
-
Positive control (e.g., Azadirachtin solution)
-
Leaf area meter or image analysis software
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. Make serial dilutions to obtain the desired test concentrations.
-
Leaf Disc Preparation: Using a cork borer, cut uniform discs from fresh host plant leaves.
-
Treatment Application: Dip each leaf disc into a test solution for a standardized time (e.g., 10 seconds). Allow the solvent to evaporate completely in a fume hood. Control discs are dipped in the solvent only.
-
Bioassay Setup: Place a moistened filter paper at the bottom of each Petri dish. Place one treated leaf disc in each dish.
-
Insect Introduction: Introduce one pre-starved larva into each Petri dish.
-
Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 2°C, 60-70% RH, 16:8 L:D photoperiod).
-
Data Collection: After a set period (e.g., 24 or 48 hours), remove the larvae and the remaining leaf discs.
-
Analysis: Measure the area of the leaf disc consumed using a leaf area meter or by scanning the discs and analyzing the images with software.
-
Calculation of Feeding Deterrence Index (FDI): FDI (%) = [(C - T) / (C + T)] x 100 Where:
-
C = Area of control leaf disc consumed
-
T = Area of treated leaf disc consumed
-
Choice Test
This assay evaluates the antifeedant effect when the insect has a choice between treated and untreated food, mimicking a more natural scenario.
Objective: To assess the preference of an insect for treated versus untreated food.
Procedure:
-
Follow steps 1-3 from the No-Choice Test protocol.
-
Bioassay Setup: In each Petri dish, place one treated leaf disc and one control (solvent-treated) leaf disc, positioned equidistant from the center.
-
Insect Introduction: Introduce one pre-starved larva at the center of the Petri dish.
-
Follow steps 6-8 from the No-Choice Test protocol, measuring the consumed area of both the treated and control discs.
-
Calculation of Preference Index (PI) or Antifeedant Index (AFI): AFI (%) = [(C - T) / (C + T)] x 100 Where:
-
C = Area of control leaf disc consumed
-
T = Area of treated leaf disc consumed
-
Visualizing Experimental and Biological Processes
To better understand the workflows and potential mechanisms, the following diagrams are provided.
Caption: Workflow for validating antifeedant effects.
Caption: Postulated signaling pathway for limonoid antifeedants.
Mechanism of Action: A Look into Signaling Pathways
The antifeedant properties of limonoids, including likely those of this compound, are primarily mediated through their interaction with the insect's gustatory system.[4][5] These compounds are perceived as "bitter" or unpalatable, leading to feeding deterrence.
The proposed mechanism involves the following steps:
-
Binding to Gustatory Receptors (GRs): Limonoids bind to specific GRs located on the dendrites of Gustatory Receptor Neurons (GRNs) in the insect's mouthparts and other chemosensory organs.[4][6][7]
-
Signal Transduction: This binding event triggers a signal transduction cascade within the GRN.
-
Neural Signaling to the CNS: The activated GRN transmits a neural signal to the insect's central nervous system (CNS).
-
Behavioral Response: The CNS processes this aversive signal, resulting in the cessation of feeding behavior.
While the precise GRs that interact with this compound have not yet been identified, this general pathway provides a framework for understanding its antifeedant action. Further research, including electrophysiological studies and molecular docking, is needed to elucidate the specific molecular targets and downstream signaling events.
Conclusion
This compound represents a promising candidate for the development of new bio-based insect antifeedants. Although quantitative data on its efficacy is currently limited, the established antifeedant activity of other Chisocheton limonoids and the broader class of Meliaceae-derived compounds underscores its potential. The experimental protocols outlined in this guide provide a standardized framework for future research to quantify its effects and compare them robustly with existing alternatives like Azadirachtin. A deeper understanding of its mechanism of action at the molecular level will be crucial for its potential application in integrated pest management programs.
References
- 1. irphouse.com [irphouse.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular and Cellular Designs of Insect Taste Receptor System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A structural perspective on insect gustatory receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opposing chemosensory functions of closely related gustatory receptors [elifesciences.org]
Comparative Analysis of the Cross-Reactivity of Erythrocarpine G, a Chisocheton Limonoid, in Diverse Insect Species
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the insecticidal cross-reactivity of Erythrocarpine G, a prominent limonoid isolated from the plant genus Chisocheton. This publication provides an objective comparison of its biological activity across various insect orders, supported by experimental data and detailed methodologies.
Introduction
The search for effective and environmentally benign insecticides has led to a growing interest in plant-derived compounds. Limonoids, a class of tetranortriterpenoids abundant in the Meliaceae family, to which the genus Chisocheton belongs, have demonstrated a wide range of insecticidal and antifeedant properties. This guide focuses on Erythrocarpine G, a phragmalin-type limonoid isolated from Chisocheton erythrocarpus, and its differential effects on various insect species. Understanding the cross-reactivity of such compounds is crucial for developing targeted pest management strategies while minimizing harm to non-target organisms.
Comparative Efficacy of Erythrocarpine G and Related Limonoids
The biological activity of Erythrocarpine G and other representative limonoids has been evaluated against a variety of insect species. The following table summarizes the available quantitative data, primarily focusing on larvicidal and antifeedant activities.
| Compound | Insect Species | Order | Bioassay Type | Activity Metric | Value | Reference |
| Erythrocarpine G | Aedes aegypti | Diptera | Larvicidal | LC50 (48h) | 18.55 ppm | [1] |
| 14-deoxyxyloccensin K | Aedes aegypti | Diptera | Larvicidal | LC50 (48h) | 41.16 ppm | [1] |
| Crude C. erythrocarpus Extract | Aedes aegypti | Diptera | Larvicidal | LC50 (48h) | 153.0 ppm | [1] |
| Meliartenin | Epilachna paenulata | Coleoptera | Antifeedant (Choice) | ED50 | 0.80 µg/cm² | [2] |
| Azadirachtin | Epilachna paenulata | Coleoptera | Antifeedant (Choice) | ED50 | 0.72 µg/cm² | [2] |
| Toosendanin | Epilachna paenulata | Coleoptera | Antifeedant (Choice) | ED50 | 3.69 µg/cm² | [2] |
| Limonin | Spodoptera frugiperda | Lepidoptera | Antifeedant | - | Significant | [3][4] |
| Obacunone | Spodoptera frugiperda | Lepidoptera | Antifeedant | - | Significant | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are standard protocols for the key bioassays cited in this guide.
Mosquito Larvicidal Bioassay (WHO Standard Protocol)
This protocol is adapted from the World Health Organization (WHO) guidelines for testing mosquito larvicides.[5][6][7][8]
-
Test Organisms: Late third or early fourth instar larvae of the target mosquito species (e.g., Aedes aegypti) are used.
-
Preparation of Test Solutions: A stock solution of Erythrocarpine G is prepared in a suitable solvent (e.g., ethanol (B145695) or DMSO). A series of dilutions are then made to obtain the desired test concentrations.
-
Bioassay Procedure:
-
20-25 larvae are placed in beakers or cups containing 250 mL of dechlorinated water.
-
The appropriate volume of the test solution is added to each beaker to achieve the desired final concentration.
-
A control group is maintained with the solvent used for dilution.
-
Each concentration and the control are replicated at least three times.
-
Larval mortality is recorded at 24 and 48 hours post-treatment. Larvae are considered dead if they are immobile and do not respond to probing.
-
-
Data Analysis: The lethal concentrations (e.g., LC50 and LC90) are calculated using probit analysis. Abbott's formula is applied to correct for mortality in the control group if it exceeds 5%.
No-Choice Leaf Disc Antifeedant Assay
This method is used to determine the feeding deterrence of a compound when the insect has no alternative food source.[9][10]
-
Test Organisms: Third or fourth instar larvae of the target insect species (e.g., Spodoptera frugiperda) that have been starved for 2-4 hours are used.
-
Preparation of Test Material: Leaf discs of a suitable host plant (e.g., castor bean or cotton) are cut to a uniform size.
-
Application of Test Compound: The leaf discs are treated with different concentrations of Erythrocarpine G dissolved in a volatile solvent. Control discs are treated with the solvent alone. The solvent is allowed to evaporate completely.
-
Bioassay Procedure:
-
One treated leaf disc is placed in a Petri dish lined with moist filter paper to maintain humidity.
-
One larva is introduced into each Petri dish.
-
Each treatment and the control are replicated multiple times.
-
The setup is maintained in a controlled environment (e.g., 25°C, 16:8 h light:dark photoperiod).
-
After 24 hours, the leaf area consumed is measured using a leaf area meter or image analysis software.
-
-
Data Analysis: The Antifeedant Index (AFI) is calculated using the formula: AFI (%) = [(C - T) / C] x 100, where C is the area consumed in the control and T is the area consumed in the treatment.
Mechanism of Action and Signaling Pathways
Limonoids from the Meliaceae family are known to exert their insecticidal effects through various mechanisms, including acting as insect growth regulators and antifeedants. Some limonoids have been shown to have neurotoxic effects. The precise molecular targets for many limonoids, including Erythrocarpine G, are still under investigation. However, based on studies of related compounds, a plausible mechanism involves the disruption of cellular processes and signaling pathways crucial for insect development and survival. For instance, some limonoids have been found to interfere with the actin cytoskeleton and interact with heat shock proteins.[1]
Below is a hypothetical signaling pathway illustrating the potential mechanism of action of Erythrocarpine G as an insect growth regulator and antifeedant.
Experimental Workflow
The following diagram illustrates a general workflow for the evaluation of the insecticidal activity of a novel plant-derived compound like Erythrocarpine G.
Conclusion
Erythrocarpine G, a limonoid from Chisocheton erythrocarpus, demonstrates significant insecticidal activity, particularly against dipteran larvae. The available data on related limonoids suggest a broader spectrum of activity, including antifeedant effects against coleopteran and lepidopteran species. Further research is warranted to fully elucidate the cross-reactivity profile of Erythrocarpine G against a wider range of agricultural pests and to investigate its precise mechanism of action. Such studies will be instrumental in developing this and similar natural compounds into viable and selective insect control agents. The provided protocols offer a standardized framework for conducting these essential evaluations.
References
- 1. mdpi.com [mdpi.com]
- 2. Antifeedant and insecticide properties of a limonoid from Melia azedarach (Meliaceae) with potential use for pest management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 6. mdpi.com [mdpi.com]
- 7. Guidelines for laboratory and field testing of mosquito larvicides [who.int]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Unraveling the Bioactivity of Chisocheton Limonoids: A Comparative Analysis of Ceramicine Analogs
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents from natural sources is a continuous journey. The genus Chisocheton, belonging to the Meliaceae family, has emerged as a prolific source of structurally diverse and biologically active limonoids. Among these, the ceramicine series of compounds, isolated from Chisocheton ceramicus, has garnered significant attention for a range of biological activities. This guide provides a comparative analysis of ceramicine analogs, summarizing their cytotoxic effects and delving into the more extensively studied structure-activity relationships for other key bioactivities. While a comprehensive structure-activity relationship (SAR) for the cytotoxicity of a broad range of ceramicine analogs is not yet fully established in the scientific literature, this guide compiles the existing data to offer valuable insights for future drug discovery and development efforts.
Comparative Cytotoxicity of Ceramicine Analogs
Ceramicine B and its related compounds have been evaluated for their cytotoxic effects against various cancer cell lines. The available data, while not from a single systematic study of a wide range of analogs, provides a preliminary understanding of their antiproliferative potential.
| Compound | Cell Line | IC50 (µM) | Reference |
| Ceramicine B | P-388 murine leukemia | 4.3 (µg/mL) | [1] |
| Ceramicine D | P-388 murine leukemia | 30.2 (µg/mL) | [1] |
| Unnamed Ceramicine Analog | HL-60 | 1.14 | [1] |
| Unnamed Ceramicine Analog | HL-60 | 1.32 | [1] |
| Unnamed Ceramicine Analog (Cytotoxic) | - | CC50 = 0.88 | [1] |
| Unnamed Ceramicine Analog (Non-cytotoxic) | - | CC50 > 10 (µg/mL) | [1] |
Structure-Activity Relationship (SAR) of Ceramicines
While detailed SAR studies on the cytotoxicity of ceramicine analogs are limited, research into their antiplasmodial and anti-lipid droplet accumulation (anti-LDA) activities provides valuable insights into the structural features crucial for their biological effects. These findings can serve as a foundation for the design of future analogs with enhanced and more specific anticancer activities.
Key Structural Features for Bioactivity:
-
Ring B and C Modifications: The functional groups in the vicinity of rings B and C are critical for the biological activity of ceramicines.
-
Ester Substituents: The presence of bulky ester substituents, particularly at the C-7 and C-12 positions with an equatorial orientation, has been shown to significantly increase the antiplasmodial activity.
-
Intact Furan (B31954) Ring: The furan ring, a characteristic feature of many limonoids, is generally considered important for their bioactivity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of ceramicine analogs.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (ceramicine analogs) and a positive control (e.g., doxorubicin) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
Incubation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathways and Mechanism of Action
Research into the mechanism of action of ceramicines, particularly Ceramicine B, has revealed its role in modulating cellular pathways related to lipid metabolism and cell signaling. While these studies have primarily focused on its anti-adipogenic effects, the implicated pathways are also relevant to cancer biology.[2][3]
Ceramicine B has been shown to be a transcriptional repressor of peroxisome proliferator-activated receptor γ (PPARγ).[3] It also acts as an inhibitor of the phosphorylation of the transcription factor FoxO1.[3] The proposed upstream molecular target for this activity is Glycogen Synthase Kinase-3β (GSK-3β).[3] The dysregulation of these pathways is implicated in various cancers, suggesting a potential avenue for the anticancer effects of ceramicine analogs.
Caption: Proposed mechanism of action of Ceramicine B.
Experimental Workflow for Bioactivity Screening
The general workflow for the isolation and bioactivity screening of compounds from Chisocheton species involves a series of extraction, fractionation, and testing steps.
References
A Comparative Analysis of Chisocheton Compound F and Synthetic Insecticides: Efficacy, Protocols, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the insecticidal potential of the natural product Chisocheton compound F with commercially available synthetic insecticides, supported by available experimental data and detailed methodologies.
Introduction
The search for effective and environmentally benign insecticides is a continuous endeavor in agricultural science and public health. Natural products, with their vast structural diversity and varied mechanisms of action, offer a promising alternative to conventional synthetic pesticides. Among these, compounds derived from the Meliaceae family of plants, such as those from the genus Chisocheton, have demonstrated significant insecticidal and antifeedant properties. This guide provides a comparative overview of the efficacy of this compound, a limonoid isolated from Chisocheton paniculatus, and commonly used synthetic insecticides. While direct quantitative comparisons are limited by the available data for this compound, this document compiles the existing evidence, outlines relevant experimental protocols, and illustrates the distinct mechanisms of action to inform future research and development.
Data Presentation: A Comparative Look at Efficacy
Direct comparative efficacy data for this compound against specific insect pests is not extensively available in the public domain. Research has highlighted its antifeedant activity against the large white butterfly, Pieris brassicae, a significant pest of cruciferous crops. However, quantitative metrics such as the effective concentration for 50% feeding reduction (EC50) are not specified in the reviewed literature.
To provide a quantitative perspective on the potential of Chisocheton compounds, we can examine the efficacy of other compounds isolated from this genus. For instance, studies on Chisocheton erythrocarpus have yielded larvicidal activity data against the mosquito vector Aedes aegypti. It is crucial to note that these are different compounds and target organisms, but they serve to illustrate the insecticidal potential within the Chisocheton genus.
In contrast, extensive data is available for the efficacy of various synthetic insecticides and biopesticides against Pieris brassicae.
Table 1: Efficacy of Chisocheton Compounds Against Various Insect Larvae
| Compound/Extract | Target Insect | Bioassay Type | Efficacy Metric (LC50) | Exposure Time | Source |
| C. erythrocarpus Crude Extract | Aedes aegypti larvae | Larvicidal | 139.44 ppm | 48 hours | [1] |
| C. erythrocarpus Nano-emulsion | Aedes aegypti larvae | Larvicidal | 75.83 ppm | 48 hours | [1] |
| Erythrocarpine G (from C. erythrocarpus) | Aedes aegypti larvae | Larvicidal | 18.55 ppm | 48 hours | |
| 14-deoxyxyloccensin K (from C. erythrocarpus) | Aedes aegypti larvae | Larvicidal | 41.16 ppm | 48 hours |
Table 2: Efficacy of Synthetic and Biological Insecticides Against Pieris brassicae Larvae
| Insecticide | Class/Type | Efficacy Metric | Concentration/Dosage | Exposure Time | Source |
| Cypermethrin | Pyrethroid | ~97% mortality | Not specified | 48 hours | |
| Deltamethrin | Pyrethroid | >90% population reduction | Not specified | 3 days | |
| Spinosad | Spinosyn | ~98% mortality | Not specified | 24 hours | |
| Bacillus thuringiensis var. kurstaki | Microbial | 99.98% mortality | Commercial formulation | Not specified | |
| Neem Oil | Botanical | Most effective (vs. synthetics in study) | Not specified | 3 days |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for assessing the insecticidal and antifeedant activities discussed.
Protocol 1: Larvicidal Bioassay (adapted from studies on Aedes aegypti)
This protocol is a standard method for evaluating the larvicidal activity of compounds against mosquito larvae and can be adapted for other aquatic insect larvae.
-
Test Organisms: Late third or early fourth instar larvae of Aedes aegypti.
-
Preparation of Test Solutions:
-
Dissolve the crude extract or isolated compound in a suitable solvent (e.g., ethanol (B145695) or acetone) to prepare a stock solution.
-
Prepare a series of dilutions from the stock solution with distilled water to achieve the desired test concentrations. A small amount of emulsifier may be added to ensure a homogenous solution.
-
-
Bioassay Procedure:
-
In a beaker or cup, place 20-25 larvae in 250 mL of the test solution.
-
Prepare a control group with the same amount of solvent and emulsifier in distilled water.
-
Each concentration and the control should be replicated at least three times.
-
Maintain the bioassay containers at a constant temperature and humidity.
-
-
Data Collection and Analysis:
-
Record larval mortality at 24 and 48 hours post-treatment. Larvae are considered dead if they are immobile and do not respond to probing.
-
Calculate the percentage mortality for each concentration.
-
Determine the LC50 (lethal concentration required to kill 50% of the population) using probit analysis or other suitable statistical methods.
-
Protocol 2: Antifeedant Bioassay (Leaf Disc No-Choice Method)
This method is commonly used to assess the antifeedant properties of a compound against leaf-eating insects like Pieris brassicae.
-
Test Organisms: Third or fourth instar larvae of Pieris brassicae, starved for 2-4 hours before the experiment.
-
Preparation of Test Material:
-
Prepare different concentrations of the test compound (e.g., this compound) in a suitable solvent.
-
Use a leaf punch to cut uniform discs from the host plant leaves (e.g., cabbage).
-
Dip the leaf discs in the test solutions for a set period (e.g., 10-30 seconds).
-
Control discs are dipped in the solvent alone.
-
Allow the solvent to evaporate completely.
-
-
Bioassay Procedure:
-
Place one treated leaf disc in a Petri dish lined with moist filter paper to maintain humidity.
-
Introduce one larva into each Petri dish.
-
Each treatment and the control should be replicated multiple times.
-
Maintain the Petri dishes in a controlled environment (temperature, humidity, and light).
-
-
Data Collection and Analysis:
-
After a set period (e.g., 24 or 48 hours), remove the larvae and the remaining leaf disc.
-
Measure the area of the leaf disc consumed using a leaf area meter or image analysis software.
-
Calculate the Feeding Inhibition (FI) percentage using the formula: FI (%) = [(C - T) / C] * 100 where C is the area consumed in the control and T is the area consumed in the treatment.
-
Determine the EC50 (effective concentration to inhibit feeding by 50%) through regression analysis.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
To visualize the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for evaluating insecticide efficacy.
Caption: Comparative signaling pathways of limonoids and pyrethroids.
Conclusion
While this compound shows promise as a natural antifeedant, a comprehensive quantitative comparison with synthetic insecticides is currently hampered by a lack of specific efficacy data. The available information on other Chisocheton limonoids suggests that this genus is a valuable source of insecticidal compounds. Synthetic insecticides like pyrethroids and spinosyns demonstrate high mortality rates against pests such as P. brassicae, but their broader environmental and non-target effects are a significant consideration. The distinct mechanisms of action, with this compound acting as a behavioral modifier (antifeedant) and synthetic insecticides often acting as neurotoxins, highlight different strategies for pest management. Further research to quantify the antifeedant efficacy of this compound and to explore its spectrum of activity is crucial for its potential development as a viable biopesticide.
References
In Vivo Validation of Chisocheton Compound Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The genus Chisocheton, belonging to the Meliaceae family, is a rich source of structurally diverse limonoids and other triterpenoids with a wide range of biological activities.[1][2] While numerous compounds have been isolated and characterized, in vivo validation of their bioactivity remains a critical step in the drug discovery pipeline. This guide provides a comparative overview of the bioactivity of a representative compound from Chisocheton, focusing on its anti-inflammatory properties, and contrasts it with a well-studied related compound with available in vivo data to offer a framework for future preclinical development.
Due to the limited availability of in vivo studies for a specific, named "Chisocheton compound F," this guide will focus on Chisopanin A , a protolimonoid isolated from Chisocheton paniculatus, for which potent in vitro anti-inflammatory data is available. To provide a comprehensive comparison and illustrate the path to in vivo validation, we will compare its performance with Gedunin , a well-characterized limonoid from the Meliaceae family with established in vivo anti-inflammatory activity.
Data Presentation: In Vitro and In Vivo Bioactivity
The following tables summarize the quantitative data for the in vitro anti-inflammatory activity of Chisopanin A and the in vivo anti-inflammatory activity of Gedunin.
Table 1: In Vitro Anti-Inflammatory Activity of Chisopanin A
| Parameter | Cell Line | Stimulant | IC₅₀ (µM) | Source |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 5.4 | |
| Tumor Necrosis Factor-alpha (TNF-α) Release | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 26.9 |
Table 2: In Vivo Anti-Inflammatory Activity of Gedunin in a Zymosan-Induced Arthritis Model in Mice
| Parameter | Dosage (mg/kg, i.p.) | Vehicle Control | Gedunin-Treated | % Inhibition |
| Knee Joint Edema (µL) | 0.05 | 25.4 ± 2.1 | 10.1 ± 1.5 | 60.2% |
| Neutrophil Influx (x10⁵ cells/cavity) | 0.05 | 8.7 ± 0.9 | 3.2 ± 0.5 | 63.2% |
| TNF-α Levels (pg/mL) | 0.05 | 485 ± 52 | 210 ± 35 | 56.7% |
| IL-6 Levels (pg/mL) | 0.05 | 620 ± 75 | 280 ± 40 | 54.8% |
Experimental Protocols
In Vitro Anti-Inflammatory Assays for Chisopanin A
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. For experiments, cells are seeded in 96-well plates. After 24 hours, cells are pre-treated with various concentrations of Chisopanin A for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
Nitric Oxide (NO) Production Assay: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. Briefly, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve.
TNF-α Release Assay: The concentration of TNF-α in the culture supernatants is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
In Vivo Anti-Inflammatory Assay for Gedunin (Zymosan-Induced Arthritis Model)
Animals: Male Swiss mice (25-30 g) are used for the study. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. All animal procedures are conducted in accordance with approved ethical guidelines.
Induction of Arthritis: Arthritis is induced by an intra-articular (i.a.) injection of 10 µL of zymosan (250 µ g/cavity ) into one of the knee joints.
Drug Administration: Gedunin (0.005–5 mg/kg) or vehicle (saline) is administered intraperitoneally (i.p.) 1 hour before the zymosan injection.
Measurement of Knee Joint Edema: The knee joint diameter is measured using a digital caliper before and at various time points after the zymosan injection. The change in diameter is used as an index of edema.
Evaluation of Neutrophil Influx: Six hours after zymosan injection, the animals are euthanized, and the synovial cavity is washed with saline containing EDTA. The total and differential leukocyte counts in the synovial fluid are determined using a Neubauer chamber and by microscopic examination of stained cytospin preparations.
Cytokine Measurement: The levels of TNF-α and IL-6 in the synovial fluid are measured using specific ELISA kits according to the manufacturer's protocols.
Mandatory Visualization
Caption: Putative anti-inflammatory signaling pathway of Chisocheton limonoids.
Caption: In vivo experimental workflow for zymosan-induced arthritis model.
References
Unveiling the Deterrent Power: A Statistical Look at Chisocheton Compound F's Antifeedant Properties
For researchers and scientists in the fields of entomology and drug development, the quest for potent and selective insect antifeedants is a continuous endeavor. Chisocheton compound F, a natural product isolated from Chisocheton paniculatus, has emerged as a promising candidate, demonstrating notable antifeedant activity against the large white butterfly, Pieris brassicae, a significant pest of cruciferous crops. This guide provides a comparative analysis of its potential efficacy, grounded in available experimental data for related compounds, and outlines the rigorous methodologies required for its evaluation.
Comparative Antifeedant Activity
While specific quantitative data for this compound's antifeedant activity against Pieris brassicae remains to be extensively published, we can infer its potential by examining the performance of other structurally related limonoids from the Meliaceae family and the well-characterized antifeedant, azadirachtin. The following table summarizes the antifeedant effects of these compounds against various insect pests, offering a benchmark for future studies on this compound.
| Compound/Extract | Target Insect | Bioassay Type | Parameter | Value | Reference |
| This compound | Pieris brassicae | - | Antifeedant Activity | Noted, but not quantified | [1] |
| Meliartenin (from Melia azedarach) | Epilachna paenulata | Choice Test | ED50 | 0.80 µg/cm² | [2] |
| Azadirachtin | Pieris brassicae | No-Choice | LC50 (3rd instar larvae) | 3.099 ppm | [3] |
| Azadirachtin | Epilachna paenulata | Choice Test | ED50 | 0.72 µg/cm² | [2] |
| Azadirachta indica extract (5%) | Pieris brassicae | No-Choice | Antifeedant Activity | 83.84% | [4] |
| Melia azedarach extract (5%) | Pieris brassicae | No-Choice | Antifeedant Activity | 68.64% | [4] |
Note: ED50 (Effective Dose 50) represents the concentration at which 50% of the insects are deterred from feeding. LC50 (Lethal Concentration 50) is the concentration that causes 50% mortality. A higher antifeedant activity percentage indicates a stronger deterrent effect.
Experimental Protocol: Antifeedant Choice Test
To rigorously assess the antifeedant properties of this compound, a standardized choice test bioassay is recommended. This method allows the insect to choose between a treated and an untreated food source, providing a clear measure of deterrence.
1. Insect Rearing:
-
Larvae of Pieris brassicae are reared on fresh, untreated cabbage leaves (Brassica oleracea) under controlled laboratory conditions (e.g., 25±2°C, 65±5% relative humidity, 16:8 hour light:dark photoperiod).
-
Third-instar larvae, which are actively feeding, are typically used for the bioassay.
-
Prior to the experiment, larvae should be starved for a period of 2-4 hours to ensure consistent feeding motivation.
2. Preparation of Test and Control Discs:
-
Leaf discs of a uniform size (e.g., 2 cm diameter) are cut from fresh cabbage leaves using a cork borer.
-
A stock solution of this compound is prepared in an appropriate solvent (e.g., ethanol (B145695) or acetone). A series of dilutions are then made to test a range of concentrations.
-
Test discs are individually dipped in the respective concentrations of this compound solution for a few seconds and then allowed to air dry completely to evaporate the solvent.
-
Control discs are treated with the solvent only and allowed to dry in the same manner.
3. Bioassay Arena:
-
A Petri dish (e.g., 9 cm diameter) lined with moist filter paper to maintain humidity serves as the experimental arena.
-
One treated disc and one control disc are placed equidistant from the center of the Petri dish.
4. Data Collection:
-
A single, starved third-instar larva of P. brassicae is introduced into the center of each Petri dish.
-
The dishes are covered and kept in the same controlled environmental conditions used for rearing.
-
After a set period (typically 24 hours), the leaf discs are removed, and the area consumed from both the treated and control discs is measured. This can be done using a leaf area meter or by scanning the discs and analyzing the images with appropriate software.
5. Statistical Analysis:
-
The Antifeedant Index (AFI) is calculated using the following formula: AFI (%) = [(C - T) / (C + T)] x 100 where C is the area of the control disc consumed, and T is the area of the treated disc consumed.
-
The data should be analyzed using appropriate statistical methods, such as a t-test to compare the consumption of treated and control discs, or Analysis of Variance (ANOVA) to compare the effects of different concentrations of the compound.[5][6][7] This allows for the determination of statistically significant differences in feeding preference.
Visualizing the Process and Pathway
To better understand the experimental design and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the antifeedant choice test.
Caption: Proposed signaling pathway for antifeedant action.
The proposed signaling pathway illustrates how an antifeedant like this compound might interact with an insect's gustatory system. The binding of the compound to a specific Gustatory Receptor (GR) on a taste neuron is hypothesized to trigger a cascade of intracellular events, likely involving G-proteins and second messengers.[8] This ultimately leads to the opening or closing of ion channels, causing a change in the neuron's membrane potential and the generation of an action potential. This electrical signal is then transmitted to the central nervous system (CNS), where it is interpreted as a deterrent, leading to the cessation of feeding.
Conclusion
While direct and comprehensive data on the antifeedant efficacy of this compound is still emerging, the available information on related limonoids and established methodologies provides a strong framework for its evaluation. The detailed experimental protocol and statistical approaches outlined here offer a robust method for quantifying its antifeedant properties. Further research, guided by these principles, will be crucial in determining the potential of this compound as a valuable tool in the development of novel and effective pest management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antifeedant and insecticide properties of a limonoid from Melia azedarach (Meliaceae) with potential use for pest management - CONICET [bicyt.conicet.gov.ar]
- 3. phytojournal.com [phytojournal.com]
- 4. chemijournal.com [chemijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. ANOVA table insecticide example | Introduction to Experimental Design - passel [passel2.unl.edu]
- 7. Chapter 8: The Analysis of Variance (ANOVA) – Quantitative Methods for Plant Breeding [iastate.pressbooks.pub]
- 8. Molecular and Cellular Designs of Insect Taste Receptor System - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Extraction Methods for Chisocheton paniculatus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common extraction methods for Chisocheton paniculatus, a plant known for its rich source of bioactive limonoids and other terpenoids. The selection of an appropriate extraction method is critical as it significantly influences the yield, phytochemical profile, and subsequent biological activity of the extract. This document presents available experimental data to facilitate an informed choice of extraction methodology for research and drug development purposes.
Comparative Analysis of Extraction Methods
Maceration and Soxhlet extraction are two of the most frequently employed techniques for isolating phytochemicals from Chisocheton species. The choice of solvent plays a pivotal role in determining the efficiency and selectivity of these methods. While a direct comparative study on Chisocheton paniculatus detailing yield and bioactivity for multiple extraction methods is not available in the current literature, data from closely related Chisocheton species provide valuable insights.
Data on Extraction Yield and Bioactivity
The following tables summarize quantitative data on extraction yields from a study on Chisocheton sp. and the cytotoxic activity of extracts from Chisocheton cumingianus. It is important to note that these results were obtained from different species and under varying experimental conditions, but they offer a useful proxy for comparing the efficiencies of different solvents.
Table 1: Comparison of Extraction Yields by Maceration of Chisocheton sp. Bark
| Extraction Solvent | Yield (%) |
| n-Hexane | 3.59 |
| Ethyl Acetate (B1210297) | 4.39 |
| Methanol | 9.34 |
Data sourced from a study on the maceration of Chisocheton sp. bark. The yield is calculated as the mass of the dried extract relative to the initial mass of the plant material.[1]
Table 2: Cytotoxic Activity of Chisocheton cumingianus Bark Extracts
| Extraction Solvent | Cytotoxic Activity (IC50 in µg/mL) against P-388 murine leukemia cells |
| n-Hexane | 2.50 ± 0.05 |
| Ethyl Acetate | 3.40 ± 0.03 |
| Methanol | 33.85 ± 0.05 |
Data sourced from a study evaluating the cytotoxic effects of different solvent extracts of Chisocheton cumingianus.[2] A lower IC50 value indicates higher cytotoxic activity.
Experimental Protocols
Detailed methodologies for the two primary extraction techniques are provided below. These protocols are synthesized from various studies on Chisocheton species and represent standard laboratory practices.
Maceration Protocol
Maceration is a simple and widely used method that involves soaking the plant material in a solvent for an extended period.
-
Preparation of Plant Material: The plant material (e.g., bark, leaves, or twigs) is air-dried at room temperature and then ground into a coarse powder.
-
Extraction: A known quantity of the powdered plant material is placed in a sealed container with a suitable solvent (e.g., n-hexane, ethyl acetate, or methanol) at a specific solid-to-solvent ratio (typically 1:10 w/v).
-
Incubation: The mixture is left to stand at room temperature for a period of 3 to 7 days, with occasional agitation to ensure thorough extraction.
-
Filtration and Concentration: The mixture is filtered to separate the extract from the solid plant residue. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
Soxhlet Extraction Protocol
Soxhlet extraction is a continuous extraction method that is generally more efficient than maceration, although the use of heat may degrade thermolabile compounds.
-
Preparation of Plant Material: As with maceration, the plant material is dried and ground.
-
Apparatus Setup: A Soxhlet apparatus is assembled with a round-bottom flask containing the extraction solvent, the Soxhlet extractor containing the thimble with the plant material, and a condenser.
-
Extraction Process: The solvent is heated to its boiling point. The solvent vapor travels to the condenser, where it cools and drips back onto the plant material in the thimble. The solvent fills the thimble and, once a certain level is reached, siphons back into the round-bottom flask, carrying the extracted compounds. This cycle is repeated multiple times (typically for 6-8 hours).
-
Concentration: After the extraction is complete, the solvent in the round-bottom flask, now containing the extracted phytochemicals, is concentrated using a rotary evaporator to obtain the crude extract.
Visualizing the Extraction Workflow and Biological Action
To better illustrate the processes and concepts discussed, the following diagrams have been generated.
Caption: Experimental workflow for the extraction and analysis of bioactive compounds from Chisocheton paniculatus.
Signaling Pathway of Anti-inflammatory Action
Limonoids isolated from Chisocheton species have been shown to exert anti-inflammatory effects by modulating key signaling pathways. A prominent mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and p38 MAPK (Mitogen-Activated Protein Kinase) pathways.
Caption: Inhibition of NF-κB and p38 MAPK signaling pathways by Chisocheton limonoids.[3][4]
References
A Comparative Analysis of Chisocheton Compound F and Other Notable Natural Antifeedants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifeedant properties of Chisocheton compound F against a selection of well-established natural antifeedants: Azadirachtin, Limonene (B3431351), Nicotine, Rotenone, and Pyrethrin. The objective is to benchmark the potential of this compound within the broader landscape of natural insect feeding deterrents. This document summarizes available quantitative data, details experimental methodologies for antifeedant bioassays, and visualizes the known signaling pathways and experimental workflows.
Introduction to Natural Antifeedants
Plants have evolved a sophisticated chemical arsenal (B13267) to defend against herbivory. Among these defenses are secondary metabolites that act as antifeedants, substances that deter insects from feeding upon contact or ingestion, without necessarily being lethal. These compounds represent a promising and environmentally benign alternative to synthetic pesticides. They can be classified into various chemical groups, including limonoids, terpenes, alkaloids, and isoflavonoids, each with distinct mechanisms of action.
This compound , a limonoid isolated from Chisocheton paniculatus, has been identified as having antifeedant activity against the large white butterfly, Pieris brassicae. Limonoids, a class of highly oxygenated triterpenes, are well-documented for their potent antifeedant and insect growth-regulating properties, with Azadirachtin being the most renowned example.
Comparative Analysis of Antifeedant Efficacy
The following table summarizes the available quantitative data on the antifeedant activity of this compound and the selected benchmark compounds. It is important to note that direct comparison of efficacy can be challenging due to variations in insect species, developmental stages, and bioassay methodologies employed in different studies.
| Compound | Chemical Class | Target Insect(s) | Bioassay Type | Efficacy Measurement | Result |
| This compound | Limonoid | Pieris brassicae (Large White Butterfly) | Not Specified | Not Specified | Demonstrated antifeedant activity; specific quantitative data (e.g., EC50, FI) is not readily available in the reviewed literature. |
| Azadirachtin | Limonoid | Spodoptera litura (Tobacco Cutworm) | Leaf Disc No-Choice | Antifeedant Index (AFI) | 88.98% at 1% concentration (crude extract)[1] |
| Pieris brassicae | Leaf Dip | LC50 (2nd instar larvae) | 1.581 ppm[2] | ||
| Plutella xylostella (Diamondback Moth) | Leaf Dip | LC50 (2nd instar larvae) | 1.242 ppm[2] | ||
| Limonene | Monoterpene | Spodoptera litura | Flour Disc Bioassay | Feeding Deterrency | 87.7 - 96.8% at 60.0 mg/g[3] |
| Helicoverpa armigera | Not Specified | LC50 | 0.31%[4] | ||
| Nicotine | Alkaloid | Myzus persicae (Green Peach Aphid) | Not Specified | Not Specified | Known to possess antifeedant properties, but quantitative data on feeding deterrence is limited. Primarily acts as a neurotoxin. |
| Rotenone | Isoflavonoid | Spodoptera litura | Leaf Disc Bioassay | Mortality | 73.33% at 20 µg/mL (after 3 days)[5] |
| Pyrethrin | Pyrethroid Ester | Phormia regina (Black Blowfly) | Feeding Bioassay | Feeding Deterrence | Effective at concentrations 16 times lower than lethal doses[6] |
Note: The efficacy of crude extracts can vary based on the concentration of the active compound(s). The data presented for Azadirachtin includes results from both crude extracts and purified compounds, as indicated.
Experimental Protocols for Antifeedant Bioassays
The evaluation of antifeedant activity typically involves two primary bioassay designs: the no-choice test and the choice test. These assays quantify the reduction in food consumption by an insect when exposed to a treated substrate compared to a control.
No-Choice Leaf Disc Bioassay
This method assesses the antifeedant effect of a compound when the insect has no alternative food source.
a. Insect Rearing:
-
Larvae of the target insect species (e.g., Spodoptera litura) are reared on a standard artificial diet or host plant leaves under controlled laboratory conditions (e.g., 25±2°C, 65±5% RH, 16:8 h light:dark photoperiod).
-
Third or fourth instar larvae are typically used for the bioassay and are starved for a predetermined period (e.g., 4-6 hours) before the experiment to ensure feeding motivation.
b. Preparation of Treated and Control Discs:
-
Leaf discs of a uniform size are punched from fresh, untreated host plant leaves (e.g., cabbage for Pieris brassicae or castor for Spodoptera litura).
-
The test compound is dissolved in a suitable solvent (e.g., acetone (B3395972) or ethanol) to prepare a series of desired concentrations.
-
Leaf discs are individually dipped in the test solutions for a brief period (e.g., 30 seconds) and then allowed to air dry completely to evaporate the solvent.
-
Control discs are treated with the solvent only.
c. Experimental Setup:
-
A single treated or control leaf disc is placed in the center of a Petri dish lined with moist filter paper to maintain humidity.
-
One pre-starved larva is introduced into each Petri dish.
-
The Petri dishes are sealed and maintained under the same controlled conditions as insect rearing.
d. Data Collection and Analysis:
-
After a specific time interval (e.g., 24 or 48 hours), the leaf area consumed is measured using a leaf area meter or image analysis software.
-
The antifeedant activity is often expressed as the Feeding Inhibition (FI) index or Antifeedant Index (AFI), calculated using the following formula: FI (%) = [(C - T) / (C + T)] x 100 where C is the area consumed in the control disc and T is the area consumed in the treated disc. Alternatively, the formula AFI (%) = [(C - T) / C] x 100 can be used.[7]
Choice Leaf Disc Bioassay
This method evaluates the deterrent effect of a compound by giving the insect a choice between a treated and an untreated food source.
a. Insect Rearing and Preparation:
-
The same procedure as in the no-choice bioassay is followed.
b. Preparation of Treated and Control Discs:
-
The same procedure as in the no-choice bioassay is followed.
c. Experimental Setup:
-
In each Petri dish, one treated and one control leaf disc are placed equidistant from the center.
-
One pre-starved larva is introduced into the center of the Petri dish.
-
The Petri dishes are sealed and maintained under controlled conditions.
d. Data Collection and Analysis:
-
After the experimental period, the area consumed for both the treated and control discs is measured.
-
The antifeedant activity can be calculated using the same formulas as in the no-choice test, providing a measure of feeding preference.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for antifeedant bioassays and the known signaling pathways affected by the benchmark natural antifeedants.
Mechanisms of Action
The selected natural antifeedants exhibit diverse mechanisms of action, primarily targeting the insect's nervous system or disrupting fundamental physiological processes.
-
This compound and Azadirachtin (Limonoids): These compounds act as potent feeding deterrents by interacting with the gustatory receptors of insects, leading to the rejection of treated food sources.[8] Azadirachtin also interferes with the insect endocrine system, disrupting the molting process by inhibiting the synthesis of ecdysone, the molting hormone.[9] This dual action of feeding deterrence and growth regulation makes limonoids particularly effective.
-
Limonene (Monoterpene): The primary mode of action for limonene is not through a specific signaling pathway but rather through its physical properties. It acts as a solvent that can dissolve the waxy cuticle of insects, leading to dehydration and death.[5] It also has repellent and fumigant effects.[10]
-
Nicotine (Alkaloid): Nicotine is a potent neurotoxin that mimics the neurotransmitter acetylcholine. It binds to nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system, leading to constant nerve stimulation, paralysis, and death.[11] While highly effective, its high toxicity to non-target organisms, including mammals, limits its use.
-
Rotenone (Isoflavonoid): Rotenone is a mitochondrial poison that inhibits the electron transport chain at Complex I.[12][13] This disruption of cellular respiration leads to a rapid depletion of ATP, the cell's energy currency, resulting in paralysis and death.[14]
-
Pyrethrin (Pyrethroid Ester): Pyrethrins are neurotoxins that target the voltage-gated sodium channels in nerve cell membranes.[15] They prolong the opening of these channels, causing repetitive nerve firing, which leads to paralysis (knockdown) and eventual death of the insect.[16]
Conclusion
This compound, as a member of the limonoid class of natural products, holds promise as an antifeedant. While direct quantitative comparisons with established compounds like Azadirachtin are currently limited by the lack of specific efficacy data, its demonstrated activity against a lepidopteran pest warrants further investigation. The diverse mechanisms of action exhibited by natural antifeedants, from the targeted disruption of signaling pathways to more general physiological interference, highlight the rich chemical diversity available in nature for the development of novel and sustainable pest management strategies. Further research to quantify the antifeedant potency of this compound and elucidate its precise mechanism of action will be crucial in determining its potential for commercial application.
References
- 1. Antifeedant and Insecticidal Activity of Quassinoids against Diamondback Moth (Plutella xylostella) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phytojournal.com [phytojournal.com]
- 3. Effect of d-limonene on three stored-product beetles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. journalspress.com [journalspress.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 15. entomoljournal.com [entomoljournal.com]
- 16. connectjournals.com [connectjournals.com]
Safety Operating Guide
Essential Safety and Operational Protocols for Handling Chisocheton Compound F
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Chisocheton compound F. Given that various compounds isolated from the Chisocheton genus have demonstrated cytotoxic and antiproliferative effects, this compound should be handled with the utmost care, following protocols established for cytotoxic agents to minimize exposure and ensure a safe laboratory environment.[1][2][3][4]
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against exposure to cytotoxic compounds.[5][6] The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-tested nitrile gloves (double gloving recommended) | Prevents dermal absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs | Protects skin and personal clothing from splashes and contamination. |
| Eye Protection | Safety goggles or a full-face shield | Protects eyes from splashes, aerosols, and powders. |
| Respiratory Protection | Surgical mask or N95 respirator | Minimizes inhalation of aerosolized particles, especially during procedures that may generate dust or aerosols. |
| Shoe Covers | Disposable, non-slip shoe covers | Prevents the spread of contamination outside of the designated handling area. |
| Cap | Disposable cap | Contains hair and prevents it from becoming a source of contamination. |
Note: All PPE should be donned before handling the compound and removed in a designated area to prevent cross-contamination. Hands should be washed thoroughly before and after handling.
Handling and Operational Plan
A systematic approach is essential for safely handling this compound. The following workflow outlines the key steps from preparation to disposal.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure risks.
| Spill Size | Action Plan |
| Small Spill | 1. Alert personnel in the immediate area. 2. Don appropriate PPE, including double gloves and a respirator. 3. Contain the spill with absorbent pads from a cytotoxic spill kit. 4. Clean the area with an appropriate deactivating agent, followed by a detergent solution. 5. Dispose of all contaminated materials as cytotoxic waste. |
| Large Spill | 1. Evacuate the area immediately. 2. Restrict access to the contaminated area. 3. Contact the institution's Environmental Health and Safety (EHS) department. 4. Allow trained personnel with appropriate respiratory protection to manage the cleanup. |
Disposal Plan
All materials that come into contact with this compound must be treated as cytotoxic waste and disposed of according to institutional and regulatory guidelines.
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., gloves, gowns, weigh boats, contaminated labware) - Place in a designated, sealed, and clearly labeled cytotoxic waste container. |
| Liquid Waste | (e.g., unused solutions, contaminated solvents) - Collect in a sealed, shatter-resistant container. - Label clearly as "Cytotoxic Liquid Waste" with the chemical contents. |
| Sharps | (e.g., needles, contaminated glass) - Place in a puncture-resistant, labeled sharps container designated for cytotoxic waste. |
Important Considerations:
-
Training: All personnel handling this compound must receive training on the risks and proper handling procedures for cytotoxic agents.
-
Designated Areas: All handling of this compound should occur in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to contain any potential aerosols or dust.
-
Medical Surveillance: Institutions should consider a medical surveillance program for researchers regularly handling cytotoxic compounds.
-
Pregnancy and Breastfeeding: Individuals who are pregnant, planning a pregnancy, or breastfeeding should be informed of the potential reproductive hazards of cytotoxic agents and may be advised to avoid handling them.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytototoxic constituents from the bark of Chisocheton cumingianus (Meliaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ipservices.care [ipservices.care]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
